5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDQNRHKEYTVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672023 | |
| Record name | 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876343-82-7 | |
| Record name | 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876343-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine CAS number
An In-Depth Technical Guide to 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS: 876343-82-7)
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, strategic applications in synthesis, and its pivotal role as a privileged scaffold in the development of targeted therapeutics, particularly protein kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs. The CAS number for this compound is 876343-82-7.[1][2][3][4][5]
Introduction to a Privileged Scaffold
The pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a bioisostere of indole and is considered a "privileged scaffold" in drug discovery. Its structure is frequently found in compounds targeting various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer and autoimmune disorders.[6][] The specific derivative, this compound, is of particular interest due to its unique halogenation pattern. The differential reactivity of the bromine and chlorine atoms allows for selective, sequential chemical modifications, making it an exceptionally versatile starting material for building complex molecular architectures.[6]
Physicochemical & Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis and research.
Chemical Structure
The structure consists of a fused pyridine and pyrrole ring system, with a bromine atom at the C5 position and a chlorine atom at the C4 position.
References
- 1. 5-Bromo-4-chloro-1H-pyrrolo(2,3-b)pyridine | C7H4BrClN2 | CID 45789788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 876343-82-7|this compound|BLD Pharm [bldpharm.com]
- 3. Page loading... [guidechem.com]
- 4. CASNO 876343-82-7 this compound C7H4BrClN2 [localpharmaguide.com]
- 5. This compound | 876343-82-7 [chemicalbook.com]
- 6. Buy 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine [smolecule.com]
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine structure
An In-Depth Technical Guide to 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine: A Cornerstone in Kinase Inhibitor Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural characteristics, synthetic pathways, and its critical role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Introduction: The Significance of the 7-Azaindole Scaffold
This compound, also known as 5-bromo-4-chloro-7-azaindole, belongs to the 7-azaindole class of bicyclic heteroaromatic compounds. The 7-azaindole core is a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. Its structure, which mimics the purine core of ATP, makes it an ideal starting point for the design of ATP-competitive kinase inhibitors. The strategic placement of bromo and chloro substituents on the 5- and 4-positions, respectively, provides orthogonal handles for selective chemical modifications, enabling the synthesis of diverse compound libraries for drug screening.
Structural and Physicochemical Properties
The fundamental structure of this compound is a pyrrole ring fused to a pyridine ring.
| Property | Value |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol |
| CAS Number | 800401-26-9 |
The bromine atom at the C5 position and the chlorine atom at the C4 position are key to the molecule's utility. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through various cross-coupling reactions.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective synthetic route starts from 2-amino-3-methylpyridine.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
A widely referenced synthesis of this compound is outlined below. This multi-step process begins with the nitration of 2-amino-3-methylpyridine.
Step 1: Nitration of 2-amino-3-methylpyridine
-
Reaction: 2-amino-3-methylpyridine is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position of the pyridine ring.
-
Rationale: The amino group is a strong activating group, directing the electrophilic nitration to the para position.
Step 2: Sandmeyer Reaction to introduce Chlorine
-
Reaction: The amino group of 2-amino-3-methyl-5-nitropyridine is converted to a diazonium salt using sodium nitrite and hydrochloric acid, which is then displaced by a chloro group using copper(I) chloride.
-
Rationale: The Sandmeyer reaction is a reliable method for introducing halides onto an aromatic ring.
Step 3: Side-Chain Chlorination
-
Reaction: The methyl group of 2-chloro-3-methyl-5-nitropyridine is chlorinated using N-chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide (BPO).
-
Rationale: This radical halogenation functionalizes the methyl group, preparing it for cyclization.
Step 4: Cyclization to form the Pyrrole Ring
-
Reaction: The resulting dichloromethyl intermediate is treated with a base to induce cyclization and form the pyrrole ring, yielding 4-chloro-6-nitro-1H-pyrrolo[2,3-b]pyridine.
-
Rationale: The base promotes an intramolecular condensation reaction.
Step 5: Reduction of the Nitro Group
-
Reaction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of ammonium chloride.
-
Rationale: This step is necessary to introduce the amino group that will be subsequently replaced by bromine.
Step 6: Sandmeyer Reaction to introduce Bromine
-
Reaction: The amino group of 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine is converted to a diazonium salt and then displaced by a bromo group using copper(I) bromide.
-
Rationale: A second Sandmeyer reaction is employed to install the bromine atom.
Step 7: Isomerization
-
It is important to note that the bromination can lead to a mixture of isomers. The desired this compound may need to be separated from other isomers, such as 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, through careful purification techniques like column chromatography.
Application in the Synthesis of Kinase Inhibitors: A Case Study
This compound is a pivotal intermediate in the synthesis of numerous kinase inhibitors. Its utility lies in the ability to selectively functionalize the C4 and C5 positions. A common strategy involves a Suzuki coupling at the C5 position and a nucleophilic aromatic substitution (SNAr) at the C4 position.
Example: Synthesis of a Substituted 7-Azaindole
Step 1: Suzuki Coupling at C5
-
Reaction: this compound is reacted with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
-
Rationale: The C-Br bond is more reactive towards palladium-catalyzed cross-coupling than the C-Cl bond, allowing for selective arylation at the C5 position.
Step 2: Nucleophilic Aromatic Substitution at C4
-
Reaction: The resulting 5-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine is then treated with an amine nucleophile.
-
Rationale: The electron-withdrawing nature of the pyridine nitrogen activates the C4 position for SNAr, allowing for the introduction of various amine-containing side chains.
Kinase Inhibitor Signaling Pathway Context
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a synthesized inhibitor.
Spectroscopic Characterization
Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the protons on the pyrrole and pyridine rings. The chemical shifts and coupling constants will be characteristic of the substituted 7-azaindole scaffold. |
| ¹³C NMR | Resonances for the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogen and nitrogen atoms. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound (m/z ≈ 231), with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value building block in medicinal chemistry. Its strategically positioned halogen atoms provide the synthetic flexibility required to generate diverse libraries of compounds for drug discovery. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists working to develop the next generation of targeted therapeutics.
An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Abstract
5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-4-chloro-7-azaindole, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern makes it a highly sought-after intermediate for the synthesis of targeted therapeutics, particularly protein kinase inhibitors for oncology.[1] This guide provides an in-depth analysis of the primary synthetic routes to this compound, designed for researchers, chemists, and professionals in drug development. We will explore the strategic considerations, mechanistic underpinnings, and practical execution of the most effective synthetic pathways, with a focus on scalability, regioselectivity, and overall efficiency.
Introduction: The Strategic Importance of this compound
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a bioisostere of indole, a privileged structure in a vast array of biologically active molecules. The addition of halogen atoms at the C4 and C5 positions provides two orthogonal handles for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The chlorine at C4 is susceptible to nucleophilic aromatic substitution, while the bromine at C5 is ideal for metal-catalyzed C-C or C-N bond formation. This dual reactivity allows for the systematic and differential construction of complex molecular architectures, a critical advantage in structure-activity relationship (SAR) studies during drug discovery.[1] Consequently, robust and scalable access to this compound is of paramount importance.
Route 1: Sequential Halogenation via a 3-Nitro Intermediate (The Genentech Route)
One of the most well-documented and scalable approaches for the synthesis of highly functionalized 7-azaindoles starts from the commercially available parent heterocycle, 1H-pyrrolo[2,3-b]pyridine. This route, detailed in a process chemistry context, introduces the substituents in a controlled, stepwise manner, ensuring high regioselectivity at each stage.[2][3] The key strategy involves the use of an N-oxide to activate the pyridine ring for chlorination and a subsequent nitration to direct the final bromination.
Logical Workflow for Route 1
Caption: Sequential functionalization of 7-azaindole.
Mechanistic Insights & Causality
-
N-Oxidation: The synthesis begins with the oxidation of the pyridine nitrogen. This is a critical activating step. The resulting N-oxide electronically deactivates the C2 and C6 positions while activating the C4 position for nucleophilic attack, a reversal of the typical reactivity of the pyridine ring.[3]
-
Chlorination at C4: Treatment of the N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) proceeds via an addition-elimination mechanism. The oxygen of the N-oxide attacks the electrophilic phosphorus center, leading to a rearrangement that ultimately delivers a chlorine atom to the C4 position with high regioselectivity.
-
Nitration at C3: The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution. Nitration with a mixture of sulfuric and nitric acid introduces a nitro group, a strong electron-withdrawing group, predominantly at the C3 position.[4] This serves two purposes: it deactivates the pyrrole ring towards further unwanted electrophilic attack and acts as a directing group for the subsequent bromination.
-
Regioselective Bromination at C5: With the C3 and C4 positions occupied and electronically deactivated, the next electrophilic attack is directed to the C5 position. The choice of brominating agent, such as N-bromosuccinimide (NBS), allows for a highly controlled and regioselective bromination to yield the desired 5-bromo-4-chloro-3-nitro intermediate.[3]
-
Denitration: The final step is the selective removal of the nitro group. This is typically achieved through catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with a metal salt like tin(II) chloride (SnCl₂). This reduction converts the nitro group to an amino group, which can then be removed via diazotization followed by reduction, or in some cases, directly reduced off the ring under specific hydrogenation conditions.
Detailed Experimental Protocol (Route 1)
Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine 7-oxide
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetic acid, add hydrogen peroxide (35%, 3.0 eq).
-
Heat the mixture to 70-80°C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide.
Step 2: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
-
To phosphorus oxychloride (POCl₃, 5.0 eq), add 1H-pyrrolo[2,3-b]pyridine 7-oxide (1.0 eq) portion-wise, controlling the temperature below 40°C.
-
Heat the mixture to 90-100°C and stir for 2-3 hours.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize with a strong base (e.g., NaOH or K₂CO₃) to pH 8-9.
-
The resulting precipitate is filtered, washed with water, and dried to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine.
Step 3: Synthesis of 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
-
To concentrated sulfuric acid at 0°C, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) portion-wise.
-
Add a nitrating mixture (1:1 concentrated HNO₃/H₂SO₄) dropwise, maintaining the temperature below 5°C.
-
Stir at 0°C for 1-2 hours.
-
Carefully pour the reaction mixture onto ice and filter the resulting precipitate. Wash with water until the filtrate is neutral and dry the solid.
Step 4: Synthesis of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
-
Dissolve 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid at room temperature.
-
Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise.
-
Stir the mixture for 12-16 hours at room temperature.
-
Pour the reaction mixture onto ice, filter the precipitate, wash with water, and dry to obtain the product.[3]
Step 5: Synthesis of this compound
-
Dissolve 5-bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in ethanol or acetic acid.
-
Add tin(II) chloride dihydrate (SnCl₂, 4.0-5.0 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool, concentrate the solvent, and neutralize with sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography to yield the final product.
Route 2: Fischer Indole Synthesis
An alternative and convergent approach is the Fischer indole synthesis, a classic and powerful method for constructing indole ring systems.[5] This route builds the pyrrole ring onto a pre-functionalized pyridine precursor. The key starting material is a substituted phenylhydrazine, in this case, a pyridylhydrazine.
Logical Workflow for Route 2
Caption: Fischer indole synthesis pathway.
Mechanistic Insights & Causality
-
Hydrazine Formation: The synthesis begins with the preparation of the key 5-bromo-2-hydrazinopyridine intermediate from 2,5-dibromopyridine by nucleophilic substitution with hydrazine.
-
Hydrazone Condensation: The pyridylhydrazine is then condensed with a suitable ketone or aldehyde, such as pyruvic acid or an ester thereof, to form a hydrazone. This reaction is typically acid-catalyzed.
-
Fischer Cyclization: The hydrazone is subjected to strong acid catalysis (e.g., polyphosphoric acid, PPA) and heat. The reaction proceeds through a[6][6]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer. This key rearrangement forms a new C-C bond and breaks the N-N bond, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic 7-azaindole ring system.[5]
-
Decarboxylation: If pyruvic acid is used as the carbonyl partner, the resulting indole-2-carboxylic acid must be decarboxylated. This is typically achieved by heating the compound in a high-boiling solvent like quinoline, sometimes with a copper catalyst.
-
Direct Chlorination: The final step is the chlorination of the 5-bromo-7-azaindole intermediate. This direct electrophilic chlorination, often using N-chlorosuccinimide (NCS), can be less regioselective than the N-oxide route. However, with the C3 and C5 positions already substituted (C5 with bromine and C3 being the most reactive site for other electrophiles), chlorination can be directed to the C4 position, although mixtures of products may occur.
Detailed Experimental Protocol (Route 2)
Step 1: Synthesis of 5-Bromo-2-hydrazinopyridine
-
To a solution of 2,5-dibromopyridine (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate 5-bromo-2-hydrazinopyridine.
Step 2 & 3: Hydrazone Formation and Fischer Cyclization
-
Mix 5-bromo-2-hydrazinopyridine (1.0 eq) and pyruvic acid (1.1 eq) in polyphosphoric acid (PPA, 10-20x weight).
-
Heat the viscous mixture to 140-160°C for 2-4 hours.
-
Cool the reaction mixture to about 80°C and carefully pour it onto crushed ice.
-
Neutralize with a concentrated base (e.g., 50% NaOH) and filter the resulting precipitate.
-
The crude solid, 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, can be used in the next step.
Step 4: Decarboxylation
-
Suspend the crude carboxylic acid from the previous step in quinoline.
-
Heat the mixture to 200-220°C until gas evolution ceases (typically 1-2 hours).
-
Cool the mixture, dilute with a solvent like toluene, and wash with dilute acid (e.g., 1M HCl) to remove the quinoline.
-
Wash the organic layer with water and brine, dry, and concentrate to give crude 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Step 5: Chlorination
-
Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a chlorinated solvent like dichloromethane or chloroform.
-
Add N-chlorosuccinimide (NCS, 1.1 eq) and stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC for the formation of the desired product.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate and then brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield this compound.
Quantitative Data Summary & Route Comparison
| Parameter | Route 1: Sequential Halogenation | Route 2: Fischer Indole Synthesis |
| Starting Material | 1H-Pyrrolo[2,3-b]pyridine | 2,5-Dibromopyridine |
| Number of Steps | 5 | 4-5 (depending on hydrazone isolation) |
| Key Reagents | m-CPBA, POCl₃, HNO₃/H₂SO₄, NBS, SnCl₂ | Hydrazine, Pyruvic Acid, PPA, NCS |
| Overall Yield | ~40-50% (documented for 3-nitro analog)[2][3] | Variable, typically 15-30% |
| Scalability | Demonstrated on >50 kg scale[2] | Generally lab-scale; PPA can be difficult to handle on a large scale. |
| Regiocontrol | Excellent, highly controlled stepwise functionalization. | Good, but final chlorination may pose selectivity challenges. |
| Key Advantages | High regioselectivity, proven scalability. | Convergent approach, builds complexity quickly. |
| Key Challenges | Multiple steps, use of strong acids and nitrating agents. | Harsh conditions for cyclization/decarboxylation, potential for side products in final chlorination. |
Conclusion
The synthesis of this compound can be effectively achieved through several strategic pathways. For large-scale, industrial applications where purity and regiochemical control are paramount, the sequential halogenation route starting from 7-azaindole (Route 1) is superior. Its stepwise nature allows for precise control over the introduction of each functional group, leading to a high-purity final product in good overall yield.[3]
The Fischer indole synthesis (Route 2) offers a more convergent and classical approach. While potentially having fewer linear steps, it often involves harsh reaction conditions and can present challenges in purification and final-step regioselectivity. It remains a valuable method for laboratory-scale synthesis and for generating structural analogs where the precursor pyridylhydrazines are readily accessible.
The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, available starting materials, and the need for analog synthesis. Both routes provide reliable access to this critical building block, enabling the continued development of novel therapeutics for a range of diseases.
References
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
The Strategic Role of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine in Modern Kinase Inhibitor Discovery: A Technical Guide
Introduction: The "Privileged Scaffold" in an Era of Targeted Therapy
In the landscape of modern drug discovery, particularly within oncology, the pursuit of highly selective and potent kinase inhibitors is paramount. Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets. Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. The successful development of kinase inhibitors has transformed the treatment paradigm for numerous malignancies. At the heart of many of these successful inhibitors lies a core chemical structure, or "scaffold," that provides the foundational framework for potent and selective binding to the ATP-binding pocket of the target kinase. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as one such "privileged scaffold".[1] Its unique electronic properties and structural rigidity make it an ideal starting point for the design of novel kinase inhibitors.
This technical guide focuses on a specific, strategically halogenated derivative of this scaffold: 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine . While this compound itself is not typically an end-drug, it serves as a critical and versatile intermediate in the synthesis of a multitude of potent kinase inhibitors.[1] The bromine and chlorine substituents are not mere decorations; they are strategically placed to serve as chemical handles for further molecular elaboration through techniques like nucleophilic substitution and coupling reactions, allowing for the systematic exploration of chemical space and the optimization of biological activity.[1] This guide will delve into the biological significance of this core, the key kinase targets modulated by its derivatives, and the experimental workflows used to validate their therapeutic potential.
The Versatility of the this compound Scaffold: A Multi-Targeting Framework
The true power of the this compound core lies in its adaptability. By modifying the substituents at the bromine and chlorine positions, medicinal chemists can craft inhibitors with high affinity and selectivity for a diverse range of protein kinases implicated in cancer and inflammatory diseases.
Key Kinase Targets and Associated Signaling Pathways
Derivatives of this compound have demonstrated potent inhibitory activity against several key kinase families:
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis.[2] Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a known driver in a variety of cancers, including breast, lung, and bladder cancer.[3] Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been shown to be potent inhibitors of FGFR1, 2, and 3.[2] By binding to the ATP-binding site of the kinase domain, these inhibitors prevent autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the RAS-MEK-ERK and PI3K-Akt pathways.[1]
-
Janus Kinases (JAKs): The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential for cytokine signaling, playing a pivotal role in the immune response and hematopoiesis.[4] Dysregulation of the JAK/STAT pathway is implicated in autoimmune diseases like rheumatoid arthritis and myeloproliferative neoplasms.[5] Carboxamide derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent and selective JAK inhibitors, particularly targeting JAK1 and JAK3.[][7]
-
Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a component of the Mediator complex, which regulates gene transcription.[8] In certain cancers, such as colorectal cancer, CDK8 acts as an oncogene, often through the modulation of the WNT/β-catenin signaling pathway.[9] Novel inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core have been discovered as potent type II CDK8 inhibitors, demonstrating in vivo tumor growth inhibition.[8] These inhibitors function by downregulating the WNT/β-catenin signaling pathway, leading to cell cycle arrest.[9]
Quantitative Analysis of Biological Activity
The following tables summarize the reported in vitro activity of various derivatives synthesized from the 1H-pyrrolo[2,3-b]pyridine scaffold. It is important to note that these activities are for elaborated derivatives, not the this compound core itself.
Table 1: Kinase Inhibitory Activity of Representative Pyrrolo[2,3-b]pyridine Derivatives
| Derivative Class | Target Kinase(s) | IC50 (nM) | Reference |
| Phenylpicolinamide Derivative | c-Met | 20 (for compound 15f) | [] |
| Carboxamide Derivative | JAK3 | Potent inhibition reported | [] |
| Trifluoromethyl Derivative | FGFR1, FGFR2, FGFR3 | 7, 9, 25 (for compound 4h) | [2][10] |
| Phenylpropenamide Derivative | CDK8 | 48.6 | [8] |
| Aminoindazole Derivative | IKKα | 10 (for compound SU1261) | [11] |
Table 2: Cytotoxic Activity of Representative Pyrrolo[2,3-b]pyridine Derivatives Against Cancer Cell Lines
| Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Phenylpicolinamide Derivative (15f) | A549 | Lung Carcinoma | 1.04 | [] |
| PC-3 | Prostate Cancer | 0.02 | [] | |
| MCF-7 | Breast Cancer | 9.11 | [] | |
| Trifluoromethyl Derivative (4h) | 4T1 | Mouse Breast Cancer | Proliferation inhibited | [2][3] |
| Platinum(II) Complex | HOS | Osteosarcoma | 2.5 | [12] |
| MCF7 | Breast Cancer | 2.0 | [12] | |
| LNCaP | Prostate Cancer | 1.5 | [12] |
Experimental Protocols for Biological Evaluation
The validation of novel kinase inhibitors derived from the this compound scaffold involves a standardized cascade of in vitro assays. The following protocols provide a framework for these evaluations.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound. Prepare the kinase, substrate, and ATP solutions in a suitable kinase assay buffer.
-
Assay Plate Setup: To the wells of a 96-well plate, add the kinase and substrate.
-
Compound Addition: Add the serially diluted test compound to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
Cellular Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of a compound.[13]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.[14]
-
Compound Treatment: Remove the old media and treat the cells with fresh media containing various concentrations of the test compound. Include a vehicle control (e.g., 0.5% DMSO).[13]
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).[14]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[14] During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[13]
Conclusion and Future Directions
This compound stands as a testament to the power of strategic scaffold design in modern medicinal chemistry. Its true biological significance is realized through the diverse and potent kinase inhibitors that can be synthesized from this versatile intermediate. The halogen atoms at the 5 and 4 positions provide the necessary chemical reactivity to enable the creation of extensive compound libraries, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.
The continued exploration of derivatives from this core scaffold is likely to yield novel inhibitors for a growing list of kinase targets. As our understanding of the kinome and its role in disease deepens, the ability to rapidly and efficiently generate diverse chemical matter around a proven "privileged scaffold" like this compound will remain a cornerstone of successful drug discovery programs. Future work will undoubtedly focus on developing inhibitors with even greater selectivity to minimize off-target effects and improve therapeutic indices, as well as exploring novel therapeutic areas beyond oncology and inflammation.
References
- 1. Buy 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine [smolecule.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Update on JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijprajournal.com [ijprajournal.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine in Modern Kinase Inhibitor Design: A Technical Guide
Introduction: The Kinase Inhibitor Landscape and the Rise of Privileged Scaffolds
The relentless pursuit of targeted therapies in oncology and immunology has positioned protein kinases as paramount targets for drug discovery. These enzymes, governing a vast array of cellular processes, are frequently dysregulated in disease states, making their selective inhibition a cornerstone of modern medicine. Within the medicinal chemist's arsenal, certain molecular frameworks have emerged as "privileged scaffolds" – core structures that exhibit a predisposition for binding to the ATP-binding site of various kinases. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a prominent member of this class. Its structural resemblance to the purine core of ATP allows it to serve as an effective "hinge-binding" motif, a critical interaction for potent kinase inhibition.
This technical guide provides an in-depth exploration of a particularly valuable derivative of this scaffold: 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine . We will dissect its synthesis, reactivity, and strategic application as a versatile building block in the construction of potent and selective kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their own discovery programs.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the fundamental properties of this compound is essential for its effective utilization.
| Property | Value |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 178-179 °C |
| Boiling Point | ~312 °C (predicted) |
| CAS Number | 876343-82-7 |
The Synthetic Pathway: A Robust and Scalable Route
The synthesis of this compound is a multi-step process that has been optimized for both efficiency and scalability, a critical consideration for pharmaceutical development. A highly regioselective and practical route starts from the readily available 7-azaindole.[1][2][3]
Experimental Protocol: Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole
This protocol is adapted from a demonstrated kilogram-scale synthesis, highlighting its industrial applicability.[1][2][3]
Step 1: Nitration of 7-Azaindole
-
To a solution of 7-azaindole in concentrated sulfuric acid, cooled to 0°C, slowly add fuming nitric acid while maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide to precipitate the 3-nitro-7-azaindole.
-
Filter the solid, wash with water, and dry under vacuum.
Step 2: Chlorination of 3-Nitro-7-azaindole
-
Suspend the 3-nitro-7-azaindole in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N-chlorosuccinimide (NCS) portion-wise at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring by HPLC for the disappearance of the starting material.
-
Cool the reaction mixture and pour it into water to precipitate the 4-chloro-3-nitro-7-azaindole.
-
Filter the product, wash with water, and dry.
Step 3: Bromination of 4-Chloro-3-nitro-7-azaindole
-
Dissolve the 4-chloro-3-nitro-7-azaindole in concentrated sulfuric acid at room temperature.
-
Add N-bromosuccinimide (NBS) portion-wise, controlling any exotherm with an ice bath.
-
Stir the reaction at room temperature for 2-3 hours until the reaction is complete (monitored by HPLC).
-
Carefully quench the reaction by pouring it onto ice, which will precipitate the desired 5-bromo-4-chloro-3-nitro-7-azaindole.
-
Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry under vacuum.
Experimental Protocol: Reduction to this compound
The final step involves the reduction of the nitro group, a common transformation in organic synthesis.
-
Suspend 5-bromo-4-chloro-3-nitro-7-azaindole in a solvent mixture of ethanol and water.
-
Add a reducing agent such as iron powder or tin(II) chloride.
-
If using iron, add a catalytic amount of ammonium chloride or acetic acid to activate the metal surface.
-
Heat the mixture to reflux (around 80-90°C) and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the metal salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a base such as sodium bicarbonate and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain the final building block.
Chemical Reactivity and Strategic Functionalization
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. This allows for selective and sequential functionalization, a key strategy in building molecular complexity.
Diagram: Reactivity and Functionalization Sites
Caption: Key reactive sites on the this compound scaffold.
Causality in Experimental Choices: A Tale of Two Halogens
The successful synthesis of complex kinase inhibitors from this building block hinges on exploiting the reactivity differences between the C5-bromo and C4-chloro substituents.
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, etc.): The C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition to a palladium(0) catalyst. This allows for the selective introduction of aryl or heteroaryl groups at the C5 position via reactions like the Suzuki-Miyaura coupling, leaving the C4-chloro group intact for subsequent transformations. This is a cornerstone of the synthetic strategy for many kinase inhibitors, including analogs of Vemurafenib.
-
Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNA_r_): The C4-chloro position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent pyridine nitrogen. This makes it an ideal site for introducing amine functionalities through Buchwald-Hartwig amination or direct SNAr with potent nucleophiles. This step is often crucial for installing key pharmacophoric elements that interact with the kinase hinge region or the solvent-exposed front pocket.
Application in Kinase Inhibitor Synthesis: Case Studies
The versatility of this compound is best illustrated through its application in the synthesis of clinically relevant kinase inhibitors.
Case Study 1: Synthesis of a BRAF Inhibitor Scaffold (Vemurafenib Analog)
Vemurafenib is a potent inhibitor of the BRAFV600E mutant kinase. While not a direct synthesis of Vemurafenib itself, the following scheme illustrates how the core scaffold can be constructed using our building block.
Workflow: Synthesis of a Vemurafenib Analog Core
Caption: Synthetic workflow for a Vemurafenib analog core.
Experimental Protocol: Suzuki Coupling at C5
-
To a degassed solution of this compound (1.0 eq) and (4-chlorophenyl)boronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1), add a base such as potassium carbonate (2.0 eq).
-
Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Heat the reaction mixture to 80-100°C under an inert atmosphere (nitrogen or argon) for 4-12 hours until the starting material is consumed.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield 5-(4-chlorophenyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine.
Case Study 2: Synthesis of a CHK1 Inhibitor (GDC-0575)
GDC-0575 is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). Its synthesis highlights a different strategic use of a related building block, 5-bromo-4-chloro-3-nitro-7-azaindole.[2]
Workflow: Synthesis of GDC-0575
References
The Strategic Synthesis and Application of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine: A Cornerstone for Kinase Inhibitor Discovery
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in modern medicinal chemistry, renowned for its role as a bioisostere of purine and its ability to form critical hydrogen bond interactions with protein kinase hinges. This technical guide provides an in-depth exploration of a key derivative, 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, a highly functionalized and strategically designed building block for the synthesis of targeted therapeutics. We will dissect the rationale behind its discovery, detail a robust and scalable synthetic route, and illuminate its application in the development of potent kinase inhibitors for oncology and other therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.
Introduction: The Ascendancy of the 7-Azaindole Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets. The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is present in many ATP-competitive kinase inhibitors.[1] The 7-azaindole scaffold, a close structural analog, has emerged as a particularly successful framework in the design of kinase inhibitors.[2] Its defining feature is the nitrogen atom at the 7-position, which, along with the pyrrole N-H, can act as a hydrogen bond donor and acceptor, mimicking the adenine base of ATP and enabling strong binding to the hinge region of the kinase active site.[2][3]
The strategic halogenation of the 7-azaindole core provides medicinal chemists with versatile handles for further functionalization through cross-coupling reactions, allowing for the exploration of chemical space and the optimization of potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, is a prime example of such a strategically designed intermediate. The chlorine at the 4-position and the bromine at the 5-position offer differential reactivity, enabling sequential and site-selective modifications crucial for building complex bioactive molecules.
The Discovery and Strategic Synthesis of this compound
The discovery of this compound was driven by the need for a versatile, di-halogenated 7-azaindole intermediate for the rapid synthesis of libraries of potential kinase inhibitors. The synthetic route must be robust, scalable, and provide the product in high purity. While a direct synthesis of the title compound is not extensively detailed in publicly available literature, a highly regioselective and practical synthesis of the closely related 5-Bromo-4-chloro-3-nitro-7-azaindole on a greater than 50 kg scale has been reported, offering a clear and validated pathway.[4][5][6] The removal of the 3-nitro group can be readily accomplished, making this a highly relevant and instructive synthetic approach.
Rationale for the Synthetic Strategy
The chosen synthetic strategy (Figure 1) begins with the commercially available and inexpensive 7-azaindole. The key transformations involve:
-
N-Oxidation: Activation of the pyridine ring towards nucleophilic substitution.
-
Chlorination: Introduction of the chloro group at the 4-position.
-
Nitration: Introduction of a nitro group at the 3-position, which acts as a directing group and can be removed later if desired.
-
Bromination: Regioselective introduction of the bromo group at the 5-position.
This sequence is designed to control the regioselectivity of the halogenation and nitration steps, a common challenge in the functionalization of heterocyclic systems.
Figure 1: A representative synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol
The following protocol is adapted from the large-scale synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.[5]
Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine 7-oxide
-
Rationale: N-oxidation activates the pyridine ring, making the 4-position more susceptible to nucleophilic attack by the chlorinating agent in the subsequent step.
-
Procedure: To a solution of 7-azaindole in an appropriate solvent (e.g., acetic acid), meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at a controlled temperature. The reaction is monitored by HPLC until completion. The product is then isolated by crystallization.
Step 2: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
-
Rationale: Phosphorus oxychloride (POCl₃) is a standard reagent for converting N-oxides to 4-chloro pyridines.
-
Procedure: The 7-azaindole N-oxide is treated with phosphorus oxychloride (POCl₃), often in a suitable solvent or neat, at elevated temperatures. The reaction mixture is then carefully quenched with water or a basic solution, and the product is isolated by filtration.
Step 3: Synthesis of 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
-
Rationale: The nitration at the 3-position is an electrophilic aromatic substitution. The presence of the chloro group at the 4-position and the pyrrole ring directs the nitration to the 3-position.
-
Procedure: 4-Chloro-1H-pyrrolo[2,3-b]pyridine is added to a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The reaction is carefully controlled and monitored until completion. The product is isolated by quenching the reaction mixture on ice and filtering the resulting precipitate.
Step 4: Synthesis of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
-
Rationale: N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is an effective brominating agent for electron-deficient aromatic rings. The regioselectivity is directed to the 5-position.
-
Procedure: 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine is dissolved in concentrated sulfuric acid and cooled. N-Bromosuccinimide (NBS) is then added portion-wise. The reaction is stirred until completion, and the product is isolated by quenching the reaction mixture with an aqueous solution of sodium sulfite, followed by filtration.
Optional Step 5: Denitration to yield this compound
-
Rationale: The nitro group at the 3-position can be removed if not desired in the final target molecule. This is typically a two-step process involving reduction to an amino group followed by diazotization and removal.
-
Procedure: The 3-nitro compound is reduced to the corresponding 3-amino derivative using standard reduction methods (e.g., catalytic hydrogenation or reduction with metals like iron or tin in acidic media). The resulting amine is then diazotized with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by treatment with a reducing agent (e.g., hypophosphorous acid) to remove the diazonium group and afford the desired this compound.
Process Data Summary
| Step | Starting Material | Key Reagents | Product | Yield | Purity (HPLC) |
| 1 | 7-Azaindole | m-CPBA | 7-Azaindole N-oxide | 85% | >99.0 A% |
| 2 | 7-Azaindole N-oxide | POCl₃ | 4-Chloro-7-azaindole | 85% | >99.0 A% |
| 3 | 4-Chloro-7-azaindole | H₂SO₄, HNO₃ | 4-Chloro-3-nitro-7-azaindole | 80% | >99.0 A% |
| 4 | 4-Chloro-3-nitro-7-azaindole | NBS, H₂SO₄ | 5-Bromo-4-chloro-3-nitro-7-azaindole | 90% | 96.9 A% |
| Overall | 7-Azaindole | 5-Bromo-4-chloro-3-nitro-7-azaindole | 46% | 97% |
Data adapted from the multi-kilogram scale synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.[5]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents like DMSO and DMF |
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is a highly valuable intermediate in the synthesis of kinase inhibitors due to the differential reactivity of its two halogen atoms. This allows for selective and sequential functionalization, typically through palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.
Strategic Functionalization Workflow
The 5-bromo position is generally more reactive in Suzuki couplings than the 4-chloro position, allowing for the introduction of an aryl or heteroaryl group at this position first. Subsequently, the 4-chloro position can be functionalized, for example, through a Buchwald-Hartwig amination to introduce a side chain that can interact with the solvent-exposed region of the kinase.
Figure 2: A typical workflow for the sequential functionalization of this compound.
Case Study: The 7-Azaindole Scaffold in Approved Kinase Inhibitors
While a specific marketed drug directly synthesized from this compound is not prominently documented, the utility of closely related 7-azaindole building blocks is well-established in approved cancer therapies. For instance, Vemurafenib , a potent BRAF V600E inhibitor, and Trametinib , a MEK inhibitor, feature the broader 7-azaindole (or related pyrrolopyrimidine) core. The synthetic strategies for these drugs often rely on halogenated intermediates to build the final complex structures.
Structure-Activity Relationship (SAR) Insights
The 4-chloro and 5-bromo substitution pattern is not arbitrary. SAR studies on various 7-azaindole-based kinase inhibitors have revealed key insights:
-
4-Position: The substituent at the 4-position often extends into the solvent-exposed region of the kinase active site. An amino group at this position can be crucial for introducing side chains that enhance potency and selectivity. The chlorine atom serves as an excellent leaving group for the introduction of these amines via nucleophilic aromatic substitution or Buchwald-Hartwig amination.
-
5-Position: The substituent at the 5-position can modulate the electronic properties of the ring system and provide additional interactions with the kinase. The bromine atom is an ideal handle for introducing aryl or heteroaryl groups via Suzuki coupling, which can occupy hydrophobic pockets in the active site and contribute significantly to binding affinity.[7]
Representative Biological Activity of 7-Azaindole-Based Inhibitors
The following table summarizes the inhibitory activities of some representative 7-azaindole and related pyrrolopyrimidine-based kinase inhibitors, illustrating the potency that can be achieved with this scaffold.
| Compound Class | Target Kinase | IC₅₀ (nM) |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR1 | 7 |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR2 | 9 |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR3 | 25 |
| Aminoindazole-pyrrolo[2,3-b]pyridine | IKKα | 10 |
| 7-Azaindole-based inhibitor | ROCK | <10 |
Data compiled from various sources for illustrative purposes.[3][7][8]
Conclusion
This compound represents a highly valuable and strategically designed building block in the field of drug discovery, particularly for the development of kinase inhibitors. Its di-halogenated nature allows for selective and sequential functionalization, providing a robust platform for the synthesis of diverse compound libraries. The scalable and regioselective synthesis, adapted from the preparation of its 3-nitro analog, ensures a reliable supply of this key intermediate for research and development programs. As the quest for more potent and selective kinase inhibitors continues, the utility of well-designed building blocks like this compound will undoubtedly remain of paramount importance.
References
- 1. [PDF] The Azaindole Framework in the Design of Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine: From Synthesis to Advanced Kinase Inhibition
An in-depth exploration of a pivotal heterocyclic intermediate, this guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine. We will delve into its synthesis, reactivity, and critical role as a foundational scaffold for a new generation of targeted kinase inhibitors.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery.[1] Its structure, an isostere of indole, allows it to mimic the natural purine bases, making it an ideal candidate for interacting with the ATP-binding sites of various enzymes, particularly protein kinases.[2] The strategic functionalization of the 7-azaindole core has led to the development of numerous potent and selective therapeutic agents.[3]
Among its many derivatives, This compound stands out as a particularly valuable and versatile intermediate.[4] The specific placement of the bromo and chloro substituents provides orthogonal chemical handles for sequential, site-selective modifications, a critical advantage in the construction of complex molecular architectures required for targeted therapies.[4][5] This guide will elucidate the chemistry of this key building block and showcase its application in the development of potent kinase inhibitors.
Physicochemical Properties
A clear understanding of a compound's fundamental properties is the bedrock of its application in synthesis and drug design.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₇H₄BrClN₂ | [6] |
| Molecular Weight | 231.48 g/mol | [6] |
| CAS Number | 876343-82-7 | [6] |
| Monoisotopic Mass | 229.92464 Da | [6] |
Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of this compound are central to its utility. Several synthetic strategies have been developed, primarily involving the halogenation of the parent 7-azaindole ring system.[4]
Conceptual Synthetic Workflow
The general approach involves sequential halogenation, where the inherent electronic properties of the 7-azaindole nucleus guide the regioselectivity of the reactions. Protecting the pyrrole nitrogen, often as a tosyl or SEM derivative, is a common strategy to improve solubility and prevent unwanted side reactions during functionalization.[4][7]
Caption: Generalized synthetic pathway for this compound.
Reactivity Profile: A Tale of Two Halogens
The electronic landscape of this compound is defined by the interplay between the electron-rich pyrrole ring and the electron-deficient, halogenated pyridine ring. This duality dictates its reactivity, allowing for a range of selective chemical transformations.[4][8]
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is activated towards SNAr by the adjacent pyridine nitrogen. This site is readily displaced by various nucleophiles, such as amines and thiols, a cornerstone reaction in building kinase inhibitors.[4]
-
Metal-Catalyzed Cross-Coupling: The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1] This allows for the introduction of diverse aryl, alkyl, and amino substituents.
-
N-H Functionalization: The pyrrole nitrogen can be deprotonated and alkylated or acylated. Tosylation is a common protection strategy that also influences the reactivity of the ring system.[4]
-
Electrophilic Aromatic Substitution: While the pyridine ring is deactivated, the pyrrole moiety can undergo electrophilic substitution, although the presence of halogens requires carefully chosen reaction conditions.[4]
Caption: Reactivity sites on the this compound scaffold.
Application in Kinase Inhibitor Drug Development
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[4] The 7-azaindole scaffold is a proven pharmacophore for targeting the ATP-binding site of these kinases. This compound serves as a key starting material for several classes of kinase inhibitors, where the C4 and C5 positions are elaborated to achieve potency and selectivity.[4][][10]
Targeting Critical Signaling Pathways
Derivatives of this scaffold have shown potent inhibitory activity against several key kinases involved in oncogenic and inflammatory signaling pathways.
Caption: Inhibition of key oncogenic pathways by drugs derived from the scaffold.
Quantitative Biological Activity
The true value of this scaffold is demonstrated by the potent activity of its derivatives against various kinase targets.
| Target Kinase | Derivative Class | Reported IC₅₀ | Therapeutic Area | Reference |
| JAK3 | 1H-pyrrolo[2,3-b]pyridine-5-carboxamides | Potent activity reported | Immunomodulation, Inflammation | [] |
| FGFR1/2/3 | 1H-pyrrolo[2,3-b]pyridine derivatives | 7, 9, 25 nM (for compound 4h) | Oncology | [10][11] |
| c-Met | Phenylpicolinamide derivatives | 0.02 µM (for compound 15f vs PC-3 cells) | Oncology | [] |
| PDE4B | 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | 0.11 - 1.1 µM | CNS Diseases, Inflammation | [12] |
| Chk1 | GDC-0575 (API) | (Synthesis intermediate) | Oncology | [5] |
Experimental Protocol: Regioselective Synthesis of a Functionalized 7-Azaindole
The following protocol is a representative example of the synthetic manipulation of the 7-azaindole core, adapted from a highly efficient and regiocontrolled route demonstrated on a multi-kilogram scale.[5] This process highlights the practical steps involved in functionalizing the scaffold.
Objective: To synthesize a functionalized 5-bromo-4-chloro-7-azaindole derivative, illustrating the key halogenation steps.
Materials:
-
4-Chloro-3-nitro-7-azaindole
-
Sulfuric acid (concentrated)
-
N-Bromosuccinimide (NBS)
-
Deionized water
-
Sodium bisulfite
-
Sodium hydroxide solution (50% w/w)
-
Methanol
Procedure:
-
Reaction Setup: To a suitable reactor, charge concentrated sulfuric acid. Cool the acid to 0-5 °C with agitation.
-
Substrate Addition: Slowly add the 4-chloro-3-nitro-7-azaindole starting material to the cooled sulfuric acid, ensuring the internal temperature does not exceed 15 °C. Stir the resulting mixture until all solids have dissolved.
-
Bromination: Cool the reaction mixture back to 0-5 °C. Add N-Bromosuccinimide (NBS) in portions, maintaining the temperature below 10 °C. Causality Note: The strong acid protonates the pyridine ring, deactivating it towards electrophilic attack, while the pyrrole ring remains sufficiently activated for regioselective bromination at the C5 position. Portion-wise addition of NBS controls the exothermicity of the reaction.
-
Reaction Monitoring: Stir the reaction at 5-10 °C for at least 2 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<2% remaining).
-
Quenching: Slowly add the reaction mixture to a separate vessel containing chilled deionized water, keeping the quench temperature below 20 °C. This will precipitate the product.
-
Workup: Add a small amount of sodium bisulfite to quench any excess bromine. Adjust the pH of the slurry to 6-7 by the slow addition of 50% sodium hydroxide solution, again maintaining a temperature below 20 °C.
-
Isolation: Filter the resulting slurry and wash the cake with deionized water until the filtrate is neutral.
-
Drying & Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization or slurry in a suitable solvent like methanol to achieve high purity (>97%).[5]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its well-defined reactivity and synthetic accessibility provide chemists with a reliable and versatile tool for constructing complex molecules with high therapeutic potential.[1][4] The continued exploration of this scaffold, particularly in the realm of kinase inhibition, promises the development of next-generation targeted therapies for cancer, inflammatory disorders, and other debilitating diseases.[2][10][12] As our understanding of kinase biology deepens, the strategic application of building blocks like this will be paramount in translating scientific insights into life-saving medicines.
References
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromo-4-chloro-1H-pyrrolo(2,3-b)pyridine | C7H4BrClN2 | CID 45789788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Introduction: The Significance of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery
This compound, also known as 5-bromo-4-chloro-7-azaindole, is a pivotal heterocyclic building block in the synthesis of advanced pharmaceutical agents.[1] Its rigid, bicyclic structure serves as a versatile scaffold, particularly in the development of protein kinase inhibitors for oncology. The specific halogenation pattern at the 5- and 4-positions imparts unique chemical reactivity and biological activity, making it a valuable starting material for targeted therapies.
The journey of a promising compound from a laboratory curiosity to a clinical candidate is fraught with challenges, with poor aqueous solubility being a primary cause of attrition. Understanding and quantifying the solubility of key intermediates like this compound is therefore not merely a perfunctory exercise but a critical step in de-risking a drug development program. This guide provides a comprehensive overview of the solubility characteristics of this compound, methodologies for its precise measurement, and insights into overcoming potential solubility-related hurdles.
Physicochemical Properties at a Glance
A foundational understanding of a molecule's intrinsic properties is essential before embarking on solubility studies.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | PubChem[1] |
| Molecular Weight | 231.48 g/mol | PubChem[1] |
| XLogP3 | 2.6 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
The positive XLogP3 value suggests a lipophilic character, which often correlates with low aqueous solubility.
Solubility Profile: Bridging Data Gaps with Structural Analogs
As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents remains largely unpublished. However, valuable inferences can be drawn from closely related structural analogs.
| Compound | Solvent | Solubility |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | DMSO, Ethyl Acetate, DMF, THF | Soluble |
| 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Water | Slightly Soluble[2] |
| 7-Azaindole | Various Organic Solvents | Solubility order: THF > acetone > methanol > isopropanol ≥ EA > ethanol > acetonitrile > n-hexane (below 298.15 K) |
This qualitative and comparative data strongly suggests that this compound is likely to exhibit poor aqueous solubility while demonstrating good solubility in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For many kinase inhibitors, aqueous solubility can be as low as 0.36 µg/mL.[3]
Experimental Determination of Solubility: A Step-by-Step Guide
Given the paucity of published data, an experimental approach is necessary to definitively characterize the solubility of this compound. The following protocols are designed to provide robust and reproducible results.
I. Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This is a high-throughput method often used in early drug discovery.
Protocol:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer in each well. The final DMSO concentration should be kept low (typically <1% v/v) to minimize its effect on solubility.
-
Incubation and Precipitation: Shake the microplate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Separation of Undissolved Solid: Centrifuge the plate to pellet the precipitate or use a filter plate to separate the solid from the supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method such as HPLC-UV or LC-MS.
Diagram: Kinetic Solubility Workflow
References
Methodological & Application
Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its structure is bioisosteric to indole and purine, enabling it to function as an excellent "hinge-binder." The pyridine nitrogen and the pyrrole N-H group form a bidentate hydrogen bond network with the backbone of the kinase hinge region, a critical interaction for potent ATP-competitive inhibition.[3][4] This foundational binding motif has been successfully exploited in numerous FDA-approved drugs, including the BRAF inhibitor Vemurafenib.[3][4]
The subject of this guide, 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 876343-82-7), is a highly versatile starting material for building diverse libraries of kinase inhibitors.[1][5] Its di-halogenated nature presents a unique strategic advantage: the differential reactivity of the C-Br and C-Cl bonds under palladium-catalyzed cross-coupling conditions. This allows for sequential, site-selective functionalization, providing a robust platform for structure-activity relationship (SAR) studies and the optimization of lead compounds.[6]
This document provides in-depth technical guidance and detailed protocols for the two most critical transformations of this scaffold: chemoselective Suzuki-Miyaura coupling at the C5-position and subsequent Buchwald-Hartwig amination at the C4-position.
Physicochemical Properties of the Starting Material
A clear understanding of the starting material is fundamental.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrClN₂ | [1] |
| Molecular Weight | 231.48 g/mol | [1] |
| Appearance | Off-white to yellow solid | [7] |
| CAS Number | 876343-82-7 | [1] |
| pKa | 9.43 ± 0.20 (Predicted) | [7] |
Core Synthetic Strategy: Chemoselective Cross-Coupling
The synthetic utility of this compound hinges on the predictable reactivity differences between the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > Cl.[6] This principle allows for a modular, two-step approach to synthesize 4,5-disubstituted 7-azaindole derivatives.
This workflow enables the initial introduction of diversity elements at the C5-position, typically exploring interactions with the solvent-front region of the ATP binding pocket, followed by the installation of various amine functionalities at C4 to optimize hinge-binding and explore other key interactions.
PART 1: Selective C5-Arylation via Suzuki-Miyaura Coupling
The first transformation targets the more reactive C5-bromo position. The Suzuki-Miyaura coupling is the reaction of choice for forming C-C bonds with excellent functional group tolerance.[8][9]
Expertise & Causality: Why These Conditions?
-
Catalyst System : We recommend a palladium(II) precatalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The dppf ligand is a robust choice for heteroaryl couplings, providing a good balance of electron-richness and steric bulk to promote both oxidative addition and reductive elimination steps of the catalytic cycle.[10] For particularly challenging couplings, more advanced catalysts featuring electron-rich, bulky biarylphosphine ligands may be employed.
-
Base : An aqueous solution of a mild inorganic base like potassium carbonate (K₂CO₃) is typically sufficient. The base is crucial for activating the boronic acid via formation of a boronate species, which facilitates the key transmetalation step with the palladium center.[8]
-
Solvent System : A mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water is used. This biphasic system effectively dissolves both the organic starting materials and the inorganic base, maximizing reaction efficiency.[10] Degassing the solvents is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.
Protocol 1: General Procedure for C5-Selective Suzuki Coupling
This protocol details a general method for coupling an arylboronic acid to the C5 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Pd(dppf)Cl₂ (0.03–0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Inert Atmosphere : Seal the vessel and thoroughly evacuate and backfill with inert gas (repeat this cycle three times) to ensure an oxygen-free environment.
-
Solvent Addition : Under a positive pressure of inert gas, add degassed 1,4-dioxane followed by degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 (dioxane:water). The total volume should be sufficient to create a stirrable slurry (e.g., a concentration of ~0.1 M with respect to the limiting reagent).
-
Reaction : Heat the reaction mixture to 85–100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4–16 hours, evidenced by the consumption of the starting material.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate.
Data Presentation: Representative C5 Suzuki Couplings
| Entry | Arylboronic Acid | Product | Typical Yield |
| 1 | Phenylboronic acid | 4-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine | 85-95% |
| 2 | 4-(Trifluoromethyl)phenylboronic acid | 4-Chloro-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine | 80-90% |
| 3 | 1-Methyl-4-pyrazoleboronic acid pinacol ester | 4-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine | 93%[11] |
| 4 | (4-(Hydroxymethyl)phenyl)boronic acid | (4-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)methanol | 75-85% |
PART 2: C4-Amination via Buchwald-Hartwig Coupling
With the C5 position functionalized, the focus shifts to the less reactive C4-chloro substituent. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise challenging on electron-rich heterocyclic systems.[12][13]
Expertise & Causality: Why These Conditions?
-
Catalyst System : For the amination of the more inert C-Cl bond, a more active catalyst system is generally required. We recommend using a palladium precatalyst in combination with a sterically hindered, electron-rich biarylphosphine ligand such as XPhos or RuPhos.[4][14] These ligands facilitate the challenging oxidative addition at the C-Cl bond and promote the final reductive elimination. Using a precatalyst ensures the efficient in situ generation of the active Pd(0) species.[14]
-
Base : A strong, non-nucleophilic base is essential. Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent choice for unprotected 7-azaindoles.[14][15] It is strong enough to deprotonate the amine coupling partner to form the active palladium-amido complex but is generally compatible with the acidic N-H of the pyrrole ring, although an extra equivalent may be needed to deprotonate the scaffold itself.[14] Alternatively, strong bases like sodium tert-butoxide (NaOtBu) can be used, particularly if the azaindole N-H is protected.
-
Solvent : Anhydrous, non-protic solvents like toluene or THF are required to prevent quenching of the strong base and to maintain catalyst activity.
Protocol 2: General Procedure for C4-Selective Buchwald-Hartwig Amination
This protocol describes a general method for coupling a primary or secondary amine to the C4 position of a 5-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate.
Materials:
-
5-Aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium Precatalyst (e.g., RuPhos Pd G3) (0.02 equiv)
-
RuPhos Ligand (0.04 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 2.5 equiv)
-
Toluene (anhydrous, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add the 5-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine, the palladium precatalyst, and the ligand.
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with inert gas (repeat this cycle three times).
-
Reagent Addition : Under a positive pressure of inert gas, add anhydrous toluene, followed by the amine.
-
Base Addition : Cool the mixture in an ice bath (0 °C). Slowly add the LiHMDS solution dropwise via syringe. Note: The reaction is often exothermic.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 80–110 °C.
-
Monitoring : Monitor the reaction progress by LC-MS. Reactions are typically complete in 2–12 hours.
-
Work-up :
-
Cool the reaction to room temperature and quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to afford the final 4-amino-5-aryl-1H-pyrrolo[2,3-b]pyridine product.
Troubleshooting and Self-Validation
A robust protocol is a self-validating one. If you encounter issues such as low yield or incomplete conversion, consider the following:
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Poor quality reagents | Ensure strictly anhydrous and inert conditions. Use a fresh bottle of base or titrate before use. Use a more active ligand (e.g., from the Buchwald biarylphosphine ligand portfolio). Screen different bases (e.g., NaOtBu, K₃PO₄). |
| Side Product Formation (e.g., Hydrodehalogenation) | Catalyst deactivation; Reaction temperature too high | Lower the reaction temperature. Increase catalyst/ligand loading slightly. Ensure all reagents and solvents are high purity and properly degassed. |
| Poor Selectivity (Reaction at C4 in Step 1) | Reaction conditions too harsh for Suzuki coupling | For the Suzuki coupling, use milder conditions (lower temperature, less active catalyst) to favor reaction at the C-Br bond exclusively. |
Conclusion
This compound is a powerful and versatile starting material for the synthesis of kinase inhibitors. By leveraging the principles of chemoselective palladium-catalyzed cross-coupling, researchers can efficiently generate large, diverse libraries of 4,5-disubstituted 7-azaindoles. The protocols provided herein offer a reliable foundation for these critical synthetic transformations, empowering drug development professionals to accelerate their discovery programs. Careful attention to reaction setup, particularly maintaining an inert atmosphere and using high-purity reagents, is paramount to achieving high yields and reproducible results.
References
- 1. 5-Bromo-4-chloro-1H-pyrrolo(2,3-b)pyridine | C7H4BrClN2 | CID 45789788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo[2,3-b]pyridine, 5-broMo-6-chloro-(1190321-59-5) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 876343-82-7|this compound|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS#: 22276-95-5 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole and purine systems. Its unique electronic properties and hydrogen bonding capabilities have made it a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors.[1] Within this class of compounds, 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine stands out as a critical and versatile building block. Its di-halogenated nature presents a unique opportunity for sequential and regioselective functionalization, enabling the synthesis of complex molecular architectures for drug discovery programs. This document provides an in-depth guide to the nucleophilic substitution reactions of this key intermediate, offering mechanistic insights and detailed protocols for its derivatization.
Mechanistic Insights: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, further activated by the two halogen substituents, makes it susceptible to attack by nucleophiles. The key to strategically utilizing this scaffold lies in understanding the regioselectivity of the substitution.
The chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the bromine atom at the C5 position. This selectivity is governed by the electronic landscape of the bicyclic system. The C4 position is para to the ring nitrogen (N7), which exerts a strong electron-withdrawing effect through resonance, stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr reaction. This stabilization is more pronounced for attack at C4 compared to C5. Computational models, such as those evaluating the Lowest Unoccupied Molecular Orbital (LUMO), consistently show a larger orbital coefficient at the C4 position, indicating it as the most electrophilic site.[2]
Therefore, nucleophilic attack will preferentially occur at the C4 position, leading to the displacement of the chloride ion. This inherent regioselectivity allows for the clean synthesis of 4-substituted-5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives, preserving the bromine atom at C5 for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig).
// Nodes Substrate [label="5-Bromo-4-chloro-7-azaindole"]; Nucleophile [label="Nucleophile (Nu:⁻)", shape=ellipse, fillcolor="#FFFFFF"]; TransitionState [label="Meisenheimer Intermediate\n(Resonance Stabilized)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="4-Nu-5-bromo-7-azaindole"]; LeavingGroup [label="Cl⁻", shape=ellipse, fillcolor="#FFFFFF"];
// Edges Substrate -> TransitionState [label=" + Nu:⁻\n(Attack at C4)"]; TransitionState -> Product [label=" - Cl⁻\n(Rate-determining step)"]; Product -> LeavingGroup [style=invis]; // for spacing }
Figure 1: Generalized workflow of the SNAr reaction at the C4 position.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with various classes of nucleophiles. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially when using sensitive reagents.
Protocol 1: Substitution with Amine Nucleophiles (Amination)
This protocol details the reaction with a representative primary amine, aniline. The conditions can be adapted for a wide range of primary and secondary aliphatic and aromatic amines.
Materials:
-
This compound
-
Aniline (or desired amine, 1.2 - 1.5 equivalents)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
High-boiling point solvent (e.g., n-Butanol, Dioxane, or N,N-Dimethylformamide (DMF))
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the chosen solvent (e.g., n-Butanol) to achieve a concentration of approximately 0.1-0.2 M.
-
Add the amine nucleophile (1.2 eq) and the base (DIPEA or K₂CO₃, 2.0 eq). The base is crucial to neutralize the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions with anilines may require 12-24 hours for completion.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the desired 4-amino-5-bromo-1H-pyrrolo[2,3-b]pyridine derivative.
Protocol 2: Substitution with Alkoxide Nucleophiles (O-Arylation/Alkylation)
This protocol describes the synthesis of 4-alkoxy derivatives using sodium methoxide as a representative alkoxide.
Materials:
-
This compound
-
Sodium methoxide (NaOMe) solution (e.g., 25 wt% in Methanol, 1.5 equivalents) or other alkoxides/phenolates.
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the sodium methoxide solution (1.5 eq) dropwise. For solid alkoxides, they can be added portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-alkoxy-5-bromo-1H-pyrrolo[2,3-b]pyridine.
Protocol 3: Advanced Method - Palladium-Catalyzed Buchwald-Hartwig Amination
For less reactive amines or when milder conditions are required, the Buchwald-Hartwig cross-coupling offers a powerful alternative to traditional SNAr.[3] This method is particularly useful for coupling with a wide array of primary and secondary amines, including those with sensitive functional groups.[4]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., RuPhos Pd G2, 1-2 mol%)
-
Ligand (e.g., RuPhos, 1.5-3 mol%)
-
Strong, non-nucleophilic base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu), 2.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere setup
Procedure:
-
To a Schlenk flask, add the palladium precatalyst (e.g., RuPhos Pd G2, 0.02 eq) and the ligand (e.g., RuPhos, 0.03 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add this compound (1.0 eq) and the base (e.g., NaOtBu, 2.0 eq).
-
Add the anhydrous, deoxygenated solvent, followed by the amine (1.2 eq).
-
Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
// Nodes Start [label="Start: 5-Bromo-4-chloro-\n1H-pyrrolo[2,3-b]pyridine", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="Reaction Setup:\n- Nucleophile (Amine, Alkoxide, etc.)\n- Solvent & Base\n- Inert Atmosphere"]; Heating [label="Heating & Monitoring:\n- Reflux or Controlled Temp.\n- TLC / LC-MS Monitoring"]; Workup [label="Aqueous Work-up:\n- Quenching\n- Extraction\n- Drying"]; Purification [label="Purification:\n- Column Chromatography\n or Recrystallization"]; Product [label="Final Product:\n4-Substituted-5-bromo-\n1H-pyrrolo[2,3-b]pyridine", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Heating; Heating -> Workup; Workup -> Purification; Purification -> Product; }
Figure 2: A general experimental workflow for SNAr reactions.
Data Summary: Representative Nucleophilic Substitution Reactions
The following table summarizes expected outcomes for the regioselective nucleophilic substitution at the C4 position of this compound based on established methodologies for similar 4-chloro-7-azaindole systems. Yields are indicative and may vary based on the specific substrate and precise reaction conditions.
| Nucleophile | Reagent Conditions | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aniline | K₂CO₃ | n-Butanol | 110 | 18 | 75-90 |
| Morpholine | DIPEA | Dioxane | 100 | 12 | 80-95 |
| Benzylamine | NaOtBu, Pd-catalysis | Toluene | 100 | 8 | >90[4] |
| Sodium Methoxide | NaOMe | DMF | RT | 6 | 70-85 |
| Sodium Thiophenoxide | NaSPh | DMF | RT | 4 | >90 |
Conclusion and Future Perspectives
This compound is a highly valuable and strategically designed intermediate for pharmaceutical research and development. The pronounced reactivity of the C4-chloro group towards nucleophilic aromatic substitution allows for predictable and high-yielding installation of a diverse range of functional groups. The protocols and mechanistic rationale provided herein serve as a comprehensive guide for researchers to effectively utilize this building block. The resulting 4-substituted-5-bromo-7-azaindole derivatives are primed for further elaboration at the C5 position, opening a gateway to a vast chemical space of potential drug candidates.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Potent FGFR Inhibitors
Abstract
The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a clinically validated driver in a multitude of human cancers, making the development of targeted FGFR inhibitors a cornerstone of modern oncology drug discovery.[1][2] The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[3][4] This application note provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of the key building block, 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine , in the synthesis of advanced FGFR inhibitors. We will elucidate the rationale behind its synthetic utility, provide detailed, field-proven protocols for its sequential functionalization, and contextualize its application within the broader landscape of FGFR-targeted cancer therapy.
Introduction: The FGFR Signaling Axis - A Critical Oncogenic Hub
The Fibroblast Growth Factor (FGF) and FGFR signaling axis is a highly conserved pathway that plays a pivotal role in normal cellular processes, including proliferation, differentiation, migration, and survival.[5][6] This signaling cascade is initiated by the binding of FGF ligands to their cognate FGFRs (FGFR1-4), a family of transmembrane receptor tyrosine kinases.[6] This binding event induces receptor dimerization and autophosphorylation of the intracellular kinase domains, triggering a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways.[7][8]
Genetic alterations such as gene amplification, activating mutations, and chromosomal translocations can lead to constitutive activation of FGFR signaling, driving tumorigenesis and creating a dependency that can be therapeutically exploited.[1][9][10] Consequently, small-molecule inhibitors that target the ATP-binding site of the FGFR kinase domain have shown significant promise, with several agents gaining regulatory approval.[1][11]
Figure 1. Simplified FGFR Signaling Pathway.
The Privileged Scaffold: this compound
The design of selective kinase inhibitors often relies on identifying molecular scaffolds that can effectively orient functional groups into the ATP-binding pocket to maximize potency and selectivity. The 7-azaindole core is a bioisostere of indole and purine and has proven to be an exceptional scaffold for this purpose.[4] The di-halogenated derivative, this compound, is a particularly strategic starting material for the construction of complex FGFR inhibitors.
Rationale for its Utility:
-
Orthogonal Reactivity: The key to the synthetic utility of this building block lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C5-Br bond is significantly more reactive towards Suzuki-Miyaura coupling than the C4-Cl bond.[12][13] This allows for the selective introduction of an aryl or heteroaryl moiety at the C5 position.
-
Sequential Functionalization: Following the Suzuki coupling at C5, the remaining C4-Cl bond can be efficiently substituted using a Buchwald-Hartwig amination reaction.[5][9] This sequential, one-pot or stepwise approach enables the controlled and convergent assembly of the desired inhibitor structure.
-
Vectorial Elaboration: This predictable, stepwise functionalization provides two distinct vectors for chemical elaboration, allowing medicinal chemists to systematically probe the structure-activity relationship (SAR) by varying the substituents at both the C4 and C5 positions to optimize for potency, selectivity, and pharmacokinetic properties.
Figure 2. General Synthetic Workflow.
Application Protocols: Synthesis of an Exemplary FGFR Inhibitor Core
To illustrate the practical application of this compound, we present detailed protocols for a two-step synthesis of a core structure analogous to that found in potent FGFR inhibitors like Zoligratinib (Debio 1347).[7][8]
Step 1: Regioselective Suzuki-Miyaura Coupling at C5
This protocol describes the selective palladium-catalyzed coupling of an arylboronic ester at the C5-bromo position. The choice of a mild base like potassium carbonate and a robust catalyst system such as Pd(dppf)Cl₂ is crucial for achieving high selectivity and yield, preserving the C4-chloro integrity for the subsequent step.[2]
Table 1: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 231.48 | 1.0 | 1.0 |
| 2,6-Dichloro-3,5-dimethoxyphenylboronic acid pinacol ester | 348.99 | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 731.73 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | - | - | - |
| Water (degassed) | - | - | - |
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (231 mg, 1.0 mmol), 2,6-dichloro-3,5-dimethoxyphenylboronic acid pinacol ester (419 mg, 1.2 mmol), Pd(dppf)Cl₂ (37 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield 5-(2,6-dichloro-3,5-dimethoxyphenyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine as a solid.
Step 2: Buchwald-Hartwig Amination at C4
This protocol details the subsequent C-N bond formation at the C4-chloro position. The use of a specialized biarylphosphine ligand (e.g., XPhos or RuPhos) and a strong, non-nucleophilic base is critical for achieving high yields in the amination of this electron-rich heterocyclic chloride.[6]
Table 2: Reagents and Materials for Buchwald-Hartwig Amination
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-(Aryl)-4-chloro-1H-pyrrolo[2,3-b]pyridine (from Step 1) | ~388.5 | 1.0 | 1.0 |
| N¹-(2-(dimethylamino)ethyl)-N¹,N²,N²-trimethylethane-1,2-diamine | 173.30 | 1.5 | 1.5 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 0.02 |
| XPhos | 476.66 | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 2.0 | 2.0 |
| Toluene (anhydrous) | - | - | - |
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 5-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate (388 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and sodium tert-butoxide (192 mg, 2.0 mmol).
-
Solvent and Amine Addition: Add anhydrous toluene (10 mL) followed by the amine (260 mg, 1.5 mmol).
-
Reaction: Seal the flask and heat the mixture in a preheated oil bath at 100-110 °C for 12-18 hours, or until LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute with ethyl acetate (30 mL) and water (15 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the final FGFR inhibitor core structure.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for the synthesis of targeted FGFR inhibitors. Its well-defined and predictable reactivity allows for a robust and modular synthetic strategy, enabling the rapid generation of diverse chemical libraries for SAR exploration. The protocols detailed herein provide a solid foundation for researchers to leverage this key intermediate in the discovery and development of next-generation cancer therapeutics. As our understanding of FGFR-driven malignancies continues to grow, the demand for novel, potent, and selective inhibitors will intensify, further cementing the importance of strategic building blocks like this compound in the medicinal chemist's toolkit.
References
- 1. CH-5183284 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. debiopharm.com [debiopharm.com]
- 6. Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. debiopharm.com [debiopharm.com]
- 13. rsc.org [rsc.org]
Application Notes and Protocols: 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine in Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine as a foundational scaffold for the development of potent kinase inhibitors targeting colorectal cancer (CRC). We delve into the rationale for targeting key signaling pathways in CRC, provide detailed protocols for the synthesis of bioactive derivatives, and offer step-by-step methodologies for in vitro and in vivo evaluation of these compounds. This document is intended to serve as a practical resource for researchers in oncology and medicinal chemistry, facilitating the exploration of the therapeutic potential of novel pyrrolo[2,3-b]pyridine derivatives.
Introduction: The Rationale for Targeting Kinases in Colorectal Cancer
Colorectal cancer is a leading cause of cancer-related mortality worldwide.[1] A significant driver of CRC pathogenesis is the aberrant activation of intracellular signaling pathways, often orchestrated by protein kinases. These enzymes represent prime therapeutic targets due to their critical roles in cell proliferation, survival, and metastasis. The Wnt/β-catenin signaling pathway is implicated in over 90% of colorectal cancers, making it a focal point for targeted drug discovery.[2][3]
The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of purine, serves as a privileged scaffold in medicinal chemistry for the design of kinase inhibitors.[4] Its structural features allow for the development of compounds that can compete with ATP for binding to the kinase active site. The specific compound, this compound, is a key chemical intermediate, offering versatile handles for synthetic modification to create diverse libraries of potential kinase inhibitors.[5] Its halogenated structure provides opportunities for various coupling reactions, enabling the synthesis of targeted therapeutic agents.[5]
This guide will focus on the application of this compound in developing inhibitors for three key kinases implicated in colorectal cancer: Cyclin-Dependent Kinase 8 (CDK8), Traf2- and Nck-Interacting Kinase (TNIK), and Fibroblast Growth Factor Receptor (FGFR).
-
CDK8: A component of the Mediator complex, CDK8 is an oncogene in CRC that positively regulates β-catenin activity.[2][6][7] Its inhibition has been shown to suppress the proliferation of CRC cells.[2]
-
TNIK: This kinase is a crucial component of the Wnt signaling pathway, acting downstream to regulate T-cell factor 4 (TCF4)/β-catenin-mediated transcription.[3][8] Inhibition of TNIK is a promising strategy, even in CRC cells with APC mutations.[3][9]
-
FGFR: Dysregulation of the FGFR signaling pathway is linked to carcinogenesis in various tissues.[10] In CRC, FGFR signaling can promote tumor progression and chemoresistance.[11][12]
Synthetic Strategy: From Scaffold to Bioactive Inhibitor
The journey from the starting material, this compound, to a potent and selective kinase inhibitor involves strategic chemical modifications. The bromine and chlorine atoms on the pyrrolopyridine ring are key reactive sites for introducing various functional groups through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the attachment of aryl or heteroaryl moieties, which can be designed to interact with specific residues in the kinase active site.
Below is a generalized synthetic workflow for creating a library of candidate inhibitors.
Caption: Generalized synthetic workflow for developing kinase inhibitors.
Note: The specific reaction conditions and coupling partners would need to be optimized based on the desired target and the structure-activity relationship (SAR) studies. For a detailed example of a Suzuki coupling reaction with a similar scaffold, refer to the synthesis of 1,2,6-thiadiazinone kinase inhibitors.[13]
In Vitro Evaluation: Assessing Potency and Cellular Effects
Once a library of candidate compounds has been synthesized, a series of in vitro assays are essential to determine their biological activity.
Biochemical Kinase Inhibition Assay
The initial step is to assess the direct inhibitory effect of the synthesized compounds on the target kinase activity.
Protocol: In Vitro Kinase Assay [4][14][15][16][17]
-
Reagents and Materials:
-
Recombinant human kinase (e.g., CDK8, TNIK, or FGFR)
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In the wells of the assay plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability and Cytotoxicity Assay
This assay determines the effect of the compounds on the viability and proliferation of colorectal cancer cells.
Protocol: MTT Assay [18][19][20][21][22]
-
Cell Lines:
-
Select relevant human colorectal cancer cell lines (e.g., HCT-116, HT-29, SW480).
-
-
Procedure:
-
Seed the colorectal cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).
-
| Compound ID | Target Kinase | IC₅₀ (nM) | CRC Cell Line | GI₅₀ (µM) |
| Example-001 | CDK8 | 50 | HCT-116 | 1.2 |
| Example-002 | TNIK | 35 | HT-29 | 0.8 |
| Example-003 | FGFR4 | 75 | SW480 | 2.5 |
| Control | Staurosporine | 10 | HCT-116 | 0.05 |
| Table 1: Example data summary for in vitro assays. |
Target Engagement and Downstream Signaling
Western blotting is used to confirm that the compound is hitting its intended target within the cell and to assess the impact on downstream signaling pathways.
Protocol: Western Blotting [23][24][25]
-
Procedure:
-
Treat colorectal cancer cells with the test compound at various concentrations for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target kinase (e.g., phospho-β-catenin, phospho-ERK) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Interpretation:
-
A decrease in the phosphorylation of downstream substrates of the target kinase indicates successful target engagement and inhibition.
-
Caption: Workflow for Western Blot analysis.
Cell Cycle and Apoptosis Analysis
To understand the mechanism of cell growth inhibition, flow cytometry is used to analyze the cell cycle distribution and the induction of apoptosis.
Protocol: Cell Cycle Analysis [26][27][28][29]
-
Procedure:
-
Treat cells with the test compound for 24-48 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with propidium iodide (PI).
-
Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.
-
Protocol: Annexin V Apoptosis Assay [5][30][31][32][33]
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Evaluation: Assessing Efficacy in a Preclinical Model
Promising compounds from in vitro studies should be evaluated in an in vivo model to assess their anti-tumor efficacy.
Protocol: Colorectal Cancer Xenograft Model [34][35][36][37][38]
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
-
Procedure:
-
Subcutaneously inject a suspension of human colorectal cancer cells (e.g., HCT-116) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
-
Compare the tumor growth curves between the treatment and control groups.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Caption: Simplified Wnt/β-catenin signaling pathway in CRC.
Conclusion and Future Directions
This compound represents a valuable starting point for the development of novel kinase inhibitors for the treatment of colorectal cancer. The synthetic versatility of this scaffold allows for the creation of diverse chemical libraries targeting key oncogenic kinases such as CDK8, TNIK, and FGFR. The protocols outlined in this guide provide a systematic approach to synthesizing and evaluating the efficacy of these compounds, from initial biochemical screening to in vivo validation. Future research should focus on optimizing the potency and selectivity of these inhibitors, as well as exploring their potential in combination therapies to overcome drug resistance and improve patient outcomes in colorectal cancer.
References
- 1. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 2. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay [protocols.io]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. CDK8 Is a Colorectal Cancer Oncogene That Regulates β-Catenin Activity [dash.harvard.edu]
- 7. CDK8 Expression in 470 Colorectal Cancers in Relation to β-Catenin Activation, Other Molecular Alterations and Patient Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. FGF-1/-3/FGFR4 signaling in cancer-associated fibroblasts promotes tumor progression in colon cancer through Erk and MMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro kinase assay [bio-protocol.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. revvity.com [revvity.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. bio-protocol.org [bio-protocol.org]
- 20. JCDR - Anticancer activity, Colorectal cell lines, MTT assay [jcdr.net]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. atcc.org [atcc.org]
- 23. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 24. medium.com [medium.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. cancer.wisc.edu [cancer.wisc.edu]
- 29. biocompare.com [biocompare.com]
- 30. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 31. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 32. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 33. kumc.edu [kumc.edu]
- 34. bio-protocol.org [bio-protocol.org]
- 35. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 36. 4.10. Colorectal Carcinoma Xenograft Model [bio-protocol.org]
- 37. Frontiers | Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer [frontiersin.org]
- 38. altogenlabs.com [altogenlabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (5-bromo-4-chloro-7-azaindole). This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile but challenging building block. We will address common experimental issues, provide in-depth explanations for reaction parameters, and offer detailed protocols to enhance your success rate.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its selective functionalization is critical for developing novel therapeutics.[1] The presence of two distinct halogen atoms (bromine and chlorine) and an N-H acidic proton on the pyrrole ring introduces specific challenges, including chemoselectivity, catalyst inhibition, and competing side reactions.[2][3][4] This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the Suzuki coupling of this compound in a direct question-and-answer format.
Question 1: My reaction is sluggish or has failed completely, returning only starting material. What are the likely causes?
Answer: A stalled reaction is one of the most common issues and can stem from several factors related to the unique nature of the 7-azaindole substrate.
-
Catalyst Poisoning: The primary culprit is often the coordination of the pyridine nitrogen to the palladium center, which can inhibit or completely deactivate the catalyst.[2][5] This is particularly problematic with standard palladium catalysts.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands shield the palladium center, preventing strong coordination by the substrate while promoting the high catalytic turnover needed for challenging couplings.[5] Using well-defined palladium precatalysts (e.g., XPhos Pd G2/G3) is also highly recommended as they ensure efficient generation of the active Pd(0) species.
-
-
Poor Reagent Quality: The success of a Suzuki coupling is highly dependent on the quality of all components.
-
Solution: Ensure solvents are anhydrous (if called for) and properly degassed to remove oxygen, which can promote unwanted side reactions like boronic acid homocoupling.[5] Use fresh, high-purity boronic acid/ester, catalyst, and base.
-
-
Suboptimal Reaction Conditions: Temperature and concentration play a crucial role.
-
Solution: Gradually increase the reaction temperature in 10 °C increments (typically from 80 °C up to 110 °C). If solubility is an issue, you may need to adjust the solvent system or decrease the concentration.[6]
-
Question 2: I'm observing a significant amount of 5-H-4-chloro-1H-pyrrolo[2,3-b]pyridine (debromination). How can I prevent this side reaction?
Answer: This side product arises from hydrodehalogenation, where the bromine atom is replaced by a hydrogen. This occurs via the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate with the substrate instead of the desired cross-coupling product.[2]
-
Mechanism of Pd-H Formation: Pd-H species can be generated from the reaction of the palladium complex with the base, trace water, or protic solvents (like alcohols).[2]
-
Solutions to Minimize Dehalogenation:
-
Base Selection: Avoid strong alkoxide bases. Switch to weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[2] These are effective at promoting the desired transmetalation without excessively generating Pd-H species.
-
Solvent Choice: Use aprotic solvents such as 1,4-dioxane, THF, or toluene.[2] If a mixed solvent system is necessary, minimize the amount of any protic component.
-
Ligand Modification: Employ bulky, electron-rich ligands (e.g., XPhos, SPhos). These ligands accelerate the rate of reductive elimination for the cross-coupled product, which can outcompete the dehalogenation pathway.[2]
-
N-H Protection: For pyrrole and indole systems, deprotonation of the N-H group can increase the ring's electron density and sometimes promote dehalogenation.[7] Protecting the nitrogen with a group like Boc or SEM can suppress this side reaction, though it adds extra synthetic steps.[2][7]
-
Question 3: How do I ensure the reaction is selective for the C-Br bond at the 5-position over the C-Cl bond at the 4-position?
Answer: Achieving high chemoselectivity is critical. The reactivity of halogens in palladium-catalyzed oxidative addition generally follows the order I > Br > Cl.[8][9] This inherent reactivity difference is the basis for selectivity.
-
Favoring C-Br Coupling:
-
Use Milder Conditions: Lower reaction temperatures (e.g., 80-90 °C) and standard catalyst systems like Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are typically sufficient to activate the C-Br bond without significantly affecting the C-Cl bond.[8][10]
-
Avoid Overly Active Catalysts: Catalysts and ligands specifically designed for activating aryl chlorides (e.g., certain Buchwald ligands at high temperatures) might reduce selectivity. Stick to conditions known to be effective for aryl bromides.[3]
-
Question 4: My reaction is contaminated with biaryl homocoupling byproducts. What is the cause and solution?
Answer: Homocoupling results in the formation of a symmetrical biaryl product from either two molecules of the boronic acid or two molecules of the aryl halide.[5]
-
Boronic Acid Homocoupling: This is often promoted by the presence of oxygen.
-
Aryl Halide Homocoupling: This can sometimes occur at very high temperatures or with certain catalyst systems.
-
Solution: Optimizing the reaction temperature and ensuring the boronic acid is present in a slight excess (1.1-1.5 equivalents) can help favor the cross-coupling pathway.
-
Frequently Asked Questions (FAQs)
Question 1: Why is the choice of base so critical in this reaction?
Answer: The base performs a crucial dual function in the Suzuki catalytic cycle.[11][12] First, it reacts with the boronic acid to form a more nucleophilic boronate species ("ate complex"). This activation is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[13] Second, the choice of base directly impacts the prevalence of side reactions. As discussed in the troubleshooting section, strong bases can lead to dehalogenation, while weaker inorganic bases like K₃PO₄ or Cs₂CO₃ provide the necessary activation with fewer side effects.[2]
Question 2: Do I need to protect the N-H group of the pyrrole ring?
Answer: The necessity of N-H protection is substrate and condition-dependent. The pyrrole proton is acidic (pKa ≈ 17 in DMSO) and will be deprotonated by the base. This can sometimes lead to catalyst inhibition or side reactions.[4][7]
-
When to Protect: If you observe significant dehalogenation or low yields that cannot be resolved by optimizing other parameters, N-protection with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is a viable strategy.[2][7]
-
When to Proceed Unprotected: Many modern catalyst systems, particularly those using bulky, electron-rich ligands, exhibit high tolerance for functional groups, including free N-H moieties.[4] It is often preferable to first attempt the reaction with the unprotected substrate, as this avoids additional synthesis and deprotection steps.
Question 3: How do I select the optimal palladium catalyst and ligand system?
Answer: The catalyst system is arguably the most important variable. There is no single "best" catalyst; the optimal choice depends on the specific boronic acid partner and desired reactivity.
-
General Purpose (Good Starting Point): Pd(dppf)Cl₂ is a robust and reliable catalyst for many heteroaromatic couplings, balancing activity and stability.[10][14]
-
Classic, Milder Conditions: Pd(PPh₃)₄ is often used but can be sensitive to air and may require higher temperatures.[15]
-
High-Activity for Challenging Substrates: For electron-deficient or sterically hindered coupling partners, a combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) is recommended.[1] Using a pre-formed precatalyst from this class (e.g., XPhos Pd G3) is often more reliable and efficient.[5]
Data Presentation: Key Parameter Summary
The table below summarizes recommended starting conditions for the selective Suzuki coupling at the 5-position (C-Br) of this compound.
| Parameter | Recommended Reagents/Conditions | Rationale & Notes | References |
| Palladium Catalyst | Pd(dppf)Cl₂ (3-5 mol%) OR Pd₂(dba)₃ (1.5-2.5 mol%) | Pd(dppf)Cl₂ is a good first choice. For difficult couplings, a more active system is needed. | [10][14][16] |
| Ligand | None (for Pd(dppf)Cl₂) OR XPhos / SPhos (3-5 mol%) | Bulky, electron-rich ligands prevent catalyst poisoning and accelerate the reaction. | [1][2] |
| Base | K₃PO₄ (2-3 equiv.) OR K₂CO₃ (2-3 equiv.) | Milder inorganic bases that effectively promote transmetalation while minimizing side reactions. | [2][10][17] |
| Boronic Acid | Arylboronic Acid (1.2-1.5 equiv.) | A slight excess drives the reaction to completion. Pinacol esters can be used to prevent protodeboronation. | [8] |
| Solvent System | 1,4-Dioxane/H₂O (4:1 to 10:1) OR DME/H₂O (4:1) | Aprotic organic solvent with water to dissolve the base. Must be rigorously degassed. | [2][8][18] |
| Temperature | 80 - 110 °C | Start around 90 °C and adjust as needed. Higher temperatures may be required but can reduce selectivity. | [8][17] |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst degradation and boronic acid homocoupling. | [5][8] |
Visualizations: Catalytic Cycle and Troubleshooting
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic building block. The inherent functionalities of this molecule—a pyrrole NH, a basic pyridine nitrogen, and two distinct halogen atoms—present unique challenges and opportunities in its purification. This guide provides in-depth, field-tested troubleshooting advice and protocols to help you achieve the desired purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses preliminary questions that are crucial for planning a successful purification strategy.
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the molecule's properties is the first step. This compound (MW: 231.48 g/mol ) is a solid at room temperature.[1] Its structure contains both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen), making it a moderately polar compound capable of self-association.[2][3] The aromatic rings make it soluble in many organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). Its key feature is its amphoteric nature: the pyridine nitrogen is weakly basic, while the pyrrole N-H is weakly acidic. This duality can lead to strong interactions with silica gel, often causing streaking during chromatography.
Q2: I've just completed a synthesis. What are the most probable impurities I need to remove?
A2: The nature of impurities is dictated by the synthetic route. Common syntheses may involve halogenation or cyclization reactions.[4] Potential impurities include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Regioisomers: Isomers with different halogen placements (e.g., 4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine).[5][6]
-
Over-halogenated or Under-halogenated Species: Molecules with additional or missing bromine/chlorine atoms.
-
Reaction Byproducts: Products from side reactions occurring during synthesis.
-
Residual Catalysts: If transition-metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) were used in preceding steps, traces of palladium or other metals might be present.[7][8] These can often impart a gray or black color to the crude product.
Section 2: Designing Your Purification Strategy
Choosing the right primary purification technique is critical. The following decision-making flowchart can guide your choice between flash column chromatography and recrystallization based on the state of your crude material.
Q3: How do I decide whether to start with column chromatography or recrystallization?
A3: This decision depends on the purity and physical state of your crude product.
-
For oily, complex mixtures or low-purity solids (<85%): Start with flash column chromatography. It is a powerful technique for separating components with different polarities and is effective at removing a wide range of impurities.[9][10]
-
For relatively high-purity solids (>85%) with minor impurities: Recrystallization is often more efficient and scalable. It is excellent for removing small amounts of closely related impurities or insoluble baseline material.
Caption: A decision tree to guide the choice between chromatography and recrystallization.
Section 3: Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is the workhorse for purifying moderately polar heterocyclic compounds. However, the unique structure of this compound can lead to specific issues.
Q4: My compound is streaking badly on the silica TLC plate. What's happening and how do I fix it?
A4: Streaking is a classic sign of strong, non-ideal interactions between your compound and the stationary phase. Silica gel is weakly acidic (due to silanol groups, Si-OH), and it can interact strongly with the basic pyridine nitrogen of your molecule. This causes slow, uneven elution, resulting in a streak rather than a tight spot.
Troubleshooting Steps:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier like triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) to your mobile phase. Start with 0.1-1% NEt₃ in your eluent system (e.g., 99:1 or 99.5:0.5 Hexane:EtOAc + 0.5% NEt₃).[11] This will compete for the acidic sites, allowing your compound to elute more cleanly.
-
Switch to a Different Stationary Phase: If a basic modifier is not compatible with your compound or downstream application, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[11]
Q5: I can't get good separation between my product and a key impurity. How can I optimize my solvent system?
A5: Achieving good separation (ΔRf > 0.2 on TLC) is crucial. If your spots are too close, you need to adjust the polarity of the mobile phase. The goal is to have your target compound with an Rf value between 0.2 and 0.4 for optimal column separation.[12]
Optimization Strategy:
-
Systematic Solvent Screening: Test different solvent systems. Start with a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or DCM).
-
Fine-Tune Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity by reducing the amount of the polar solvent. If they are too low (low Rf), increase the polarity.
-
Introduce a Third Solvent: Sometimes a two-solvent system is insufficient. Adding a third solvent with different properties can modulate selectivity. For example, adding a small amount of methanol to a Hexane/EtOAc mixture can significantly increase polarity and change the elution order.
| Solvent System (v/v) | Typical Application | Notes |
| Hexanes / Ethyl Acetate | General purpose, good for separating moderately polar compounds. | A 30-50% EtOAc in Hexanes mixture is a good starting point. |
| DCM / Methanol | For more polar compounds that do not move in Hex/EtOAc. | Start with 1-5% MeOH in DCM. DCM is a strong solvent. |
| Hexanes / Acetone | Alternative to EtOAc, can offer different selectivity. | Acetone is more polar than EtOAc. |
| Toluene / Ethyl Acetate | Can provide unique selectivity due to pi-pi interactions with toluene. | Useful for separating aromatic impurities. |
Q6: My product seems to have decomposed on the column. The fractions are yellow, and NMR shows new peaks. Why?
A6: As mentioned, silica gel is acidic and can catalyze the decomposition of sensitive compounds. Halogenated pyrroles can sometimes be unstable under acidic conditions.
Mitigation Protocol:
-
Test Stability: Before committing your entire batch, spot the crude material on a silica TLC plate, let it sit in the open air for an hour, and then elute it. If a new spot appears or the original spot diminishes, it's a sign of instability on silica.[11]
-
Use Deactivated Silica: Use silica gel that has been pre-treated with a base (like triethylamine) or purchase commercially available deactivated silica.
-
Work Quickly: Do not let the compound sit on the column for an extended period. "Flash" chromatography, which uses pressure to speed up the elution, is highly recommended.[9][13]
Detailed Protocol: Flash Column Chromatography
Caption: A generalized workflow for performing flash column chromatography.
-
Solvent System Selection: Develop a solvent system using TLC as described above.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[12] Prepare a slurry of silica gel in your initial, non-polar eluent and pour it into the column, tapping the side to ensure even packing.[10] Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve your crude material in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a "dry load." This technique often results in better separation. Carefully add the dry powder to the top of the column. Add a protective layer of sand.
-
Elution and Fraction Collection: Carefully add your eluent to the column. Using gentle air pressure, push the solvent through the column, collecting the eluate in a series of test tubes or flasks.[13]
-
Monitoring: Spot every few fractions onto a TLC plate to track the elution of your compound and any impurities.
-
Combine and Concentrate: Once the desired product has fully eluted, combine the pure fractions and remove the solvent using a rotary evaporator.
Section 4: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity if the compound is already substantially pure.
Q7: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A7: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common when the solution is too concentrated, cooled too quickly, or when impurities are present that depress the melting point.
Corrective Actions:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (1-5% more) of the hot solvent to dilute the solution slightly.[11]
-
Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Rapid cooling promotes oiling.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[11]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[11]
Q8: I have very low recovery after recrystallization. How can I improve my yield?
A8: Low recovery is typically caused by using too much solvent or choosing a solvent in which the compound is too soluble even at low temperatures.
Yield Improvement Strategy:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the heated solid until it just dissolves.[11]
-
Solvent System Screening: The ideal solvent is one where your compound has high solubility at high temperatures and very low solubility at low temperatures. You may need to screen several solvents or use a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).
-
Concentrate the Mother Liquor: If the initial yield is low, concentrate the remaining solution (the mother liquor) by about half and cool it again to try and recover a second crop of crystals. Note that the second crop will likely be less pure than the first.
| Potential Solvents | Properties & Use Case |
| Isopropanol / Water | Isopropanol is a good solvent; water is an anti-solvent. Dissolve in hot isopropanol, add hot water dropwise until cloudy, then add a drop of isopropanol to clarify and cool. |
| Toluene | Good for aromatic compounds. Less polar than alcohols. |
| Ethyl Acetate / Hexanes | A common binary system. Dissolve in hot EtOAc, add hexanes until persistent turbidity, then cool. |
| Acetonitrile | A polar aprotic solvent that can be effective. |
Section 5: Advanced Purification FAQs
Q9: The purified material is still slightly colored. Can I remove the color?
A9: A persistent yellow or brown color after chromatography or recrystallization can be due to trace, highly conjugated impurities or residual palladium from a coupling reaction.[8]
-
Activated Charcoal Treatment: Dissolve the compound in a suitable solvent, add a small amount (1-2% by weight) of activated charcoal, and heat the mixture gently for 5-10 minutes. Filter the hot solution through a pad of Celite to remove the charcoal, then proceed with crystallization or solvent evaporation.[11] Be aware that charcoal can also adsorb your product, potentially lowering the yield.
References
- 1. 5-Bromo-4-chloro-1H-pyrrolo(2,3-b)pyridine | C7H4BrClN2 | CID 45789788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine [smolecule.com]
- 5. 916176-52-8 | 4-Bromo-5-chloro-1H-pyrrolo(2,3-b)pyridine - Alachem Co., Ltd. [alachem.co.jp]
- 6. 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine 95% | CAS: 916176-52-8 | AChemBlock [achemblock.com]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. columbia.edu [columbia.edu]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Synthesis of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, a critical intermediate in pharmaceutical research and drug development.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to poor yield, and provide answers to frequently asked questions.
Introduction: The Challenge of Synthesizing a Key Intermediate
This compound, also known as 5-bromo-4-chloro-7-azaindole, is a heterocyclic compound whose structure is foundational for a variety of biologically active molecules, particularly protein kinase inhibitors used in cancer therapy.[1] The synthesis, however, can be challenging, with researchers often encountering issues of low yield, incomplete reactions, and the formation of stubborn impurities. This guide provides in-depth, experience-driven advice to overcome these hurdles.
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses specific problems encountered during the synthesis of this compound, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Consistently Low Yield of the Final Product
Question: My overall yield for the multi-step synthesis of this compound is significantly lower than reported in the literature. What are the most likely causes and how can I improve it?
Answer: Low overall yield in a multi-step synthesis is a common frustration. The root cause often lies in one or more inefficient steps, from the initial halogenation to the final cyclization. Let's break down the potential problem areas.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.
Detailed Recommendations:
-
Starting Material Integrity: The quality of your initial 7-azaindole is paramount. Impurities in the starting material can lead to a cascade of side reactions. Always verify the purity of your starting materials by techniques like NMR or melting point analysis.
-
Halogenation Control: The chlorination and bromination steps are critical.
-
Over-halogenation: The formation of di- or poly-halogenated species is a common yield-reducing side reaction.[2] To mitigate this, use a precise stoichiometry of your halogenating agent (e.g., N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS)). Add the reagent slowly at a controlled, low temperature (e.g., 0-5 °C) to dissipate the heat of reaction and improve selectivity.
-
Incomplete Halogenation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material before proceeding to the next step.
-
-
Protecting Groups: The pyrrole nitrogen is susceptible to reaction. Using a protecting group, such as a tosyl (Ts) group, can improve yield and direct the halogenation to the desired positions.[1] The tosyl group can be introduced by reacting the 7-azaindole with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1]
-
Purification Optimization: Each purification step can contribute to yield loss.
-
Crystallization: If isolating intermediates by crystallization, experiment with different solvent systems to maximize recovery.
-
Chromatography: When using column chromatography, ensure proper loading and an optimized solvent gradient to achieve good separation without excessive product loss on the column.
-
Issue 2: Formation of Intractable Impurities
Question: My final product is contaminated with impurities that are difficult to remove by standard purification techniques. What are these likely impurities and how can I prevent their formation?
Answer: The formation of persistent impurities often points to side reactions occurring at various stages of the synthesis. Identifying these byproducts is the first step to eliminating them.
Common Impurities and Their Prevention
| Impurity Type | Likely Cause | Prevention Strategy |
| Regioisomers | Incorrect halogenation site due to lack of directing groups or improper reaction conditions. | Use of a protecting group (e.g., tosyl) on the pyrrole nitrogen to direct halogenation. Precise temperature control during halogenation. |
| Oxidation Products (e.g., oxindoles) | Exposure to air or oxidizing agents, especially under harsh reaction conditions. | Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Use degassed solvents. |
| Hydrolysis Products | Presence of water in reagents or solvents, especially in steps involving acid or base catalysts. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Starting Material/Intermediates | Incomplete reactions. | Monitor reaction progress carefully (TLC, LC-MS) and ensure full conversion before work-up. |
Mechanistic Insight: The pyrrolo[2,3-b]pyridine core is an electron-rich system, making it susceptible to electrophilic attack. Without a directing group, halogenation can occur at multiple positions on the ring, leading to a mixture of regioisomers.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to achieve a high yield of this compound?
A1: While several synthetic routes exist, a robust and scalable approach often involves a multi-step process starting from 7-azaindole. A highly regiocontrolled route has been reported that involves nitration, chlorination, and subsequent bromination, achieving a good overall yield on a large scale.[3] This method is advantageous as it allows for the isolation of each intermediate via direct crystallization, simplifying the process.[3]
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes, several reagents used in this synthesis require careful handling.
-
Halogenating Agents (NCS, NBS, Bromine): These are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acids and Bases: Strong acids (e.g., sulfuric acid) and bases (e.g., sodium hydroxide) are corrosive. Add them slowly to the reaction mixture to control exothermic reactions.
-
Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Use them in a fume hood and away from ignition sources.
Q3: Can I perform this synthesis without a protecting group on the pyrrole nitrogen?
A3: While it is possible to perform the synthesis without a protecting group, it often leads to lower yields and a mixture of products due to competing reactions at the N-H position.[4] The use of a protecting group like tosyl is highly recommended to enhance regioselectivity and improve the overall efficiency of the synthesis.[1]
Q4: What are the key reaction parameters to monitor for optimal results?
A4: Careful control of reaction parameters is crucial for success.
-
Temperature: Many steps, particularly halogenations, are temperature-sensitive. Maintaining the recommended temperature is critical for selectivity.
-
Reaction Time: Monitor the reaction progress to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to byproduct formation.
-
Stoichiometry: Precise measurement of reagents is essential to avoid side reactions like over-halogenation.
Q5: What are the best analytical techniques to monitor the progress of the reaction and the purity of the product?
A5: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting materials and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the components of the reaction mixture, including the molecular weights of intermediates and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure and purity of the final product and key intermediates.
Experimental Protocols
Protocol 1: Tosyl Protection of 7-Azaindole
This protocol describes the protection of the pyrrole nitrogen of 7-azaindole with a tosyl group.
-
Dissolve 7-azaindole in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (Et₃N), to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 1-tosyl-1H-pyrrolo[2,3-b]pyridine.[1]
Reaction Scheme Visualization
Caption: Reaction scheme for the tosyl protection of 7-azaindole.
References
Technical Support Center: Troubleshooting Side Reactions of 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine in Palladium Catalysis
Prepared by: Gemini, Senior Application Scientist
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for navigating the complexities of palladium-catalyzed cross-coupling reactions with 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block. Due to its unique electronic and structural properties, this 7-azaindole derivative presents specific challenges. This document is structured to provide rapid troubleshooting through FAQs and deeper insights through detailed guides, ensuring the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the functionalization of this compound.
Q1: My reaction is producing significant amounts of a biphenyl (or other homocoupled) byproduct instead of my desired product. What is causing this?
A1: This is likely due to the homocoupling of your organometallic coupling partner (e.g., boronic acid in a Suzuki reaction). This side reaction is primarily caused by two factors: the presence of oxygen or an excess of Pd(II) species in the reaction medium.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of two boronic acid molecules.[2] Using a Pd(II) precatalyst (like Pd(OAc)₂) without efficient reduction to Pd(0) can also lead to this issue.[3]
Q2: My starting material is being consumed, but my primary isolated product is the de-brominated (4-chloro-7-azaindole) or de-chlorinated (5-bromo-7-azaindole) version. What is happening?
A2: You are observing hydrodehalogenation, a common side reaction where the C-X bond is cleaved and replaced by a C-H bond. This can occur through several mechanisms, most notably via β-hydride elimination from a palladium-hydride intermediate or through protonolysis of the organopalladium intermediate by a proton source (like water or alcohol) in the reaction mixture.[4][5] The choice of base, solvent, and ligand plays a critical role in minimizing this pathway.[5]
Q3: My reaction is extremely sluggish or stalls completely after some initial conversion. What are the likely causes?
A3: Catalyst deactivation is the most probable cause. The 7-azaindole scaffold itself can be a poison to the palladium catalyst.[6] The pyridine nitrogen (N7) and the pyrrole nitrogen (N1-H) can act as a bidentate ligand, chelating the palladium center and forming a stable, catalytically inactive complex.[7] Additionally, standard issues like the presence of oxygen, moisture, or impurities in the reagents or solvents can oxidize and deactivate the catalyst.[8][9][10]
Q4: I am observing poor regioselectivity. How can I control whether the reaction occurs at the C5-Br or the C4-Cl position?
A4: The inherent reactivity of carbon-halogen bonds towards oxidative addition to Pd(0) is C-I > C-Br > C-Cl.[8] Therefore, under standard conditions, the C5-Br bond is significantly more reactive than the C4-Cl bond, and selective coupling at C5 should be favored. Achieving high selectivity requires careful tuning of reaction conditions (temperature, catalyst system) to exploit this reactivity difference. Reaction at the less reactive C4-Cl site typically requires more forcing conditions or specialized, highly active catalyst systems, and is usually performed after the C5 position has been functionalized.[11][12]
Q5: What is the role of the N-H proton on the pyrrole ring, and should I protect it?
A5: The pyrrole N-H is acidic and can be deprotonated by the base in the reaction. This can lead to several complications, including N-arylation side products or the formation of an azaindole anion that can coordinate to the palladium and inhibit catalysis.[7][13] Protecting the N-H group (e.g., with a sulfonyl, SEM, or benzyl group) is a common strategy to prevent these side reactions.[13][14] Protection can simplify the reaction profile and often improves yields, though it adds extra steps to the overall synthesis.[6]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Mitigating Homocoupling and Dehalogenation
These two side reactions are often the primary cause of yield loss. Understanding their mechanistic basis is key to suppression.
-
Homocoupling Mechanism: Often initiated by Pd(II), which can undergo transmetalation with two molecules of the organoboron reagent. Reductive elimination then yields the homocoupled product and Pd(0). The presence of O₂ creates Pd(II) from the active Pd(0) catalyst, fueling this unwanted cycle.[1][2]
-
Dehalogenation Mechanism: This typically arises from a palladium-hydride (Pd-H) species. Pd-H can be formed from the reaction of the palladium catalyst with trace water, amines, or via β-hydride elimination from certain ligands or reagents. This Pd-H species can then insert into the aryl-halide bond, leading to the dehalogenated product.[4]
| Symptom | Primary Cause | Troubleshooting & Optimization Strategy |
| Homocoupling of Boronic Acid | Oxygen in the reaction vessel; Pd(II) precatalyst not fully reduced. | 1. Rigorous Degassing: Use a robust inert gas technique (3x vacuum/backfill cycles with argon/nitrogen). Degas solvents by sparging with inert gas for 15-30 minutes.[8][9] 2. Use Pd(0) Source: Switch from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄).[3] 3. Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which accelerate the final reductive elimination step, outcompeting side reactions.[3] |
| Hydrodehalogenation | Presence of protic impurities (water); Inappropriate base or solvent. | 1. Anhydrous Conditions: Oven-dry glassware. Use anhydrous solvents and high-purity, dry bases.[15] 2. Base Selection: Switch to non-nucleophilic, anhydrous bases like K₃PO₄ or Cs₂CO₃. Avoid hydroxide bases if possible.[15] 3. Temperature Optimization: Excessive heat can promote side reactions. Screen a range of temperatures (e.g., 60-100 °C) to find the optimal balance. |
Guide 2: Addressing Catalyst Deactivation
The pyridine and pyrrole nitrogens in the 7-azaindole core make it a potent chelating agent for palladium, leading to the formation of inactive catalyst species.[7]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Condition Screening for 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the functionalization of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-4-chloro-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling reactions with this versatile heterocyclic building block. As a key intermediate in the synthesis of numerous kinase inhibitors and other pharmacologically active molecules, mastering its reactivity is crucial.
This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in mechanistic principles and field-proven insights to help you overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing cross-coupling reactions on this compound?
A1: The principal challenge is achieving regioselectivity. The molecule possesses two different halogen atoms at distinct positions: a bromine at C5 and a chlorine at C4. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C–I > C–Br > C–Cl.[1] This inherent difference in reactivity is the key to selectively functionalizing the C5 position while leaving the C4-chloro group intact for subsequent transformations. The main goal is to choose conditions that favor oxidative addition at the more reactive C-Br bond.
Q2: My reaction is not working, and I'm recovering my starting material. What are the most common general causes?
A2: Several factors could be at play:
-
Inactive Catalyst: Ensure your palladium source and ligand are fresh and have been handled under an inert atmosphere to prevent deactivation. Using pre-catalysts can often provide more consistent results.
-
Inadequate Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen).[2]
-
Reagent Quality: The purity of all reagents, including the base and any coupling partners (e.g., boronic acids), is critical. Boronic acids, for instance, can degrade over time.[3]
-
Inappropriate Conditions: The chosen ligand, base, solvent, or temperature may not be optimal for this specific substrate. The 7-azaindole core can sometimes chelate with the palladium catalyst, inhibiting the reaction.[4][5]
Q3: Do I need to protect the pyrrole N-H group before running a cross-coupling reaction?
A3: It is highly recommended, though not always strictly necessary. The pyrrole N-H proton is acidic and can be deprotonated by the bases typically used in cross-coupling reactions. This can lead to several issues:
-
Catalyst Inhibition: The resulting anion can coordinate to the palladium center, potentially deactivating the catalyst.[6]
-
Side Reactions: Deprotonation can alter the electronic properties of the ring, sometimes increasing the likelihood of side reactions like dehalogenation.[7][8]
-
Solubility Issues: The deprotonated species may have different solubility, affecting reaction kinetics.
Common protecting groups like tosyl (Ts), benzenesulfonyl (Bs), or (2-(trimethylsilyl)ethoxy)methyl (SEM) can mitigate these issues and lead to cleaner reactions and more consistent yields.[4]
Q4: I'm observing a significant amount of a byproduct that appears to be my starting material but without the bromine atom. What is happening?
A4: This is a common side reaction known as hydrodehalogenation (or simply dehalogenation), where the bromine atom is replaced by a hydrogen atom.[9] This is often caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle, which can arise from reactions with the base, solvent, or trace water. Electron-deficient N-heterocyclic halides are particularly prone to this issue.[9] To minimize dehalogenation, consider using a weaker base (e.g., K₃PO₄ or K₂CO₃ instead of alkoxides), ensuring anhydrous conditions, and choosing a suitable ligand.[9]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The primary goal is the selective coupling at the C5-Br position.
Issue 1: Poor or No Conversion to the Desired C5-Coupled Product
-
Causality: The catalytic system may be inactive or suboptimal for this specific heteroaryl coupling. The unprotected N-H can interfere with the catalyst.
-
Troubleshooting Steps:
-
Protect the N-H: If not already done, protect the pyrrole nitrogen with a suitable group (e.g., Ts, SEM). This is often the most effective first step.[8]
-
Catalyst/Ligand Screening: For this electron-deficient heterocyclic system, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and subsequent steps.
-
Base Selection: The base is crucial for activating the boronic acid. Ensure the base is anhydrous and strong enough. In cases of base-sensitive functional groups, milder bases should be screened.[10]
-
Solvent & Temperature: Ensure your solvent is properly degassed. Aprotic polar solvents like dioxane or DMF, often with a small amount of water, are common. If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) may be beneficial.
-
Screening Table for Suzuki Coupling at C5-Br
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Observation/Expected Outcome |
|---|---|---|---|---|---|
| Pd₂(dba)₃ (2-5) | SPhos (4-10) | K₂CO₃ (2-3) | Dioxane/H₂O | 80-100 | Good starting point for high selectivity at C5-Br.[10] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 90 | A classic system, may require higher catalyst loading.[11] |
| PdCl₂(dppf) (3-5) | - | Cs₂CO₃ (2) | DME | 80 | Often effective for heteroaryl couplings.[10][12] |
| XPhos Pd G2 (2) | - | K₃PO₄ (2) | t-BuOH/H₂O | 80-100 | Pre-catalyst can give more reproducible results. |
Issue 2: Loss of Regioselectivity (Coupling at C4-Cl or Di-substitution)
-
Causality: The reaction conditions are too harsh, or the catalyst system is too reactive, leading to the oxidative addition at the less reactive C-Cl bond.
-
Troubleshooting Steps:
-
Lower the Temperature: Reducing the reaction temperature can enhance the kinetic difference in reactivity between the C-Br and C-Cl bonds.
-
Reduce Catalyst Loading: High catalyst concentrations can sometimes lead to less selective reactions.
-
Ligand Choice: While bulky ligands are good, extremely reactive systems might not be necessary. A less electron-rich ligand might improve selectivity.
-
Reaction Time: Monitor the reaction closely and stop it once the mono-substituted product is maximized to prevent the formation of the di-substituted product.
-
Troubleshooting Guide: Buchwald-Hartwig Amination
This reaction is essential for introducing nitrogen-based nucleophiles. As with the Suzuki coupling, selectivity for the C5-Br bond is paramount.
Issue 1: Low Yield or Failure to Couple with the Amine
-
Causality: The 7-azaindole nitrogen and/or the amine nucleophile can act as ligands for the palladium catalyst, leading to catalyst inhibition.[5] This is a significant issue for this class of substrates.
-
Troubleshooting Steps:
-
N-H Protection: Protecting the pyrrole N-H is often critical for successful Buchwald-Hartwig aminations on this scaffold.[4]
-
Ligand Selection: Bulky, electron-rich biarylphosphine ligands are the standard for this reaction as they facilitate both oxidative addition and reductive elimination.[13][14]
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are commonly used. The choice can be substrate-dependent.[3][13]
-
Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. Ensure they are rigorously dried and degassed.[13]
-
Screening Table for Buchwald-Hartwig Amination at C5-Br
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Observation/Expected Outcome |
|---|---|---|---|---|---|
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene | 100-110 | A robust system for a wide range of amines.[15] |
| Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (1.5-2) | THF | 80-100 | Effective for unprotected halo-azaindoles.[3] |
| XPhos Pd G3 (2) | - | K₃PO₄ (2) | t-AmylOH | 100 | Pre-catalyst offers ease of setup and high activity. |
| Pd₂(dba)₃ (1-2) | BINAP (2-4) | Cs₂CO₃ (1.5) | Dioxane | 100 | A classic bidentate ligand system.[14] |
Issue 2: Side Reactions like Dehalogenation or Amine Scrambling
-
Causality: Dehalogenation can occur as previously described. Amine scrambling or decomposition can happen at high temperatures with certain substrates.
-
Troubleshooting Steps:
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Base Choice: If dehalogenation is severe, switching from an alkoxide base to a carbonate or phosphate base might help, although this may require a more active catalyst system.
-
Protecting Groups: If the amine coupling partner has other reactive functional groups, they may need to be protected.
-
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira reaction allows for the introduction of terminal alkynes, creating valuable sp-sp² C-C bonds.
Issue 1: Low Yield and Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct
-
Causality: Alkyne homocoupling is a common side reaction, often promoted by oxygen or an excess of the copper(I) co-catalyst.[16]
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical factor. Ensure the reaction mixture and headspace are completely free of oxygen. Use freeze-pump-thaw cycles for best results.
-
Minimize Copper(I) Catalyst: Use the minimum effective amount of CuI (typically 1-5 mol%). In some cases, copper-free conditions can be employed, although these may require specific ligands and conditions.
-
Base Selection: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often acting as both the base and part of the solvent system. Ensure it is high purity and dry.[17]
-
Screening Table for Sonogashira Coupling at C5-Br
| Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Observation/Expected Outcome |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ (2-5) | CuI (1-5) | TEA | DMF or THF | RT to 60 | The classic Sonogashira conditions.[6] |
| Pd(PPh₃)₄ (2-5) | CuI (1-5) | DIPEA | Acetonitrile | 60-80 | Alternative conditions, good for various substrates. |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | TEA | Toluene | 80 | In situ generation of the active catalyst. |
| PdCl₂(dppf) (3) | CuI (3) | Cs₂CO₃ | Dioxane | 80 | Useful for heteroaryl halides. |
Issue 2: Reaction Stalls or Fails to Initiate
-
Causality: Similar to other couplings, catalyst inhibition by the nitrogen atoms of the 7-azaindole ring can be a problem. The alkyne may also be of poor quality.
-
Troubleshooting Steps:
-
N-H Protection: As with other couplings, protecting the pyrrole nitrogen can lead to cleaner and more efficient reactions.
-
Check Alkyne Quality: Ensure the terminal alkyne is pure. If it is a solid, ensure it is dry. If it is a liquid, consider passing it through a small plug of silica gel.
-
Additives: Sometimes, the addition of a halide salt like LiCl or tetrabutylammonium bromide (TBAB) can help to stabilize the catalyst and improve yields.
-
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at C5
This protocol is a starting point and should be optimized for each specific arylboronic acid.
-
N-Protection (Recommended): To a solution of this compound (1.0 equiv) in an appropriate solvent (e.g., DCM or THF), add a base (e.g., NaH or Et₃N, 1.2 equiv). Add the protecting group precursor (e.g., TsCl, 1.1 equiv) and stir until the reaction is complete (monitor by TLC/LC-MS). Work up and purify the N-protected starting material.
-
Reaction Setup: To an oven-dried Schlenk flask, add the N-protected 5-Bromo-4-chloro-7-azaindole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination at C5
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vial or Schlenk tube.
-
Add Reagents: Add the N-protected 5-Bromo-4-chloro-7-azaindole (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the vessel tightly and heat to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring & Work-up: Follow steps 7-9 from the Suzuki protocol, using an appropriate work-up procedure (e.g., quenching with saturated NH₄Cl if necessary).
Caption: Logical workflow for troubleshooting cross-coupling reactions.
References
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. scirp.org [scirp.org]
Technical Support Center: Buchwald-Hartwig Amination of 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific cross-coupling reaction. The content is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound as a substrate in Buchwald-Hartwig amination?
A1: The substrate this compound, a 7-azaindole derivative, presents several distinct challenges. Firstly, the presence of two different halogen atoms (bromine and chlorine) raises the issue of regioselectivity . Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective amination at the C5 position.[1][2] Secondly, the 7-azaindole core itself can act as a ligand for the palladium catalyst via its pyridine nitrogen, potentially leading to catalyst inhibition or deactivation.[3][4] Lastly, the unprotected N-H of the pyrrole ring can be deprotonated by the strong bases typically used in this reaction, which can lead to side reactions or affect the catalyst's efficacy.[5]
Q2: Which position, C4-Cl or C5-Br, is expected to react preferentially?
A2: The C5-Br bond is expected to react preferentially. The generally accepted mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex. The relative rates of oxidative addition for different carbon-halogen bonds follow the trend C-I > C-Br > C-Cl.[1][2] Consequently, the C-Br bond at the 5-position will preferentially react over the C-Cl bond at the 4-position, enabling the selective formation of a C-N bond at the C5 position. To achieve coupling at the less reactive C-Cl bond, more specialized, electron-rich, and bulky phosphine ligands are often required.[2]
Q3: Can the unprotected pyrrole N-H interfere with the reaction?
A3: Yes, the unprotected pyrrole N-H can interfere. Strong bases used in the reaction, such as sodium tert-butoxide (NaOtBu), can deprotonate the N-H group. This can lead to the formation of undesired side products through N-arylation or other competing reactions. In some cases, protecting the pyrrole nitrogen with a suitable protecting group like SEM (2-(trimethylsilyl)ethoxy)methyl) or Ts (tosyl) may be necessary to improve the reaction's outcome, although successful couplings with unprotected N-H azaindoles have been reported.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound.
Issue 1: Low or No Conversion of Starting Material
Q: I am not observing any product formation, or the conversion is very low. What are the likely causes and how can I fix this?
A: Low or no conversion is a common issue that can often be traced back to an inactive catalyst or suboptimal reaction conditions.
Potential Cause 1: Inactive Catalyst
The active Pd(0) species is highly sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst decomposition.
Troubleshooting Steps:
-
Ensure Rigorous Inert Conditions: Use a glovebox for reagent preparation. If a glovebox is not available, ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). Solvents should be anhydrous and thoroughly degassed.
-
Use a Pre-catalyst: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, consider using a well-defined Pd pre-catalyst.[8] Pre-catalysts are generally more stable and provide more consistent results.
-
Check Reagent Quality: Ensure the palladium precursor and ligand are of high quality and have been stored correctly under an inert atmosphere.
Potential Cause 2: Inappropriate Ligand Choice
The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient heteroaryl chlorides and bromides, bulky, electron-rich phosphine ligands are often required.
Troubleshooting Steps:
-
Ligand Screening: If your current ligand is not effective, consider screening other ligands. For secondary amines, RuPhos is often a good choice, while BrettPhos is generally preferred for primary amines.[9][10] For challenging substrates, other ligands like XPhos or SPhos might also be effective.[11][12]
Potential Cause 3: Suboptimal Base or Solvent
The choice of base and solvent significantly impacts the reaction rate and yield. The base is required to deprotonate the amine, and its strength can be critical.[3] The solvent affects the solubility of the reagents and the stability of the catalytic species.
Troubleshooting Steps:
-
Base Optimization: Strong, non-nucleophilic bases like NaOtBu or LiHMDS are commonly used.[1][8] If you observe side reactions like hydrodehalogenation, consider a weaker base such as Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.
-
Solvent Selection: Toluene and dioxane are generally effective solvents for Buchwald-Hartwig aminations. THF can also be used, but may sometimes lead to lower yields. The choice of solvent can also influence the rate of side reactions.
A decision tree for troubleshooting low conversion.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Catalyst Selection for 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine Cross-Coupling
Welcome to the technical support center for cross-coupling reactions involving the 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine core, a key scaffold in pharmaceutical development.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.
I. Understanding the Substrate: The this compound Challenge
The this compound, also known as 7-azaindole, presents a unique set of challenges in cross-coupling reactions. The presence of two distinct halogen atoms (bromine and chlorine) at positions C5 and C4 respectively, and the nitrogen atom in the pyridine ring, introduces considerations of regioselectivity and potential catalyst inhibition. The pyridine nitrogen can coordinate to the palladium center, potentially hindering catalytic activity.[2] Therefore, careful selection of the catalyst system is paramount for successful and selective functionalization.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted starting material.
-
Formation of only trace amounts of the desired product.
Potential Causes & Solutions:
-
Catalyst Deactivation: The nitrogen on the pyridine ring can act as a ligand, poisoning the palladium catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos.[3] These ligands can sterically shield the palladium center and promote the desired catalytic cycle over catalyst inhibition. The use of pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) can also lead to more reliable formation of the active catalytic species.[3]
-
-
Poor Oxidative Addition: Aryl chlorides are generally less reactive than aryl bromides in oxidative addition, which is often the rate-determining step in the catalytic cycle.[4][5]
-
Solution: For reactions targeting the C4-chloro position, higher reaction temperatures may be necessary. Additionally, using highly electron-donating ligands can facilitate the oxidative addition of the aryl chloride.[6][7] Nickel-based catalyst systems can also be effective for coupling challenging aryl chlorides.[8]
-
-
Incorrect Base or Solvent: The choice of base and solvent is crucial for reaction success.
-
Solution: For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄ in solvent systems like dioxane/water or toluene/ethanol.[8][9] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often used in solvents such as dioxane or toluene.[3] Ensure your chosen base is sufficiently soluble in the reaction solvent. Poor solubility is a frequent cause of reaction failure.[3]
-
-
Degradation of Boronic Acid (Suzuki Coupling): Boronic acids can be prone to protodeboronation (hydrolysis) under the reaction conditions.
-
Solution: Use anhydrous solvents and ensure the reaction is performed under an inert atmosphere. Using boronate esters (e.g., pinacol esters) can increase stability.
-
Issue 2: Poor Regioselectivity (Reaction at both C4-Cl and C5-Br)
Symptoms:
-
Formation of a mixture of mono-arylated products (at C4 and C5) and di-arylated product.
Potential Causes & Solutions:
-
Similar Reactivity of Halides: While C-Br bonds are generally more reactive than C-Cl bonds, the electronic environment of the 7-azaindole core can influence their relative reactivity.
-
Solution: To selectively target the more reactive C5-bromo position, milder reaction conditions (lower temperature, shorter reaction time) are recommended. Careful selection of the ligand can also influence site-selectivity. For instance, in some systems, specific phosphine ligands have been shown to favor reaction at one site over another.[10]
-
-
Ligand Effects: The steric and electronic properties of the phosphine ligand can significantly influence which halogen undergoes oxidative addition first.[10][11]
-
Solution: A screening of different ligands may be necessary to achieve the desired regioselectivity. For example, a less sterically demanding ligand might favor reaction at the more accessible C5 position.
-
Issue 3: Formation of Side Products
Symptoms:
-
Observation of unexpected peaks in LC-MS or NMR.
-
Common side products include homocoupled boronic acids (in Suzuki reactions) or dehalogenated starting material.
Potential Causes & Solutions:
-
Homocoupling of Boronic Acid (Suzuki): This side reaction is often promoted by the presence of oxygen.
-
Solution: Ensure rigorous degassing of solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[2]
-
-
Hydrodehalogenation (Dehalogenation): This occurs when the aryl halide is reduced instead of undergoing cross-coupling.
-
Solution: This can be a sign of catalyst decomposition or the presence of protic impurities. Ensure anhydrous conditions and consider using a pre-catalyst to generate the active Pd(0) species more cleanly.[5]
-
-
Homocoupling of Terminal Alkyne (Sonogashira): Also known as Glaser coupling, this is a common side reaction.
-
Solution: This is often promoted by the copper co-catalyst in the presence of oxygen. Running the reaction under an inert atmosphere and using a minimal amount of the copper salt can help. In some cases, a copper-free Sonogashira protocol may be advantageous.
-
III. Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction should I choose for my desired transformation?
A1: The choice of reaction depends on the bond you wish to form:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is a versatile and widely used method.[4][8]
-
Buchwald-Hartwig Amination: For C-N bond formation with amines, amides, or other N-nucleophiles.[12][13]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[14]
Q2: What is the best general-purpose catalyst system to start with for Suzuki coupling of 5-bromo-4-chloro-7-azaindole?
A2: A good starting point would be a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[9][15] A common base and solvent system is Cs₂CO₃ in a mixture of toluene and ethanol.[9]
Q3: How can I selectively couple at the C4-chloro position?
A3: After functionalizing the C5-bromo position, you will likely need more forcing conditions to react the C4-chloro position. This may involve higher temperatures and a catalyst system known to be effective for aryl chlorides, such as a nickel catalyst or a palladium catalyst with a highly electron-donating ligand.[6][8]
Q4: My reaction is very sensitive to air and moisture. What precautions should I take?
A4: Cross-coupling reactions, particularly those involving organometallic reagents, require an inert atmosphere. Use Schlenk line techniques or a glovebox. Ensure all solvents are anhydrous and degassed (e.g., by sparging with argon or freeze-pump-thaw cycles).
Q5: Are there any alternatives to palladium catalysts?
A5: Yes, nickel-catalyzed cross-coupling reactions are a cost-effective alternative and can be particularly effective for less reactive aryl chlorides.[8] Copper-catalyzed reactions, such as the Ullmann condensation, are also used for C-N and C-O bond formation.[16]
IV. Data Presentation & Protocols
Table 1: Comparison of Catalyst Systems for Suzuki Coupling at C5-Br
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene/Ethanol | 60 | 85-93 | [9] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 80 | ~80 | [17] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | MeCN/H₂O | 80 | Variable | [18] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling at the C5-Bromo Position
-
To a dry reaction vessel under an inert atmosphere (argon), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Add the degassed solvent (e.g., toluene/ethanol 1:1).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel under an inert atmosphere (argon), add the this compound (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-2.0 equiv.).
-
Add the degassed solvent (e.g., dioxane or toluene).
-
Add the amine (1.1-1.5 equiv.) and seal the vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and work up as described in the Suzuki protocol.
V. Visualizing the Process
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting efforts for low-yield reactions.
VI. References
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 3700–3703. --INVALID-LINK--
-
Optimization studies on the copper-catalyzed cross-coupling of 7-azaindole with 3-iodopyridine. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025). ACS Publications. --INVALID-LINK--
-
Smith, C. J., & Organ, M. G. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews, 44(22), 8284–8301. --INVALID-LINK--
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. --INVALID-LINK--
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. --INVALID-LINK--
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2025). ChemInform. --INVALID-LINK--
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. --INVALID-LINK--
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (n.d.). Beilstein Journals. --INVALID-LINK--
-
Suzuki reaction. (2023). In Wikipedia. --INVALID-LINK--
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (2025). ResearchGate. --INVALID-LINK--
-
Coupling of 7-Azaindoles with Thiophenes. (2023). ChemistryViews. --INVALID-LINK--
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. --INVALID-LINK--
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. --INVALID-LINK--
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group. --INVALID-LINK--
-
Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). ResearchGate. --INVALID-LINK--
-
Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles. (n.d.). BenchChem. --INVALID-LINK--
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022). NIH. --INVALID-LINK--
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. --INVALID-LINK--
-
Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. --INVALID-LINK--
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.). ResearchGate. --INVALID-LINK--
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2002). ACS Publications. --INVALID-LINK--
-
troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. (n.d.). BenchChem. --INVALID-LINK--
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (n.d.). Catalysis Consulting. --INVALID-LINK--
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). ResearchGate. --INVALID-LINK--
-
Buchwald–Hartwig amination. (2023). In Wikipedia. --INVALID-LINK--
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). J. Org. Chem. --INVALID-LINK--
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. --INVALID-LINK--
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. --INVALID-LINK--
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. --INVALID-LINK--
-
Sonogashira coupling. (2023). In Wikipedia. --INVALID-LINK--
References
- 1. Coupling of 7-Azaindoles with Thiophenes - ChemistryViews [chemistryviews.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 18. reddit.com [reddit.com]
Technical Support Center: Purification of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Introduction
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-4-chloro-7-azaindole). This halogenated heterocyclic compound is a critical building block in the synthesis of various pharmacologically active molecules, particularly kinase inhibitors.[1][2] The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions and biological assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this specific compound.
Understanding the Molecule and Potential Impurities
This compound is a planar, aromatic molecule with a fused pyridine and pyrrole ring system.[3] Its purification can be challenging due to the presence of various impurities stemming from its synthesis. The most common synthetic routes involve multi-step sequences that can introduce starting materials, reagents, and byproducts into the final crude product.
A prevalent synthetic approach involves the halogenation of a 7-azaindole precursor. For instance, the synthesis may start from 4-chloro-1H-pyrrolo[2,3-b]pyridine, which is then brominated.[4] Potential impurities can therefore include:
-
Unreacted Starting Materials: Such as 4-chloro-1H-pyrrolo[2,3-b]pyridine.
-
Over-halogenated or Isomeric Byproducts: Including di-brominated species or isomers with bromine at a different position.
-
Reagents: Such as N-Bromosuccinimide (NBS) or bromine, and their byproducts (e.g., succinimide).
-
Decomposition Products: Halogenated pyrrolopyridines can be sensitive to acidic or basic conditions and light, leading to degradation.
The presence of the pyrrole NH and the pyridine nitrogen can also lead to issues during purification, such as streaking on silica gel due to interactions with acidic sites.[5]
Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude NMR shows a mixture of my desired product and what appears to be the starting material (4-chloro-1H-pyrrolo[2,3-b]pyridine). What is the best way to separate these?
A1: The most effective method for separating the brominated product from the non-brominated starting material is typically column chromatography. The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first.
-
Rationale: The addition of a bromine atom significantly increases the molecular weight and can slightly alter the polarity of the molecule. This difference in polarity is what allows for separation by chromatography.
-
Recommended Action: Start with a non-polar/polar solvent system like Hexane/Ethyl Acetate. A typical starting gradient for TLC analysis would be from 10% to 50% Ethyl Acetate in Hexane. The brominated product is expected to have a slightly lower Rf value (be slightly more polar or have stronger interaction with silica) than the starting material.
Q2: I am observing significant streaking of my compound on the TLC plate and during column chromatography. How can I resolve this?
A2: Streaking is a common issue with nitrogen-containing heterocyclic compounds like 7-azaindoles, often due to the interaction of the basic pyridine nitrogen or the acidic pyrrole proton with the acidic silica gel.[5]
-
Rationale: The acidic nature of standard silica gel can lead to strong, non-ideal interactions with the compound, causing it to elute slowly and over a wide range of fractions.
-
Recommended Actions:
-
Add a Modifier to the Eluent: Incorporating a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia solution in your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.[5]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase if streaking persists. Alternatively, reversed-phase (C18) chromatography can be an option for highly polar compounds.[5]
-
Q3: After column chromatography, my yield of the purified product is very low. What are the possible reasons?
A3: Low recovery can be attributed to several factors, from the choice of solvent to the stability of the compound itself.
-
Rationale: The compound may be too soluble in the chosen eluent, leading to rapid elution with poor separation, or it could be irreversibly adsorbed or decomposing on the silica gel.
-
Recommended Actions:
-
Optimize Solvent System: If the compound is eluting too quickly (high Rf), decrease the polarity of the mobile phase. If it's not eluting, a gradual increase in polarity (gradient elution) is recommended.
-
Check Compound Stability: Before performing column chromatography, it's wise to test the stability of your compound on silica. This can be done by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.
-
Avoid Column Overloading: The amount of crude material should generally be 1-5% of the mass of the stationary phase.[5]
-
Q4: I have a colored impurity in my crude product. How can I remove it?
A4: Colored impurities are often highly conjugated organic molecules.
-
Rationale: These impurities can sometimes be challenging to separate by chromatography alone.
-
Recommended Actions:
-
Charcoal Treatment: Before recrystallization, you can add a small amount of activated charcoal to the hot solution of your crude product. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[5] Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Recrystallization: If the colored impurity has a different solubility profile than your desired product, recrystallization can be an effective purification method.
-
Detailed Purification Protocols
Below are step-by-step protocols for the most common purification techniques for this compound.
Protocol 1: Column Chromatography
This is often the primary method for purifying the crude product.
1. TLC Analysis and Solvent System Selection:
- Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the TLC plate in various solvent systems. A good starting point is a mixture of Hexane and Ethyl Acetate. Try different ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).
- The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4, with good separation from impurities.
2. Column Packing:
- Select an appropriately sized column based on the amount of crude material.
- Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Hexane).
- Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
- Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
4. Elution and Fraction Collection:
- Begin eluting the column with the chosen solvent system.
- Collect fractions and monitor the elution process by TLC.
- Once the desired product begins to elute, you may need to switch to a slightly more polar solvent mixture to speed up the process if it is eluting too slowly.
5. Product Isolation:
- Combine the pure fractions (as determined by TLC).
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline material, especially after an initial chromatographic purification.
1. Solvent Selection:
- The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
- Test small amounts of your product in various solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, or mixtures with water) to find a suitable one.
2. Dissolution:
- Place the crude or partially purified product in a flask.
- Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring until the solid completely dissolves.
3. Decolorization (Optional):
- If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
- Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if charcoal was used):
- Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
5. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- For further crystal formation, you can place the flask in an ice bath.
6. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process and workflow for the purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
Data Summary Table
| Property | This compound | 4-chloro-1H-pyrrolo[2,3-b]pyridine (Typical Impurity) |
| Molecular Formula | C₇H₄BrClN₂ | C₇H₅ClN₂ |
| Molecular Weight | 231.48 g/mol [6] | 152.58 g/mol |
| Appearance | Off-white to light yellow solid | White to off-white solid |
| Solubility | Soluble in DCM, EtOAc, Acetone; Sparingly soluble in Hexane | Soluble in DCM, EtOAc, Acetone; Sparingly soluble in Hexane |
| Expected TLC Rf | Lower than the non-brominated analog in a Hexane/EtOAc system | Higher than the brominated product in a Hexane/EtOAc system |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between observed problems, their potential causes, and the recommended solutions.
Caption: Troubleshooting logic for common purification issues.
References
- 1. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 2. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
Technical Support Center: Stability of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine and its Derivatives
Welcome to the technical support center for 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile heterocyclic scaffold. By understanding the underlying chemical principles and following best practices, you can ensure the integrity of your experiments and the quality of your results.
Introduction to the 7-Azaindole Core
The this compound, also known as 5-Bromo-4-chloro-7-azaindole, is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its structure, which fuses a pyridine and a pyrrole ring, imparts unique electronic and hydrogen-bonding properties. However, this arrangement also introduces potential stability issues that researchers must be aware of. This guide provides a comprehensive overview of these challenges, offering troubleshooting advice and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound and its derivatives revolve around susceptibility to oxidation, photodegradation, and instability at pH extremes. The electron-rich pyrrole ring can be prone to oxidation, while the carbon-halogen bonds can be susceptible to cleavage under certain conditions, such as exposure to UV light. Additionally, the 7-azaindole anion can be unstable in the presence of air and moisture[1].
Q2: What are the recommended storage conditions for this compound?
A2: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark environment. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation. Tightly sealed containers are crucial to prevent moisture ingress. For long-term storage, refrigeration (2-8 °C) is advised.
Q3: Can I handle this compound on an open bench?
A3: While brief handling on an open bench for weighing and solution preparation is generally acceptable, prolonged exposure to air and light should be avoided. For sensitive reactions or long-term experiments, working under an inert atmosphere is a good practice to prevent potential degradation.
Q4: Are there any known incompatibilities I should be aware of?
A4: Strong oxidizing agents should be avoided as they can lead to the degradation of the pyrrolo[2,3-b]pyridine core. Additionally, strong bases can deprotonate the pyrrole nitrogen, forming the 7-azaindol-1-yl anion, which has been reported to be unstable towards air and moisture[1]. Care should also be taken with certain reactive metals or reagents that can catalyze dehalogenation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of new, unexpected peaks in HPLC analysis of a stock solution. | 1. Oxidative Degradation: The pyrrole ring is susceptible to oxidation from atmospheric oxygen. 2. Photodegradation: Exposure to ambient or UV light can cause decomposition, potentially through dehalogenation. 3. Hydrolysis: If the solvent contains water and the pH is not neutral, hydrolysis of derivatives (e.g., amides, esters) can occur. | 1. Inert Atmosphere: Prepare and store stock solutions under an inert atmosphere (nitrogen or argon). Use degassed solvents. 2. Light Protection: Store solutions in amber vials or wrap vials in aluminum foil. Minimize exposure to light during handling. 3. Solvent Purity: Use anhydrous, high-purity solvents. If aqueous buffers are necessary, prepare them fresh and consider their pH. |
| Low yield or incomplete reaction in a coupling reaction (e.g., Suzuki, Buchwald-Hartwig). | 1. Degradation of Starting Material: The this compound may have degraded prior to the reaction. 2. Inhibition of Catalyst: Degradation products could be inhibiting the catalyst. 3. Instability under Reaction Conditions: The reaction conditions (e.g., high temperature, strong base) may be causing degradation of the starting material or product. | 1. Verify Starting Material Purity: Run a fresh analysis (HPLC, NMR) of your starting material before use. 2. Optimize Reaction Conditions: Screen for milder bases and lower reaction temperatures. 3. Degas Reaction Mixture: Thoroughly degas the reaction mixture to remove oxygen, which can both degrade the substrate and deactivate the catalyst. |
| Discoloration of the solid compound or solutions over time (e.g., turning yellow or brown). | Oxidative Degradation: This is a common sign of oxidation, leading to the formation of colored impurities. | Proper Storage: Ensure the solid is stored under an inert atmosphere and protected from light. Solution Handling: For solutions, follow the light protection and inert atmosphere recommendations. If discoloration is observed, it is advisable to purify the material before use. |
| Inconsistent results in biological assays. | 1. Degradation in Assay Buffer: The compound may be unstable in the aqueous, buffered conditions of the biological assay, especially over longer incubation times. 2. Interaction with Assay Components: The compound could be reacting with components of the assay medium. | 1. Assess Buffer Stability: Perform a time-course experiment where the compound is incubated in the assay buffer, and its concentration is monitored by HPLC. 2. Modify Assay Protocol: If instability is detected, consider shortening incubation times or adjusting the buffer composition (e.g., pH, addition of antioxidants like DTT, if compatible). |
Visualizing Potential Degradation Pathways
While specific degradation products for this compound are not extensively documented in the literature, we can hypothesize potential pathways based on the chemical nature of the 7-azaindole scaffold and halogenated aromatics.
Caption: Potential degradation pathways for this compound derivatives.
Key Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol outlines the best practices for preparing a stock solution to minimize degradation.
-
Preparation of Materials:
-
Use a new or thoroughly cleaned and dried amber glass vial with a PTFE-lined cap.
-
Select a high-purity, anhydrous solvent (e.g., DMSO, DMF, Dioxane).
-
Ensure your balance is calibrated and in a draft-free enclosure.
-
-
Weighing the Compound:
-
Briefly bring the container of this compound to room temperature before opening to prevent condensation.
-
Quickly weigh the desired amount of the solid and transfer it to the amber vial.
-
-
Solvent Addition and Dissolution:
-
Add the appropriate volume of solvent to the vial.
-
If necessary, gently warm the vial or use a sonicator to ensure complete dissolution.
-
Once dissolved, purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) for 10-15 seconds before sealing tightly.
-
-
Storage:
-
Wrap the vial in parafilm to ensure an airtight seal.
-
Store the stock solution at -20°C or -80°C for long-term storage. For daily use, refrigeration at 2-8°C is acceptable.
-
Always allow the solution to come to room temperature before opening to prevent condensation.
-
Protocol 2: Stability-Indicating HPLC Method Development Workflow
A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and detecting any degradation products. The following workflow provides a general approach.
Caption: Workflow for developing a stability-indicating HPLC method.
Step-by-Step Guide for Forced Degradation Studies:
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of your analytical method[2][3][4].
-
Prepare Stock Solutions: Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution at 80°C for 48 hours.
-
For solid-state thermal stress, place the powdered compound in an oven at 80°C for 48 hours and then dissolve for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period, as per ICH Q1B guidelines.
-
Analyze a control sample stored in the dark in parallel.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by your developed HPLC method.
-
The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration).
-
Ensure that all major degradation peaks are well-resolved from the parent peak and from each other.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. The Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
Validation & Comparative
A Comprehensive Guide to the Spectroscopic Characterization of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Analytical Scrutiny
5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, represents a core scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its derivatives have been explored for a range of therapeutic applications, including as kinase inhibitors and antibacterial agents.[3][4] The precise substitution pattern on the pyrrolo[2,3-b]pyridine core is critical to its biological activity, making unambiguous structural confirmation and purity assessment paramount.
This guide provides an in-depth analysis of the primary analytical technique for structural elucidation, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the expected ¹H NMR spectrum of this compound, offering a detailed peak assignment based on established principles and data from closely related analogues. Furthermore, this guide will objectively compare the utility of ¹H NMR with orthogonal analytical techniques such as ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing a holistic framework for the comprehensive characterization of this important heterocyclic compound.
Part 1: Deconstructing the ¹H NMR Spectrum
The ¹H NMR spectrum is the most powerful first-pass analytical tool for confirming the identity and purity of a synthesized molecule like this compound. It provides information on the number of distinct protons, their electronic environment, and their proximity to other protons.
Predicted ¹H NMR Spectral Data
Molecular Structure with Proton Numbering:
Caption: Structure of this compound with proton numbering.
Table 1: Predicted ¹H NMR Peak Assignments for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H1 (NH) | ~12.0 - 12.5 | Broad Singlet | - | The acidic proton of the pyrrole ring, typically deshielded and often broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration. |
| H6 | ~8.4 - 8.6 | Singlet | - | This proton is on the pyridine ring. In the analogue 5-Bromo-1H-pyrrolo[2,3-b]pyridine, H6 appears as a doublet coupled to H4.[5][6] The substitution of H4 with a chloro group removes this coupling, resulting in a singlet. The electron-withdrawing nature of the adjacent nitrogen and the halogens will shift it downfield. |
| H2 | ~7.7 - 7.9 | Doublet | ~3.0 - 3.5 | This proton is on the pyrrole ring, adjacent to the nitrogen. The observed splitting is due to coupling with H3. The typical ³JHH for pyrrole systems is in this range. |
| H3 | ~6.6 - 6.8 | Doublet | ~3.0 - 3.5 | This proton is on the pyrrole ring and is coupled to H2. It is generally the most upfield of the aromatic protons in the 7-azaindole system. |
Note: These are predicted values. Actual experimental values may vary slightly.
Protocol 1: Acquiring a High-Quality ¹H NMR Spectrum
This protocol outlines the standard procedure for obtaining a ¹H NMR spectrum suitable for structural confirmation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp peaks and good resolution.
-
-
Data Acquisition:
-
Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[7]
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).
-
The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to 1-2 seconds to allow for full relaxation of the protons between pulses.[7]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID). An exponential multiplication with a line broadening factor of 0.3 Hz can be applied to improve the signal-to-noise ratio.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the protons.
-
Part 2: A Comparative Analysis of Characterization Techniques
While ¹H NMR is indispensable, a comprehensive characterization relies on a suite of analytical techniques. Each method provides unique and complementary information.
Caption: A typical analytical workflow for the structural confirmation and purity assessment of a synthesized compound.
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H NMR | Number of protons, chemical environment, connectivity (through coupling). | Provides detailed structural information, non-destructive, relatively fast for routine checks. | Requires soluble sample, can have overlapping signals in complex molecules, lower sensitivity than MS. |
| ¹³C NMR | Number of non-equivalent carbons, types of carbons (sp³, sp², sp). | Complements ¹H NMR for full structural elucidation, excellent for confirming the carbon backbone. | Low natural abundance of ¹³C leads to low sensitivity and longer acquisition times, no coupling information between adjacent carbons in standard spectra.[9] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS). | Extremely high sensitivity, provides definitive molecular weight, fragmentation patterns can give structural clues. | Isomer identification can be difficult, destructive technique. |
| HPLC | Purity of the sample, quantification, separation of impurities. | Excellent for assessing purity and quantifying the compound, can be coupled with MS for impurity identification. | Does not provide detailed structural information on its own, requires method development. |
Alternative Technique Spotlight: HPLC-MS for Purity Assessment
For drug development professionals, confirming the purity of a compound is as critical as confirming its structure. HPLC coupled with a Mass Spectrometer (HPLC-MS) is the gold standard for this purpose.
Protocol 2: General HPLC-MS Method for Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a working concentration of ~10-20 µg/mL with the initial mobile phase composition.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm) and/or a mass spectrometer.
-
-
Mass Spectrometer Conditions (Example - Electrospray Ionization):
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The pyrrole and pyridine nitrogens are basic and will readily protonate.
-
Scan Range: m/z 100-500.
-
Expected Ion: The protonated molecule [M+H]⁺ is expected at m/z corresponding to the molecular weight of C₇H₄BrClN₂ + 1.
-
-
Data Analysis:
-
The HPLC chromatogram will show the retention time of the main peak. The area of this peak relative to the total area of all peaks provides the purity of the sample.
-
The mass spectrum corresponding to the main peak should show the expected m/z for the protonated molecule, confirming the identity of the peak. Any other peaks in the chromatogram can be analyzed by their mass spectra to identify potential impurities.
-
Conclusion: An Integrated Approach to Certainty
The structural elucidation and purity assessment of this compound demand a multi-faceted analytical approach. While ¹H NMR spectroscopy serves as the cornerstone for initial structural verification, providing rich information about the proton framework, its true power is realized when integrated with complementary techniques. ¹³C NMR confirms the carbon skeleton, high-resolution mass spectrometry provides an unambiguous molecular formula, and HPLC delivers the definitive purity profile. By synergistically employing these methods, researchers and drug development professionals can proceed with confidence, ensuring the integrity and quality of their materials, a non-negotiable prerequisite for successful research and development.
References
- 1. ajol.info [ajol.info]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the 13C NMR of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The Structural Landscape: Understanding Substituent Effects
The 13C NMR chemical shifts of aromatic and heteroaromatic compounds are exquisitely sensitive to the electronic environment of each carbon atom. The introduction of substituents, particularly halogens, induces significant changes in these chemical shifts through a combination of inductive and resonance effects. Understanding these substituent-induced chemical shifts (SCS) is paramount for accurate spectral interpretation.
In the case of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, we have two electron-withdrawing halogens at positions 4 and 5. The chlorine atom at the 4-position is expected to exert a strong inductive (-I) effect, deshielding the directly attached carbon (C4) and influencing the surrounding carbons. The bromine atom at the 5-position will also have an inductive effect, though typically weaker than chlorine, and can also participate in resonance effects (+M), which may lead to more complex shielding/deshielding patterns.
To dissect these influences, we will compare the 13C NMR data of the following key compounds:
-
1H-pyrrolo[2,3-b]pyridine (7-Azaindole): The parent scaffold, providing our baseline chemical shifts.
-
4-chloro-1H-pyrrolo[2,3-b]pyridine: To isolate the effect of the chlorine substituent.
-
5-bromo-1H-pyrrolo[2,3-b]pyridine: To isolate the effect of the bromine substituent.
By analyzing the changes in chemical shifts across this series, we can build a predictive model for the 13C NMR spectrum of this compound.
Experimental Data Comparison
The following table summarizes the experimentally reported 13C NMR chemical shifts for 1H-pyrrolo[2,3-b]pyridine and its monosubstituted chloro and bromo derivatives. This data forms the foundation of our comparative analysis.
| Carbon Atom | 1H-pyrrolo[2,3-b]pyridine (DMSO-d6) [ppm] | 4-chloro-1H-pyrrolo[2,3-b]pyridine (DMSO-d6) [ppm] | 5-bromo-1H-pyrrolo[2,3-b]pyridine (DMF-d7) [ppm] |
| C2 | 127.3 | 128.8 | 128.2 |
| C3 | 100.0 | 100.1 | 100.0 |
| C3a | 149.0 | 148.6 | 147.5 |
| C4 | 115.8 | 128.5 | 130.3 |
| C5 | 120.7 | 116.5 | 111.1 |
| C6 | 128.0 | 129.5 | 142.9 |
| C7a | 142.1 | 142.0 | 122.1 |
Note: Solvent differences (DMSO-d6 vs. DMF-d7) can cause minor shifts, but the overall trends from substituent effects remain valid.
Analysis of Substituent Effects
The experimental data reveals clear and predictable patterns in the 13C NMR chemical shifts upon halogenation.
The Influence of the 4-Chloro Substituent:
-
C4 (ipso-carbon): Experiences a significant downfield shift of approximately 12.7 ppm. This is the expected consequence of the strong electron-withdrawing inductive effect of the chlorine atom.
-
C3a and C5 (ortho-carbons): Show minor upfield shifts. This is a common observation for halogen substituents on aromatic rings, often attributed to a combination of resonance effects and changes in ring currents.
-
C6 (para-carbon): Is shifted downfield by 1.5 ppm, indicating the transmission of the electron-withdrawing effect across the pyridine ring.
-
C2 and C3: Are relatively unaffected, being distant from the site of substitution.
The Influence of the 5-Bromo Substituent:
-
C5 (ipso-carbon): Undergoes a substantial downfield shift, though the exact magnitude is difficult to quantify without a direct comparison in the same solvent. The observed shift to 111.1 ppm from 120.7 ppm in the parent compound (in a different solvent) is notable.
-
C4 and C6 (ortho-carbons): C4 is shifted downfield to 130.3 ppm, while C6 is significantly deshielded to 142.9 ppm. This strong deshielding of C6 is a key feature.
-
C7a (para-carbon): Experiences a significant upfield shift to 122.1 ppm, suggesting a notable resonance contribution from the bromine atom.
-
C2 and C3: Remain largely unperturbed.
Predicted 13C NMR Data for this compound
Based on the additive effects of the chloro and bromo substituents observed in the monosubstituted analogs, we can predict the approximate 13C NMR chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C2 | ~129 | Minor downfield shift due to combined electron-withdrawing effects. |
| C3 | ~100 | Expected to be largely unaffected. |
| C3a | ~148 | Competing effects may result in a shift close to the 4-chloro analog. |
| C4 | ~129 | Strong deshielding from the directly attached chlorine. |
| C5 | ~112 | Strong deshielding from the directly attached bromine. |
| C6 | ~144 | Significant deshielding due to the additive effects of both halogens. |
| C7a | ~122 | The upfield shift from the bromine's resonance effect is expected to dominate. |
This predicted spectrum provides a robust starting point for the analysis of an experimental spectrum of this compound.
Experimental Protocol: Acquiring 13C NMR Data
For researchers wishing to acquire their own experimental data, the following general protocol is recommended.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled 13C NMR experiment (zgpg30 or similar).
-
Pulse Program: A 30-degree pulse angle is recommended to allow for faster repetition rates without saturating quaternary carbons.
-
Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100 ppm, should be sufficient to cover all expected carbon signals.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, particularly quaternary carbons.
-
Number of Scans: Due to the low natural abundance of 13C, a significant number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
-
Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Caption: A generalized workflow for acquiring 13C NMR data.
Conclusion
This comparative guide provides a comprehensive framework for understanding and predicting the 13C NMR spectrum of this compound. By systematically analyzing the experimental data of the parent compound and its monosubstituted analogs, we have elucidated the key substituent effects of chlorine and bromine on the pyrrolo[2,3-b]pyridine core. The predicted chemical shifts and the detailed experimental protocol offered herein will serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in the unambiguous structural characterization of this important class of heterocyclic compounds.
A Comparative Crystallographic Guide to 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine and Its Derivatives
For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. The precise arrangement of atoms in a crystal lattice dictates a compound's physical properties, solubility, and, critically, its interaction with biological targets. This guide provides an in-depth comparative analysis of the X-ray crystal structure of 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives, a class of compounds with significant potential in medicinal chemistry.
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in drug discovery, serving as a cornerstone for numerous kinase inhibitors and other therapeutic agents.[1][2][3] Halogenation of this core structure is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. This guide will delve into the structural nuances imparted by bromine and chlorine substituents, offering both established experimental data for a key analogue and a predictive comparison for the title compound.
While a definitive crystal structure for this compound is not publicly available at the time of this writing, we will present a comprehensive analysis of the closely related and structurally characterized 5-bromo-1H-pyrrolo[2,3-b]pyridine [4][5]. This will serve as our foundational reference. We will then extrapolate, based on established principles of crystal engineering and halogen interactions, how the introduction of a chlorine atom at the 4-position is likely to influence the crystal packing and intermolecular interactions.
Experimental Workflow: From Synthesis to Structure
The journey to elucidating a crystal structure is a meticulous process. Below is a detailed, field-proven workflow for the synthesis, crystallization, and X-ray diffraction analysis of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the halogenation of the 7-azaindole core. A practical, multi-step synthesis starting from 7-azaindole is outlined below. This process is designed for high regioselectivity and operational simplicity.[6][7]
Caption: Synthetic workflow for this compound.
Crystallization Protocol
Obtaining X-ray quality single crystals is often the most challenging step. The following protocol provides a starting point for the crystallization of this compound, with troubleshooting guidance.
Step-by-Step Crystallization:
-
Purification: Ensure the starting material is of the highest possible purity (>98% by HPLC). Impurities can significantly hinder crystal growth. Recrystallization from a suitable solvent system, such as toluene, can be an effective purification step.[8]
-
Solvent Screening: A systematic solvent screen is crucial. Start with a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Slow Evaporation Method:
-
Prepare a nearly saturated solution of the compound in a chosen solvent at room temperature.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the vial and allow the solvent to evaporate slowly in a vibration-free environment.
-
-
Vapor Diffusion Method:
-
Dissolve the compound in a small amount of a relatively volatile solvent in which it is soluble.
-
Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble.
-
Slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystal growth.
-
-
Cooling Method:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C).
-
X-ray Diffraction Analysis
Once suitable single crystals are obtained, the following protocol for X-ray diffraction data collection and structure solution can be followed.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Structural Analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine: A Reference Point
The crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine provides a solid foundation for our comparative analysis.[4][5] The key crystallographic and structural features are summarized in the table below.
| Parameter | 5-Bromo-1H-pyrrolo[2,3-b]pyridine[4][5] |
| Chemical Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.04 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9082 (4) |
| b (Å) | 13.3632 (6) |
| c (Å) | 5.8330 (3) |
| β (°) | 103.403 (5) |
| Volume (ų) | 675.47 (6) |
| Z | 4 |
| Key Intermolecular Interactions | N-H···N hydrogen bonds, C-H···C contacts |
In the crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine, the molecules form centrosymmetric dimers through pairs of N-H···N hydrogen bonds.[4] These dimers are further connected into a 2D supramolecular array via C-H···C non-covalent contacts. The fused pyridine and pyrrole rings are nearly coplanar, with a dihedral angle of approximately 2.09°.[4]
Comparative Analysis: The Influence of the 4-Chloro Substituent
The introduction of a chlorine atom at the 4-position of the 7-azaindole ring in 5-bromo-1H-pyrrolo[2,3-b]pyridine to give This compound is expected to have a profound impact on its crystal packing. This is primarily due to the introduction of an additional site for potential halogen bonding and the alteration of the molecule's electrostatic potential.
Expected Changes in Intermolecular Interactions
-
Halogen Bonding: The chlorine atom introduces the possibility of C-Cl···N or C-Cl···Br halogen bonds, which are directional, non-covalent interactions that can significantly influence crystal packing.[9][10] The presence of both bromine and chlorine allows for a variety of potential halogen-halogen and halogen-heteroatom interactions, which could lead to a more complex and densely packed crystal structure.
-
Hydrogen Bonding: The fundamental N-H···N hydrogen bonding motif that forms dimers is likely to be preserved. However, the introduction of the electronegative chlorine atom at the adjacent position (C4) will modulate the acidity of the pyrrole N-H and the basicity of the pyridine nitrogen (N7), potentially altering the strength and geometry of these hydrogen bonds.
-
π-π Stacking: The planarity of the azaindole core is expected to be maintained. The altered electronic nature of the aromatic system due to the chloro substituent could influence π-π stacking interactions between adjacent molecules, potentially leading to different stacking distances and offsets.
Caption: Predicted changes in intermolecular interactions.
Predicted Impact on Crystal Packing
The interplay of these modified and new interactions will likely result in a different crystal packing arrangement for this compound compared to its des-chloro analogue. It is plausible that the crystal system and space group could differ. The increased molecular weight and potential for more efficient packing through halogen bonding might lead to a higher crystal density.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding the crystal structure of this compound and its derivatives. While the definitive structure of the title compound remains to be elucidated, the detailed analysis of the closely related 5-bromo-1H-pyrrolo[2,3-b]pyridine, coupled with a predictive comparison based on established crystallographic principles, offers valuable insights for researchers in the field.
The provided experimental protocols for synthesis, crystallization, and X-ray diffraction serve as a practical guide for obtaining and analyzing the crystal structure of this and other novel 7-azaindole derivatives. The elucidation of the crystal structure of this compound will be a valuable addition to the structural database and will further enhance our understanding of structure-activity relationships in this important class of compounds.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - Highly Regioselective and Practical Synthesis of 5âBromo-4-chloro-3-nitro-7-azaindole - American Chemical Society - Figshare [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in the synthesis of potent kinase inhibitors, presents a unique analytical challenge due to its dual halogenation.[1] This guide provides an in-depth, experience-driven comparison of mass spectrometry-based approaches for the analysis of this compound, supplemented with supporting data and protocols. We will explore the nuances of its fragmentation behavior and compare the utility of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques.
The Significance of this compound in Kinase Inhibitor Discovery
The 7-azaindole scaffold, of which this compound is a derivative, is recognized as a "privileged structure" in medicinal chemistry. Its ability to mimic the hinge-binding motif of ATP has led to its incorporation into numerous kinase inhibitors targeting a range of diseases, from cancer to inflammatory disorders. The specific bromination and chlorination at the 5 and 4 positions, respectively, are often strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. Consequently, robust analytical methods are crucial for quality control during synthesis and for detailed characterization in downstream applications.[1]
Core Principles of Mass Spectrometry for Halogenated Compounds
The presence of bromine and chlorine atoms in this compound dictates its mass spectrometric behavior. Both halogens have characteristic isotopic distributions that serve as a powerful diagnostic tool.
-
Chlorine: Possesses two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.
-
Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a nearly 1:1 natural abundance ratio.
This results in a distinctive isotopic pattern for the molecular ion peak, which is a key identifier for compounds containing these halogens. For a molecule with one bromine and one chlorine atom, the molecular ion cluster will exhibit peaks at M, M+2, and M+4, with a characteristic intensity ratio.
In-depth Analysis by Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is the preferred method for analyzing polar, thermally labile molecules like this compound, which are common in pharmaceutical development.[2][3]
Experimental Workflow: LC-MS/MS Analysis
The following workflow outlines a typical approach for the analysis of this compound using a triple quadrupole mass spectrometer.
Caption: A typical LC-MS/MS workflow for the analysis of this compound.
Detailed Experimental Protocol: LC-MS/MS
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.
- Dilute the stock solution to a working concentration of 1 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.
- Gas Flow: Desolvation gas at 600 L/hr, Cone gas at 50 L/hr.
- Collision Gas: Argon.
- MS Scan Range: m/z 50-300.
- MS/MS: Precursor ion selection of the [M+H]⁺ ion with collision energy ramped from 10 to 40 eV.
Expected Mass Spectrum and Fragmentation Pattern
The molecular weight of this compound (C₇H₄BrClN₂) is approximately 231.48 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ will be observed. Due to the isotopic distribution of bromine and chlorine, a characteristic cluster of peaks will be seen for the molecular ion.
Table 1: Predicted Isotopic Pattern for the [M+H]⁺ of this compound
| Ion Species | Theoretical m/z | Relative Abundance (%) |
| [C₇H₅³⁵Cl⁷⁹BrN₂]⁺ | 230.9427 | 75.8 |
| [C₇H₅³⁷Cl⁷⁹BrN₂]⁺ / [C₇H₅³⁵Cl⁸¹BrN₂]⁺ | 232.9406 | 100.0 |
| [C₇H₅³⁷Cl⁸¹BrN₂]⁺ | 234.9377 | 24.2 |
Upon collision-induced dissociation (CID), the [M+H]⁺ ion will undergo fragmentation. The most common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atom or the corresponding hydrogen halide.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Table 2: Predicted Product Ions from MS/MS Fragmentation of [M+H]⁺ (m/z 233)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 233 | 154 | Br• | 4-chloro-1H-pyrrolo[2,3-b]pyridinium |
| 233 | 152 | HBr | 4-chloro-1H-pyrrolo[2,3-b]pyridine radical cation |
| 233 | 198 | Cl• | 5-bromo-1H-pyrrolo[2,3-b]pyridinium |
| 233 | 196 | HCl | 5-bromo-1H-pyrrolo[2,3-b]pyridine radical cation |
| 154 | 127 | HCN | Chlorinated pyridine fragment |
Comparison with Alternative Analytical Techniques
While LC-MS provides unparalleled sensitivity and structural information, other techniques offer complementary data and may be more suitable for specific applications.
Table 3: Comparison of Analytical Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. | High sensitivity and selectivity, provides molecular weight and structural information. | Requires specialized equipment and expertise, potential for matrix effects. |
| HPLC-UV | Separation by chromatography, detection by UV absorbance. | Robust, quantitative, widely available.[4][5][6] | Lower sensitivity than MS, provides no structural information beyond retention time and UV spectrum. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei. | Provides detailed structural information, including connectivity of atoms.[7][8][9] | Lower sensitivity, requires larger sample amounts, complex spectra for impure samples. |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by MS. | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like many kinase inhibitors.[10] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine purity checks and quantification where the identity of the compound is already established, HPLC-UV is a cost-effective and reliable alternative. A typical method would involve a C18 column with a water/acetonitrile gradient, monitoring the absorbance at a wavelength where the pyrrolopyridine core has a strong chromophore (e.g., around 254 nm). While it lacks the structural confirmation of MS, its simplicity and robustness make it ideal for quality control in a manufacturing setting.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation. ¹H and ¹³C NMR spectra would provide definitive confirmation of the 5-bromo-4-chloro substitution pattern on the pyrrolo[2,3-b]pyridine core by analyzing the chemical shifts and coupling constants of the aromatic protons. While less sensitive than MS, NMR is indispensable for the initial characterization of a newly synthesized batch of the compound.[7][9]
Conclusion and Recommendations
The analysis of this compound is best approached with a multi-faceted strategy.
-
For structural confirmation and identification of unknowns , LC-MS/MS is the method of choice due to its high sensitivity and the rich structural information provided by its characteristic isotopic pattern and fragmentation behavior.
-
For routine purity analysis and quantification in a known matrix , HPLC-UV offers a practical and economical solution.
-
For the initial, definitive structural elucidation of the bulk material , NMR spectroscopy is essential.
By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical workflow to support the discovery and development of next-generation kinase inhibitors. The methodologies and data presented in this guide provide a solid foundation for the robust and reliable analysis of this important heterocyclic intermediate.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Pyrrolo[2,3-b]pyridine, 5-broMo-6-chloro-(1190321-59-5) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolizidine alkaloids in honey: risk analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Characterization of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives
This guide provides an in-depth technical comparison of the analytical techniques used to characterize the versatile scaffold, 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, and its derivatives. This class of compounds, featuring a 7-azaindole core, is a cornerstone in medicinal chemistry, particularly in the development of protein kinase inhibitors for oncology.[1][2] The specific halogenation pattern of this compound imparts unique reactivity and biological activity, making it a valuable starting point for the synthesis of targeted therapeutics.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the essential characterization workflows.
The Strategic Importance of Comprehensive Characterization
In drug discovery, the unambiguous confirmation of a molecule's structure and purity is paramount. For derivatives of this compound, with their potential for diverse substitutions, a multi-technique approach to characterization is not just best practice, but a necessity. Each analytical method provides a unique piece of the structural puzzle. When combined, they create a self-validating system that ensures the integrity of downstream biological and pharmacological data. The choice of techniques is driven by the need to confirm the core scaffold, identify the nature and position of substituents, and establish the overall purity of the synthesized compound.
Core Analytical Techniques: A Comparative Overview
The primary methods for characterizing this compound derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. Each offers distinct advantages and, when used in concert, provides a comprehensive structural and purity profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
Expertise & Experience in NMR Analysis:
The key to successful NMR characterization lies in understanding how the electronic environment of the 7-azaindole core and the influence of various substituents affect the chemical shifts and coupling constants. The pyrrolo[2,3-b]pyridine core itself has a unique electronic landscape, and the addition of electron-withdrawing groups like bromine and chlorine, as well as other variable substituents, will predictably alter the NMR spectrum. For instance, the protons on the aromatic rings will exhibit characteristic splitting patterns and chemical shifts that are highly sensitive to the nature and position of substituents.
A Self-Validating Protocol for NMR Characterization:
A robust NMR workflow should include both ¹H and ¹³C NMR, and often two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign proton and carbon signals, especially in complex derivatives.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound derivative. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent peaks with key analyte signals.
-
¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical Parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (adjust for optimal signal-to-noise ratio)
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]
-
-
¹³C NMR Data Acquisition: Acquire the spectrum on the same instrument.
-
Typical Parameters:
-
A proton-decoupled pulse sequence is standard.
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-10 seconds
-
Number of scans: 1024-4096 or more, as ¹³C has a low natural abundance.[3]
-
-
Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]
-
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the connectivity of atoms. Correlate the ¹H and ¹³C spectra to assign all atoms in the molecule.
Data Presentation: Comparative NMR Data
The following table summarizes representative NMR data for the parent scaffold and provides a predictive framework for its derivatives.
| Compound | Technique | Key Chemical Shifts (δ, ppm) and Observations | Reference |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | ¹³C NMR (DMF-d₇) | 147.5 (C), 142.9 (C), 130.3 (C), 128.2 (C), 122.1 (C), 111.1 (C), 100.0 (C) | [4] |
| 2-Chloro-1,3-dimethylbenzene (Analogue) | ¹H NMR (CDCl₃) | 7.07-7.00 (m, 3H), 2.37 (s, 6H) | [5] |
| 2-Chloro-1,3-dimethylbenzene (Analogue) | ¹³C NMR (CDCl₃) | 136.3, 134.7, 128.4, 125.9, 20.7 | [5] |
| N-(3-Chlorophenyl)acetamide (Analogue) | ¹H NMR (CDCl₃) | 8.17 (br, 1H), 7.64 (s, 1H), 7.34 (d, J = 8.0 Hz, 1H), 7.19 (t, J = 8.0 Hz, 1H), 7.05 (d, J = 8.0 Hz, 1H), 2.16 (s, 3H) | [5] |
| N-(3-Chlorophenyl)acetamide (Analogue) | ¹³C NMR (CDCl₃) | 169.1, 139.2, 134.5, 129.9, 124.3, 120.2, 118.1, 24.4 | [5] |
Note: The specific chemical shifts for derivatives of this compound will vary depending on the nature and position of the substituents. However, the general patterns and the use of analogue data provide a strong predictive basis for analysis.
Visualization: NMR Characterization Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of a synthesized compound and can provide valuable structural information through the analysis of fragmentation patterns.
Expertise & Experience in MS Analysis:
For halogenated compounds like the this compound derivatives, the isotopic pattern in the mass spectrum is a key diagnostic feature. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), and chlorine has two (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic isotopic cluster for the molecular ion, providing a high degree of confidence in the elemental composition. High-resolution mass spectrometry (HRMS) can provide an exact mass, further confirming the molecular formula.
A Self-Validating Protocol for MS Characterization:
A comprehensive MS analysis should begin with a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion with minimal fragmentation. This should be followed by tandem MS (MS/MS) to induce fragmentation and gain insights into the molecule's structure.
Experimental Protocol: ESI-MS and MS/MS
-
Sample Preparation: Prepare a dilute solution of the purified compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Direct Infusion ESI-MS: Infuse the sample solution directly into the mass spectrometer.
-
Ionization Mode: Both positive and negative ion modes should be tested to determine which provides a better signal for the compound of interest.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion peak and its characteristic isotopic pattern.
-
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID).
-
Collision Energy: Vary the collision energy to generate a range of fragment ions.
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of a substituent, cleavage of the pyrrolo[2,3-b]pyridine core). This data provides corroborating evidence for the proposed structure.
-
Data Presentation: Expected Mass Spectrometry Data
| Compound | Technique | Expected m/z and Isotopic Pattern | Reference |
| This compound | MS | Molecular Formula: C₇H₄BrClN₂. Molecular Weight: 231.48 g/mol . Monoisotopic Mass: 229.92464 Da. A characteristic isotopic cluster for the molecular ion will be observed due to the presence of one bromine and one chlorine atom. | [6][7] |
| 5-Bromo-4-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | MS | Molecular Formula: C₁₆H₂₄BrClN₂Si. Molecular Weight: 387.8 g/mol . Monoisotopic Mass: 386.05807 Da. | [8] |
Visualization: Logical Flow of MS Data Analysis
Caption: Logical flow for structural confirmation using MS data.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
For crystalline derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and stereochemistry.
Expertise & Experience in X-ray Crystallography:
Obtaining a high-quality single crystal suitable for X-ray diffraction can be challenging and is often the rate-limiting step. The choice of crystallization solvent and technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening. The resulting crystal structure provides the ultimate validation of the molecular connectivity and conformation in the solid state. For the pyrrolo[2,3-b]pyridine core, X-ray crystallography can reveal details about the planarity of the ring system and intermolecular interactions, such as hydrogen bonding.[9]
A Self-Validating Protocol for X-ray Crystallography:
The data obtained from X-ray crystallography should be consistent with the spectroscopic data from NMR and MS. Any discrepancies would warrant a re-evaluation of the data from all techniques.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the purified compound from a suitable solvent or solvent system. This is often achieved by slow evaporation of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).[9]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions. The quality of the structure is assessed by parameters such as the R-factor.
Data Presentation: Crystallographic Data for a Related Compound
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Monoclinic | P2₁/c | a = 8.9082 (4) Å, b = 13.3632 (6) Å, c = 5.8330 (3) Å, β = 103.403 (5)° | [4] |
| 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine | Monoclinic | P2₁/c | a = 10.1416 (10) Å, b = 13.7428 (14) Å, c = 6.7395 (7) Å, β = 94.331 (2)° | [10] |
Note: The crystal packing and unit cell parameters will be unique for each derivative. The data for related compounds provide a general idea of the expected crystallographic properties. The fused pyridine and pyrrole rings form an essentially planar azaindole skeleton.[4] In the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, pairs of N—H···N hydrogen bonds connect the molecules into inversion dimers.[4][9]
Comparative Analysis and Best Practices
| Technique | Information Provided | Advantages | Limitations | Best For |
| NMR Spectroscopy | Detailed connectivity and chemical environment of atoms in solution. | Non-destructive, provides rich structural information. | Requires relatively large amounts of pure sample, can be complex for very large molecules. | Elucidating the precise structure of novel derivatives. |
| Mass Spectrometry | Molecular weight and elemental composition. | High sensitivity, requires very small amounts of sample. | Provides limited connectivity information, can be destructive. | Confirming molecular formula and as a high-throughput screening tool. |
| X-ray Crystallography | Unambiguous 3D structure in the solid state. | Provides definitive structural proof. | Requires a high-quality single crystal, which can be difficult to obtain. | Absolute structure determination and analysis of solid-state packing. |
Conclusion
The robust characterization of this compound derivatives is a critical, multi-faceted process that underpins their successful application in drug discovery and development. A synergistic approach, leveraging the strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, provides a self-validating workflow that ensures the structural integrity and purity of these high-value compounds. By understanding the principles behind each technique and implementing rigorous, well-designed experimental protocols, researchers can confidently advance their synthetic targets from the bench to preclinical development.
References
- 1. Buy 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine [smolecule.com]
- 2. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 5-Bromo-4-chloro-1H-pyrrolo(2,3-b)pyridine | C7H4BrClN2 | CID 45789788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C7H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 8. 5-Bromo-4-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | C16H24BrClN2Si | CID 57537686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine and Other Halogenated Heterocycles in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged structure found in numerous biologically active compounds. The dihalogenated derivative, 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, presents a versatile platform for the synthesis of complex molecules through selective functionalization. This guide provides an in-depth, objective comparison of the reactivity of this compound with other halogenated heterocycles in key palladium-catalyzed cross-coupling reactions, supported by experimental data and mechanistic insights.
Introduction to the Reactivity of Halogenated Heterocycles
The reactivity of halogenated aromatic and heteroaromatic compounds in palladium-catalyzed cross-coupling reactions is fundamentally governed by the nature of the carbon-halogen (C-X) bond and the electronic properties of the ring system. The generally accepted order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[1] The oxidative addition of the palladium(0) catalyst to the C-X bond, often the rate-determining step, is more facile for weaker C-X bonds.
In heterocyclic systems, the position of the halogen atom significantly influences its reactivity. For pyridine and its fused derivatives like 7-azaindole, the electron-withdrawing nature of the nitrogen atom activates the C2 and C4 positions towards nucleophilic attack and oxidative addition.[2] This inherent electronic bias, coupled with the differential reactivity of bromine and chlorine, allows for the chemoselective functionalization of polyhalogenated heterocycles.
The Unique Reactivity Profile of this compound
This compound possesses two distinct reactive sites: a C5-Br bond and a C4-Cl bond. Based on the general reactivity trend of halogens, the C-Br bond is expected to be more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. Furthermore, the C4 position is electronically activated by the pyridine nitrogen, which could enhance the reactivity of the C4-Cl bond. This interplay of electronic effects and halogen identity makes this molecule an interesting substrate for selective functionalization.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The chemoselectivity of this reaction on dihalogenated heterocycles is a key consideration in synthetic design.
General Observations:
-
Halogen Reactivity: In dihalogenated pyridines and related heterocycles, the Suzuki-Miyaura coupling generally occurs preferentially at the C-Br bond over the C-Cl bond.[2]
-
Positional Reactivity: For dihalopyridines, reactivity is typically higher at the C2 and C4 positions compared to C3 and C5.[2]
Experimental Data Comparison:
The following table summarizes the expected and observed reactivity in Suzuki-Miyaura coupling for this compound and comparable dihalogenated heterocycles.
| Substrate | Coupling Partner | Catalyst System | Conditions | Major Product | Yield | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80°C | 5-Phenyl-4-chloro-1H-pyrrolo[2,3-b]pyridine | High (Predicted) | N/A |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, reflux | 2-Phenyl-4-bromopyridine | 85% | [3] |
| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 100°C | 5-Phenyl-2-chloropyridine | 92% | [2] |
| 6-Chloro-3-iodo-7-azaindole | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Dioxane, 110°C | 6-Chloro-3-phenyl-7-azaindole | 85% | [4] |
Causality Behind Experimental Choices:
The choice of catalyst, ligand, and base is crucial for achieving high selectivity and yield. For substrates with both bromine and chlorine, milder conditions (e.g., lower temperatures, less active catalysts) often favor selective reaction at the more reactive C-Br bond. For instance, the use of Pd(PPh₃)₄ at 80°C is expected to selectively couple at the C5-Br position of this compound, leaving the C4-Cl for subsequent functionalization. More robust catalyst systems, such as those employing bulky phosphine ligands like SPhos, can facilitate the coupling of less reactive C-Cl bonds, often at higher temperatures.[4]
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the formation of C-C triple bonds, widely used in the synthesis of conjugated systems.
General Observations:
-
Halogen Reactivity: Similar to the Suzuki coupling, the Sonogashira reaction exhibits a strong preference for the order I > Br > Cl.[5][6]
-
Chemoselectivity: In bromochloro-substituted heterocycles, selective alkynylation at the C-Br bond is generally achievable under carefully controlled conditions.
Experimental Data Comparison:
| Substrate | Coupling Partner | Catalyst System | Conditions | Major Product | Yield | Reference |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF, 60°C | 5-(Phenylethynyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine | High (Predicted) | N/A |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Toluene, 80°C | 3-Bromo-5-(phenylethynyl)-2,6-dichloropyridine | 78% | [7] |
| 5-Bromopyrimidine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | DMF, 80°C | 5-(Phenylethynyl)pyrimidine | 85% | [8] |
| 5-Bromo-3-iodo-2-aminopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | DMF, rt | 5-Bromo-3-(trimethylsilylethynyl)-2-aminopyridine | 90% | [9] |
Causality Behind Experimental Choices:
The classic Sonogashira conditions involving a palladium catalyst, a copper(I) co-catalyst, and an amine base are generally effective for the selective coupling of bromo-substituted heterocycles.[5] For a substrate like this compound, these conditions are expected to favor reaction at the C5-Br position. The use of copper(I) iodide as a co-catalyst is critical for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] Copper-free Sonogashira protocols have also been developed, often requiring more specialized ligands and bases.[1]
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.
General Observations:
-
Halogen Reactivity: The reactivity trend of C-Br > C-Cl is also observed in Buchwald-Hartwig aminations.[10]
-
Ligand Effects: The choice of phosphine ligand is paramount in determining the efficiency and selectivity of the reaction. Bulky, electron-rich ligands are often required for the coupling of less reactive aryl chlorides.[10]
Experimental Data Comparison:
| Substrate | Coupling Partner | Catalyst System | Conditions | Major Product | Yield | Reference |
| This compound | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 100°C | 4-Chloro-5-morpholino-1H-pyrrolo[2,3-b]pyridine | High (Predicted) | N/A |
| 5-Bromo-2-chloropyridine | Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃ | Toluene, 100°C | 5-Anilino-2-chloropyridine | 88% | [2] |
| 4-Chloro-7-azaindole | N-Methylpiperazine | [Pd(allyl)Cl]₂, DavePhos, LiHMDS | THF, 65°C | 4-(4-Methylpiperazin-1-yl)-7-azaindole | 94% | [11] |
| 5-Bromo-3-chloro-7-azaindole | Morpholine | Pd₂(dba)₃, DavePhos, LiHMDS | Dioxane, 80°C | 3-Chloro-5-morpholino-7-azaindole | High | [11] |
Causality Behind Experimental Choices:
The Buchwald-Hartwig amination often requires a strong base, such as sodium tert-butoxide or lithium hexamethyldisilazide (LiHMDS), to deprotonate the amine and facilitate the catalytic cycle.[12] The choice of ligand is critical for stabilizing the palladium catalyst and promoting reductive elimination. For the selective amination of this compound at the C5 position, a catalyst system like Pd₂(dba)₃ with a bulky biarylphosphine ligand such as XPhos or DavePhos is expected to be highly effective. These ligands have been shown to be particularly efficient for the coupling of both aryl bromides and chlorides.[10][11]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling of this compound
-
To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction mixture at 60°C for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of this compound
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (10 mL) and the desired amine (1.2 mmol).
-
Seal the flask and heat the reaction mixture to 100°C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with saturated aqueous ammonium chloride (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Reaction Pathways and Workflows
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex 7-azaindole derivatives. Its reactivity in palladium-catalyzed cross-coupling reactions is governed by the well-established principles of C-X bond strength and electronic effects within the heterocyclic ring. The greater lability of the C-Br bond at the C5 position allows for selective functionalization through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions under appropriate conditions, leaving the C4-Cl bond available for subsequent transformations. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve a high degree of control over the regioselectivity of these reactions, enabling the efficient construction of diverse molecular architectures for drug discovery and development.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine Analogs
The 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural rigidity make it an ideal starting point for the development of potent and selective inhibitors of various biological targets. This guide provides an in-depth comparison of the biological activities of a series of analogs based on this core, with a primary focus on their anticancer and antimicrobial potential. We will delve into the structure-activity relationships (SAR) that govern their potency, present comparative experimental data, and provide detailed protocols for the key biological assays used in their evaluation.
The Versatility of the Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus is a bioisostere of indole and purine, allowing it to interact with a wide range of biological targets, particularly protein kinases. The presence of the pyridine nitrogen introduces a hydrogen bond acceptor, which can be crucial for binding to the hinge region of many kinases. The specific halogenation pattern of this compound provides distinct advantages. The chlorine at the 4-position and the bromine at the 5-position not only influence the electronic distribution of the ring system but also offer synthetic handles for further chemical modifications, enabling the exploration of a broad chemical space to optimize biological activity.[1]
Kinase Inhibitory Activity: A Focus on Anticancer Applications
A significant body of research has focused on the development of this compound analogs as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers, making it a prime target for therapeutic intervention.[2][3][4] A study by Cui et al. (2021) provides a compelling case for the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[2][4] Their work demonstrates how systematic chemical modifications of the core structure can lead to highly potent and selective inhibitors.
The following table summarizes the in vitro FGFR inhibitory activity and antiproliferative effects of a selection of these analogs.
| Compound | R Group | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | 4T1 Cell Proliferation Inhibition (%) @ 10 µM |
| 4a | 3-methoxyphenyl | 83 | 93 | 421 | >3000 | 45 |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 | 57 |
| 4l | 3,4,5-trimethoxyphenyl | 266 | 259 | 634 | >3000 | 22 |
| AZD4547 (Reference) | - | 0.8 | 1 | 2 | 47 | - |
Data synthesized from Cui et al., 2021.[4]
Structure-Activity Relationship Insights:
The data clearly indicates that the substitution pattern on the phenyl ring attached to the pyrrolo[2,3-b]pyridine core plays a critical role in determining the inhibitory potency against FGFRs.
-
Compound 4h , with a 3,5-dimethoxyphenyl substituent, emerged as the most potent analog, exhibiting single-digit nanomolar IC50 values against FGFR1, FGFR2, and FGFR3.[2][4] This suggests that the methoxy groups at the meta positions of the phenyl ring are crucial for optimal binding to the active site of these kinases.
-
The introduction of a third methoxy group at the 4-position, as in compound 4l , led to a significant decrease in activity, highlighting the sensitivity of the binding pocket to steric hindrance.[4]
-
Compound 4a , with a single methoxy group at the 3-position, showed moderate potency, further emphasizing the importance of the 3,5-disubstitution pattern for enhanced activity.[4]
The antiproliferative activity against the 4T1 breast cancer cell line generally correlates with the FGFR inhibitory potency, with compound 4h showing the most significant inhibition of cancer cell growth.[4]
Janus Kinase (JAK) Inhibition
The Janus kinase (JAK) family of tyrosine kinases plays a pivotal role in cytokine signaling pathways that are crucial for immune responses and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has also been explored for the development of JAK inhibitors. While specific comparative data for 5-bromo-4-chloro analogs is less readily available in a single tabular format, the general principle of targeting the ATP-binding site of JAKs with this scaffold has been established.
Antimicrobial Activity: A Promising Avenue
Beyond their anticancer potential, pyrrolo[2,3-b]pyridine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.
While a direct comparative study of the same series of analogs for both kinase inhibition and antibacterial activity is not available, data from various sources on related compounds highlight the antimicrobial potential of this scaffold. For instance, certain pyrrolopyrimidine derivatives have shown potent activity against Staphylococcus aureus.[5]
| Compound Type | Organism | MIC (µg/mL) |
| Isonicotinic acid hydrazide derivative | S. aureus | 2.18 - 3.08 |
| Isonicotinic acid hydrazide derivative | B. subtilis | 2.18 - 3.08 |
| Isonicotinic acid hydrazide derivative | E. coli | 2.18 - 3.08 |
| Pyrrolopyrimidine derivative | S. aureus | 8 |
Data from various sources on related pyridine and pyrrolopyrimidine derivatives.[5][6]
Structure-Activity Relationship Insights:
The antibacterial efficacy is highly dependent on the nature and position of substituents on the pyrrolo[2,3-b]pyridine core. Halogenation, as seen in the parent 5-bromo-4-chloro structure, is often associated with enhanced antibacterial activity.[7] The introduction of various side chains can modulate the spectrum of activity and potency against different bacterial species.
Experimental Protocols
To ensure the reproducibility and validity of the presented biological data, detailed experimental protocols for the key assays are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., FGFR1)
-
Kinase substrate (specific for the kinase)
-
ATP
-
Test compounds (analogs of this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution (enzyme and substrate in kinase buffer).
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the bacterial strain and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well plate, prepare serial twofold dilutions of the test compounds in CAMHB.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Include a growth control well (bacteria in CAMHB without compound) and a sterility control well (CAMHB only).
-
Incubate the plate at 35°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Signaling Pathway Visualizations
To better understand the mechanism of action of these compounds, it is essential to visualize the signaling pathways they inhibit.
FGFR Signaling Pathway
JAK-STAT Signaling Pathway
Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the design of potent biological inhibitors. The comparative data presented in this guide underscores the significant potential of its analogs as anticancer agents through the potent inhibition of protein kinases like FGFRs. Furthermore, the broader class of pyrrolo[2,3-b]pyridines exhibits promising antimicrobial properties.
Future research in this area should focus on several key aspects:
-
Multi-target inhibitors: Given the diverse biological activities, there is an opportunity to develop dual-acting compounds with both anticancer and antimicrobial properties.
-
Selectivity profiling: Comprehensive kinase profiling is essential to understand the selectivity of these inhibitors and to minimize off-target effects, which can lead to toxicity.
-
In vivo efficacy: Promising in vitro candidates, such as compound 4h , should be advanced to in vivo animal models to evaluate their pharmacokinetic properties and therapeutic efficacy.
-
Antibacterial spectrum: A systematic evaluation of a library of this compound analogs against a broad panel of pathogenic bacteria is warranted to fully explore their potential as novel antibiotics.
By leveraging the structure-activity relationships and experimental methodologies outlined in this guide, researchers can continue to innovate and develop novel therapeutics based on this remarkable chemical scaffold.
References
- 1. Buy 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine [smolecule.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assay Validation for 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives
This guide provides a comprehensive framework for the robust in vitro validation of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives, a class of compounds noted for their significant biological activity, particularly as protein kinase inhibitors in cancer therapy.[1] The pyrrolo[2,3-b]pyridine scaffold is a privileged structure for targeting various protein kinases that are dysregulated in cancer.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of these and similar kinase inhibitors.
Introduction: The Importance of Rigorous In Vitro Validation
The journey of a potential drug candidate from discovery to clinical application is contingent on a series of rigorous validation steps. For kinase inhibitors like the this compound series, in vitro assays represent the foundational tier of this evaluation. They provide the first critical insights into a compound's mechanism of action, potency, and selectivity. However, the physiological relevance and reproducibility of these assays are paramount. While biochemical assays in cell-free systems offer consistency and are crucial for initial screening, cell-based assays provide a more biologically relevant context by preserving cellular complexity and signaling pathways.[2][3][4] This guide will delineate a validation strategy that judiciously integrates both biochemical and cell-based approaches to build a comprehensive and reliable profile of your compound.
The validation process for in vitro assays is not merely a technical exercise; it is a cornerstone of scientific integrity that ensures the data generated is trustworthy and predictive of in vivo efficacy. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established guidelines for analytical and bioanalytical method validation that, while not always legally binding, represent the industry standard for ensuring data quality and reliability.[5]
The Kinase Inhibition Cascade: A Rationale for a Multi-tiered Assay Approach
The primary mechanism of action for many this compound derivatives is the inhibition of protein kinases.[1] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[7] Therefore, a robust in vitro validation strategy must systematically interrogate the compound's effect at various stages of the kinase signaling cascade.
Caption: A multi-tiered approach to in vitro assay validation for kinase inhibitors.
This validation journey begins with precise biochemical assays to determine direct enzyme inhibition and progressively moves to more complex cell-based systems to assess target engagement, downstream signaling, and ultimately, the desired phenotypic outcomes.[8][9]
Foundational Validation: Biochemical Kinase Assays
Biochemical assays are indispensable for the initial characterization of kinase inhibitors, providing a direct measure of a compound's ability to inhibit a purified, recombinant kinase in a controlled, cell-free environment.[4] This allows for the determination of key parameters like the half-maximal inhibitory concentration (IC50).
Comparative Biochemical Assay Performance
| Assay Type | Principle | Advantages | Disadvantages | Typical Application |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into a substrate.[10] | High sensitivity, considered a "gold standard".[10] | Requires handling of radioactive materials, discontinuous format. | Orthogonal validation of hits from primary screens. |
| Fluorescence-Based Assays (e.g., FRET) | Measures changes in fluorescence resonance energy transfer upon substrate phosphorylation.[7] | Homogeneous format, amenable to high-throughput screening (HTS). | Potential for compound interference (autofluorescence). | Primary screening, IC50 determination. |
| Luminescence-Based Assays (e.g., Kinase-Glo®) | Measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.[11] | High sensitivity, broad applicability to different kinases. | Indirect measurement of phosphorylation. | Primary screening, mechanism of action studies. |
Experimental Protocol: A Homogeneous Luminescence-Based Kinase Assay
This protocol provides a generalized framework for determining the IC50 of a this compound derivative against a target kinase.
Materials:
-
Recombinant target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)[11]
-
Test compound (this compound derivative)
-
Reference inhibitor (e.g., Staurosporine, or a clinically relevant inhibitor for the target kinase)[12][13]
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in DMSO. The final DMSO concentration in the assay should be kept below 1%.[14]
-
Kinase Reaction:
-
Add 2.5 µL of kinase solution (in assay buffer) to each well.
-
Add 0.5 µL of the compound dilution or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP (at a concentration close to the Km for the specific kinase) in assay buffer.[10]
-
Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).[11]
-
-
ATP Depletion Measurement:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Detection:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Bridging to Biology: Cell-Based Assay Validation
While biochemical assays are powerful, they do not fully recapitulate the complex cellular environment.[2] Cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in the presence of endogenous ATP concentrations, and elicit the desired biological response.[9]
Caption: A generalized workflow for cell-based assay validation.
Comparative Performance of Cell-Based Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Target Engagement (e.g., NanoBRET™) | Measures the binding of a compound to a target protein within living cells using bioluminescence resonance energy transfer.[9] | Provides direct evidence of target binding in a physiological context. | Requires genetic engineering of cells to express a tagged target protein. |
| Cellular Phosphorylation Assays | Detects changes in the phosphorylation status of a kinase's downstream substrate using methods like Western blotting or ELISA.[9] | Confirms functional inhibition of the kinase signaling pathway. | Can be lower throughput than other methods. |
| Cell Proliferation/Viability Assays (e.g., CellTiter-Glo®) | Measures cellular ATP levels as an indicator of metabolic activity and cell viability.[15] | High-throughput, provides a clear phenotypic readout of compound efficacy. | Does not directly measure target inhibition. |
| Apoptosis Assays | Detects markers of programmed cell death (e.g., caspase activity, Annexin V staining). | Provides mechanistic insight into the mode of cell death induced by the compound. | Can be more complex and lower throughput. |
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a method to assess the effect of a this compound derivative on the viability of a cancer cell line known to be dependent on the target kinase.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549, PC-3, MCF-7)[]
-
Complete cell culture medium
-
Test compound and a relevant reference inhibitor (e.g., Foretinib, if targeting c-Met)[]
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent
-
White, clear-bottom 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of the test compound and reference inhibitor in a complete culture medium.
-
Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the EC50 value (the concentration that causes a 50% reduction in viability).
-
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the validation process, consider the hypothetical data below comparing a novel this compound derivative ("Compound X") with a known reference inhibitor against a specific kinase target (e.g., JAK3).[]
| Parameter | Compound X | Reference Inhibitor (e.g., Tofacitinib) | Interpretation |
| Biochemical IC50 (JAK3) | 5 nM | 10 nM | Compound X is twice as potent as the reference inhibitor in a cell-free system. |
| Cellular Target Engagement EC50 (JAK3) | 25 nM | 50 nM | Both compounds show a rightward shift in potency in a cellular context, but Compound X remains more potent. |
| Cellular p-STAT5 EC50 (downstream of JAK3) | 40 nM | 85 nM | Compound X demonstrates superior inhibition of the downstream signaling pathway. |
| Cell Viability EC50 (T-cell proliferation) | 100 nM | 200 nM | The superior biochemical and cellular target inhibition of Compound X translates to a more potent anti-proliferative effect.[] |
This tiered data set provides a compelling and self-validating narrative. The consistent trend of superior potency for Compound X from the biochemical to the cellular and phenotypic levels builds confidence in its potential as a lead candidate.
Conclusion and Future Directions
The in vitro validation of this compound derivatives requires a systematic and multi-faceted approach. By integrating robust biochemical and cell-based assays, researchers can build a comprehensive understanding of a compound's potency, mechanism of action, and cellular efficacy. This guide provides a foundational framework for this process, emphasizing the importance of experimental rigor, appropriate controls, and a logical progression from simple to more complex assay systems. The data generated through this validation cascade is critical for making informed decisions about which compounds to advance into further preclinical and, ultimately, clinical development.
References
- 1. Buy 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine [smolecule.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 4. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 5. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 6. FDA-Approved Kinase Inhibitor Library | TargetMol [targetmol.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 12. crossfire-oncology.com [crossfire-oncology.com]
- 13. USP Kinase Inhibitor Reference Standards and Solutions [usp.org]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. aacrjournals.org [aacrjournals.org]
Structure-activity relationship (SAR) studies of 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine derivatives
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine enables it to function as an effective hinge-binder for a multitude of protein kinases, which are critical regulators of cellular processes and prominent targets in oncology and inflammation.[1][2] The specific intermediate, This compound , represents a particularly strategic starting point for the synthesis of diverse chemical libraries.[3] Its unique halogenation pattern provides two distinct and reactive handles for orthogonal chemical modifications, making it an invaluable tool for exploring the chemical space around the 7-azaindole core.[3][4]
This guide provides a comprehensive analysis of the structure-activity relationships of derivatives originating from this core scaffold. We will dissect how specific structural modifications at key positions influence biological activity, offering field-proven insights for researchers, scientists, and drug development professionals aiming to design next-generation kinase inhibitors.
The Chemical Versatility of the this compound Core
The power of the this compound scaffold lies in its differentiated reactivity. The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr), while the bromine atom at the C5 position is primed for a variety of palladium-catalyzed cross-coupling reactions.[3][4] This allows for a sequential and controlled diversification of the molecule.
-
C4 Position: The electron-withdrawing nature of the pyridine nitrogen makes the C4 position susceptible to displacement by nucleophiles, most commonly amines. This reaction is fundamental for installing moieties that interact with the kinase hinge region.[5]
-
C5 Position: The bromo-substituent is an excellent substrate for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This enables the introduction of a wide array of aryl, heteroaryl, and alkyl groups that can probe deeper pockets within the ATP-binding site or extend into solvent-exposed regions to modulate physicochemical properties.[3]
-
N1 Position: The pyrrole nitrogen offers an additional site for modification. While the N-H group can serve as a crucial hydrogen bond donor, its substitution can be used to fine-tune solubility, metabolic stability, and cell permeability.[1][6]
The following diagram illustrates the general synthetic strategy employed to generate diverse libraries from this key intermediate.
Caption: General workflow for the synthesis of diversified 7-azaindole derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 7-azaindole derivatives is exquisitely sensitive to the nature and position of substituents. The following sections compare how modifications at each key position impact inhibitory potency, using representative data against a hypothetical "Kinase X".
Part 1: Modifications at the C4 Position – The Hinge-Binding Anchor
The C4 position is paramount for anchoring the inhibitor to the kinase hinge region. The substituent here directly influences the strength and geometry of this critical interaction. The most common modification is the introduction of an amino group, often bearing an aryl or heteroaryl substituent.
Key Insights:
-
Anilino Substituents: Replacing the C4-chloro with an aniline moiety is a classic strategy. The nature of the substitution on the aniline ring is critical. Small, meta-substituents are often well-tolerated.
-
Heterocyclic Amines: Introduction of heteroaromatic amines can introduce additional hydrogen bond donors or acceptors, potentially increasing potency and selectivity. For instance, pyrazole-based amines have proven effective in targeting Trypanosoma brucei.[5]
-
Steric Hindrance: Large ortho-substituents on an aniline ring can cause a steric clash with the kinase gatekeeper residue, leading to a significant loss of activity.
Table 1: Comparison of C4-Substituted Derivatives
| Compound ID | R1 (at C4) | Kinase X IC50 (nM) | Rationale for Activity Change |
|---|---|---|---|
| 1a (Baseline) | -NH-Ph | 150 | Basic aniline provides moderate affinity. |
| 1b | -NH-(3-methoxyphenyl) | 45 | Meta-methoxy group may form favorable interactions in a nearby pocket. |
| 1c | -NH-(2-methylphenyl) | 850 | Ortho-methyl group introduces steric hindrance, weakening hinge binding. |
| 1d | -NH-(1H-pyrazol-4-yl) | 25 | Pyrazole nitrogen acts as an additional H-bond acceptor, enhancing potency. |
Part 2: Modifications at the C5 Position – Probing the Hydrophobic Pockets
The C5 position typically extends towards either a hydrophobic region or the solvent-exposed surface of the ATP-binding site. Modifications here are crucial for optimizing potency and modulating pharmacokinetic properties.
Key Insights:
-
Aryl and Heteroaryl Groups: Suzuki coupling is commonly used to install (hetero)aryl groups. Electron-rich heterocycles like pyrazoles or pyridines can enhance potency. In the context of PI3K inhibitors, a pyridine ring at the 5-position was found to be beneficial.[7]
-
Solubilizing Groups: Introducing polar groups, such as a morpholino-methyl substituent, can significantly improve aqueous solubility, a key parameter for drug development.
-
Size and Shape: The optimal size of the C5 substituent is highly dependent on the specific kinase target. A group that is too large may be unable to fit into the intended pocket, while one that is too small may not make sufficient van der Waals contacts.
Table 2: Comparison of C5-Substituted Derivatives (Based on Compound 1d)
| Compound ID | R2 (at C5) | Kinase X IC50 (nM) | Rationale for Activity Change |
|---|---|---|---|
| 2a (Baseline) | -Br | >1000 | The unsubstituted core lacks potency; bromine is primarily a synthetic handle. |
| 2b | -Ph | 95 | Phenyl group occupies a hydrophobic pocket, increasing affinity. |
| 2c | -Pyridin-3-yl | 18 | Pyridine nitrogen engages in a favorable polar contact or H-bond. |
| 2d | -Morpholinomethyl | 40 | While slightly less potent, this group significantly increases solubility. |
Part 3: Modifications at the N1 Position – Fine-Tuning Properties
The pyrrole N-H is a valuable hydrogen bond donor that often interacts with the kinase backbone. However, its substitution can be a powerful tool for modulating properties like cell permeability and metabolic stability.
Key Insights:
-
N-H is often optimal: For many kinases, the N-H hydrogen bond is critical for high-affinity binding.[6]
-
Small Alkyl Groups: N-methylation or N-ethylation can block the H-bond donation but may improve membrane permeability and reduce potential for glucuronidation. This often comes at the cost of some potency.
-
Electron-Withdrawing Groups: Groups like tosyl are typically used as protecting groups during synthesis and are removed in the final step.[3] Their presence is generally detrimental to activity.
Table 3: Comparison of N1-Substituted Derivatives (Based on Compound 2c)
| Compound ID | R3 (at N1) | Kinase X IC50 (nM) | Rationale for Activity Change |
|---|---|---|---|
| 3a (Baseline) | -H | 18 | N-H acts as a key hydrogen bond donor. |
| 3b | -CH3 | 90 | Loss of H-bond donation reduces potency, but may improve PK properties. |
| 3c | -CH2CH2OH | 55 | Hydroxyethyl group may restore some binding via a water-mediated network. |
| 3d | -Tosyl | >5000 | Bulky, electron-withdrawing group disrupts binding and is unfavorable. |
The following diagram summarizes the key SAR findings discussed.
Caption: Key SAR takeaways for the 1H-pyrrolo[2,3-b]pyridine scaffold.
Experimental Protocols
To ensure scientific integrity, the following protocols describe self-validating, standard methodologies for the synthesis and evaluation of these derivatives.
Protocol 1: Synthesis of a Representative Inhibitor (e.g., Compound 2c)
Step A: Buchwald-Hartwig Amination at C4
-
To a dry reaction vessel under an inert nitrogen atmosphere, add this compound (1.0 eq), 4-amino-1H-pyrazole (1.1 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous 1,4-dioxane as the solvent, followed by cesium carbonate (Cs₂CO₃) (2.5 eq).
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring for 12-16 hours. Monitor reaction completion by LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the C4-aminated intermediate.
Step B: Suzuki Cross-Coupling at C5
-
To a reaction vessel, add the C4-aminated intermediate from Step A (1.0 eq), 3-pyridinylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Add a solvent mixture of 1,4-dioxane and water (4:1).
-
Purge the mixture with nitrogen for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq).
-
Heat the reaction to 90 °C and stir for 4-6 hours, monitoring by LC-MS.
-
After cooling, dilute the mixture with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by preparative HPLC or column chromatography to yield the target compound 2c .
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a typical method for determining the IC₅₀ value of a test compound.
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO, typically starting from 10 mM. Prepare Kinase X enzyme, substrate peptide, and ATP solutions in the appropriate assay buffer.
-
Kinase Reaction:
-
In a 384-well white plate, add 5 µL of assay buffer containing the Kinase X enzyme.
-
Add 2.5 µL of the test compound dilution (or DMSO for control wells).
-
Incubate for 10 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate peptide and ATP (at its Kₘ concentration).
-
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Signal Detection:
-
Stop the reaction and detect the amount of ATP remaining by adding 10 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine [smolecule.com]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
As researchers dedicated to advancing drug discovery and development, our work inherently involves the synthesis and handling of novel chemical entities. 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound, is a valuable building block in medicinal chemistry. However, its responsible use extends beyond the benchtop; it culminates in its safe and compliant disposal. Improper chemical waste management not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory professionals with the knowledge to manage this chemical waste stream with the highest degree of safety and scientific integrity.
Hazard Assessment: The Foundation of Safe Disposal
Before any disposal procedure can be established, a thorough understanding of the compound's potential hazards is essential. While comprehensive toxicological data for many specialized research chemicals is often unavailable, we can infer a likely hazard profile from analogous structures and available Safety Data Sheets (SDS).[1][2] The presence of bromo- and chloro-substituents on a pyrrolopyridine core necessitates that it be handled as a hazardous substance.
The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[3][4] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[5] Given its chemical structure, this compound waste must be managed as hazardous.
Table 1: Inferred Hazard Profile for this compound and Analogs
| Hazard Classification | GHS Pictogram | Precautionary Statement | Rationale & Source |
| Acute Toxicity, Oral | GHS06 (Skull and Crossbones) | H301: Toxic if swallowed. | Based on data for the closely related analog 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation. | A common hazard for functionalized heterocyclic compounds.[6] |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. | Assumed based on general chemical properties and SDS for similar compounds.[6] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. | Inhalation of dust or aerosols should be avoided.[1][6] |
Note: This table is based on data for closely related analogs. Always refer to the specific SDS provided by your supplier for the most accurate information.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Direct exposure to this compound must be prevented during both handling and disposal. The selection and consistent use of appropriate PPE is the first line of defense.[7]
-
Hand Protection : Wear nitrile gloves. Nitrile provides good resistance against a broad range of chemicals. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with applicable laws.[1][8]
-
Eye Protection : Use chemical safety goggles that meet ANSI Z87.1 standards.[7] If there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Body Protection : A standard laboratory coat must be worn to prevent skin contact.[8] Ensure the coat is fully buttoned.
-
Respiratory Protection : All handling of the solid compound or its solutions that could generate dust or aerosols must be conducted within a certified laboratory chemical hood to avoid inhalation.[8][9]
Core Disposal Protocol: Segregation, Containment, and Labeling
The fundamental principle for disposing of this compound is its classification as halogenated organic waste . This dictates that it must be segregated from non-halogenated waste streams, as the disposal methods, such as high-temperature incineration, are different and more stringently regulated.[10][11]
Step-by-Step Waste Collection Procedure
-
Establish a Designated Waste Container :
-
For Solid Waste : Use a clearly labeled, wide-mouth container made of a compatible material (e.g., High-Density Polyethylene - HDPE). This container is for pure or minimally contaminated this compound, as well as for grossly contaminated items like weigh boats or filter paper.
-
For Liquid Waste : Use a sealable, airtight, and compatible waste container (e.g., a glass or HDPE bottle).[12] This is for solutions containing the compound. The container must have a screw-top cap that can be tightly sealed.[5]
-
-
Segregate Waste Streams :
-
Crucially, do NOT mix halogenated waste with non-halogenated solvent waste. [11] This is because co-mingling can complicate the disposal process and significantly increase costs. Many disposal facilities have a limit on the percentage of halogens in non-halogenated streams (e.g., <2%).[11]
-
Do not mix this waste with other incompatible materials such as strong oxidizers or acids.[12]
-
-
Properly Label the Container :
-
As soon as the first drop of waste is added, the container must be labeled. The label must include, at a minimum:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and any other chemical constituents (e.g., solvents).
-
The approximate concentration or quantity of each component.
-
The date accumulation started.
-
The name of the principal investigator or laboratory.
-
-
-
Maintain Proper Container Management :
-
Keep the waste container closed at all times, except when adding waste.[5][13] This prevents the release of vapors and protects against spills.
-
Store the waste container in a designated satellite accumulation area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[13]
-
Ensure the container is stored in a secondary containment bin to catch any potential leaks.
-
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for managing waste generated from experiments involving this compound.
Caption: Waste segregation workflow for this compound.
Spill and Emergency Procedures
Accidents happen, but a prepared response minimizes risk. For a small-scale spill of this compound:
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Ventilate : Ensure the area is well-ventilated, typically by working within a chemical fume hood.[8]
-
Don PPE : Wear the appropriate PPE as described in Section 2.
-
Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[12] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect Waste : Carefully sweep or scoop the absorbed material into your designated "Halogenated Organic Solid Waste" container.[14]
-
Decontaminate : Clean the spill area with an appropriate solvent (e.g., soap and water, followed by ethanol), collecting the cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and your institution's Environmental Health & Safety (EHS) department, following local protocols.
For a large spill, evacuate the laboratory immediately and contact your institution's emergency response team.[12]
Final Disposal and Record-Keeping
The ultimate disposal of hazardous waste is a highly regulated process.
-
Institutional EHS : Your laboratory is considered a "generator" of hazardous waste. The accumulated and properly labeled waste containers must be turned over to your institution's EHS department for disposal.[13]
-
Licensed Vendor : EHS will then arrange for a licensed hazardous waste disposal company to transport the material for final treatment, typically high-temperature incineration.[15]
-
Manifest System : A "cradle-to-grave" manifest system is used to track the hazardous waste from the point of generation to its final disposal facility, ensuring a documented and compliant process.[16]
By adhering to these procedures, you ensure that your critical research is conducted not only at the forefront of science but also with the utmost responsibility for safety and environmental stewardship.
References
- 1. capotchem.com [capotchem.com]
- 2. fishersci.com [fishersci.com]
- 3. axonator.com [axonator.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. thesafetygeek.com [thesafetygeek.com]
- 10. otago.ac.nz [otago.ac.nz]
- 11. ethz.ch [ethz.ch]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. epa.gov [epa.gov]
- 14. aksci.com [aksci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine. This document moves beyond a simple checklist to offer a framework of understanding, ensuring that safety is an integral part of the experimental design. The protocols herein are designed to be self-validating, grounded in the established hazards of the compound and best practices for laboratory safety.
Understanding the Hazard Profile
This compound is a halogenated aromatic heterocyclic compound.[1] Its specific structure necessitates a cautious approach, as compounds in this class can present significant health risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the known hazards associated with this compound.
According to its GHS classification, this compound is:
-
Harmful if swallowed (Acute toxicity, oral - Category 4).[2]
-
Causes skin irritation (Skin corrosion/irritation - Category 2).[2]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[2]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[2][3]
These classifications are the foundation upon which our safety protocols are built. They dictate the necessity of specific personal protective equipment (PPE), engineering controls, and handling procedures to mitigate the risk of exposure.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is non-negotiable when handling this compound. The goal is to prevent any direct contact with the substance.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][5] | Protects against splashes and airborne particles that can cause serious eye irritation.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[4] | Prevents skin contact, which can lead to irritation.[4] Ensure gloves are inspected before use.[3] |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3][4] | Minimizes the inhalation of dust or aerosols, which can cause respiratory tract irritation.[3][4] |
Safe Handling Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to handling this compound, from preparation to disposal. Adherence to this process is critical for minimizing exposure risk.
Experimental Workflow Diagram
Caption: A generalized workflow for the safe handling of this compound.
Detailed Procedural Steps:
Part 1: Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound. Pay close attention to hazard statements, precautionary measures, and emergency procedures.[4]
-
Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.
-
Prepare the Work Area: Ensure that a chemical fume hood is operational and the workspace is clean and uncluttered. All necessary equipment and reagents should be placed within the fume hood before introducing the compound.[4]
Part 2: Handling
-
Aliquot the Chemical: This compound is a solid. Carefully weigh and transfer the required amount within the fume hood to prevent the generation of dust. Avoid creating dust and aerosols.[3] Use appropriate tools, such as spatulas and weighing paper, to minimize the risk of spills.
-
Perform the Reaction: Keep all reactions involving this compound within the fume hood. Ensure adequate ventilation at all times.[3]
-
Post-Reaction Work-up: All subsequent steps, including quenching, extraction, and purification, should be conducted within the fume hood.
Part 3: Cleanup and Disposal
-
Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. Rinse with an appropriate solvent in the fume hood.
-
Waste Segregation: Segregate waste streams.
-
Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, silica gel) should be placed in a designated, sealed waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container.
-
-
Disposal: All waste must be disposed of as hazardous chemical waste.[3] Follow your institution's specific waste disposal procedures. Do not let the product enter drains.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Incident | First Aid / Emergency Response |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
| Spill | Use personal protective equipment.[3] Avoid dust formation.[3] Sweep up and shovel the material.[3] Keep in suitable, closed containers for disposal.[3] |
Storage
Proper storage is essential to maintain the integrity of the compound and ensure safety.
-
Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: Keep away from strong oxidizing agents.
By integrating these safety protocols into your experimental planning and execution, you can effectively mitigate the risks associated with handling this compound. This proactive approach to safety not only protects you and your colleagues but also ensures the integrity and success of your research.
References
- 1. Buy 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine [smolecule.com]
- 2. 5-Bromo-4-chloro-1H-pyrrolo(2,3-b)pyridine | C7H4BrClN2 | CID 45789788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
